Methyl 2-aminothiazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-amino-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVZZWKIKAKUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357005 | |
| Record name | Methyl 2-aminothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118452-04-3 | |
| Record name | Methyl 2-aminothiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-aminothiazole-4-carboxylate
This guide provides a comprehensive technical overview of Methyl 2-aminothiazole-4-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical properties, established synthetic routes, reactivity profile, and significant applications, particularly within the realm of drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile compound.
Core Compound Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and a methyl carboxylate group at the 4-position. This arrangement of functional groups imparts a unique reactivity profile that makes it a valuable precursor for more complex molecular architectures.[1][2]
Key Identifiers:
-
IUPAC Name: methyl 2-amino-1,3-thiazole-4-carboxylate
-
Molecular Formula: C₅H₆N₂O₂S[4]
-
Molecular Weight: 158.18 g/mol [4]
The compound's physical properties are summarized in the table below, providing critical data for its handling, storage, and use in reactions.
| Property | Value | Source(s) |
| Physical Form | White to light yellow/orange solid or crystalline powder. | [3][4] |
| Melting Point | 171-173 °C | [3] |
| Boiling Point | 298.7 ± 13.0 °C at 760 mmHg | [3] |
| Solubility | Soluble in water. | [5] |
| Storage | Store at 4°C, protected from light. Keep in a dry, dark place. | [5] |
Synthesis Protocol: Hantzsch Thiazole Synthesis
The most common and reliable method for preparing this compound is a variation of the Hantzsch thiazole synthesis. This pathway involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant. In this specific case, methyl 3-bromo-2-oxopropanoate serves as the α-haloketoester, and thiourea provides the thioamide moiety.[2][3]
The causality behind this choice is rooted in the high reactivity of the α-bromo ketone, which readily undergoes nucleophilic attack by the sulfur atom of thiourea, initiating the cyclization cascade. Ethanol is an ideal solvent as it effectively dissolves both reactants while being relatively inert under the reaction conditions.
Experimental Protocol
Materials:
-
Methyl 3-bromo-2-oxopropanoate
-
Thiourea
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water (H₂O)
-
Brine
Procedure:
-
To a solution of methyl 3-bromo-2-oxopropanoate (10 g, 51 mmol) in ethanol (200 mL), add thiourea (4.0 g, 52 mmol).[3]
-
Stir the reaction mixture at room temperature for 10 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to obtain the crude product as a hydrobromide salt.
-
Dissolve the crude product in water and basify the solution to a pH of 8 using a saturated sodium bicarbonate solution. This step neutralizes the hydrobromide salt, liberating the free amine.[3]
-
Extract the aqueous layer three times with ethyl acetate (3 x 200 mL).[3] The organic layers contain the desired product.
-
Combine the organic extracts and wash sequentially with water (100 mL) and brine (100 mL) to remove any remaining inorganic impurities.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a yellow solid.[3]
Synthesis Workflow Diagram
Caption: Hantzsch synthesis workflow for this compound.
Chemical Reactivity and Derivatization
The reactivity of this compound is governed by three primary sites: the exocyclic amino group (-NH₂), the ester moiety (-COOCH₃), and the thiazole ring itself.
-
Exocyclic Amino Group: This is the most nucleophilic site. It readily reacts with electrophiles such as aldehydes to form Schiff bases, and with acylating agents (e.g., bromoacetyl bromide) to form amides.[6][7][8] This reactivity is fundamental to its use as a scaffold, allowing for the straightforward introduction of diverse side chains.
-
Ring Nitrogen: The endocyclic nitrogen (at position 3) is also nucleophilic, particularly when the exocyclic amino group is protonated or sterically hindered.[6] Reactions with alkylating agents can sometimes yield a mixture of N-exocyclic and N-endocyclic substituted products.[6]
-
Ester Group: The methyl ester can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, 2-aminothiazole-4-carboxylic acid. This acid can then be coupled with amines to form amides, further expanding the molecule's synthetic utility.
-
C5 Position: The carbon at the 5-position of the thiazole ring can be susceptible to electrophilic aromatic substitution, although the electron-donating amino group and electron-withdrawing carboxylate group complicate its reactivity profile.
Reactivity Map Diagram
Caption: Key reactive sites on the this compound scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiazole moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2][9] this compound serves as a critical starting material or intermediate for the synthesis of these complex molecules.[3]
-
Anticancer Agents: The 2-aminothiazole scaffold is a core component of several kinase inhibitors. For instance, Dasatinib, a potent inhibitor used to treat chronic myelogenous leukemia, incorporates this structural motif.[9][10] Derivatives of ethyl 2-aminothiazole-4-carboxylate have shown significant antitumor activity against various human tumor cell lines.[9]
-
Antitubercular Agents: Researchers have identified the 2-aminothiazole-4-carboxylate scaffold as a promising template for developing new drugs against Mycobacterium tuberculosis.[7][11] Certain derivatives have demonstrated potent inhibitory activity against the bacterium, in some cases exceeding the efficacy of established drugs like isoniazid.[7]
-
Antibacterial and Antifungal Agents: The scaffold is used to synthesize Schiff bases and other derivatives that exhibit significant antimicrobial potential, including against multidrug-resistant strains.[8] It is also a component of antibiotics like Cefdinir.[8][12]
-
Metallo-β-lactamase (MBL) Inhibitors: Recent studies have explored 2-aminothiazole-4-carboxylic acids as broad-spectrum inhibitors of MBLs, enzymes that confer antibiotic resistance to bacteria.[13]
Safety and Handling
According to safety data sheets, this compound is considered hazardous.[14]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][15] Ensure adequate ventilation and use an approved respirator if dust formation is likely or exposure limits are exceeded.[14]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[14][15] Handle in accordance with good industrial hygiene and safety practices.[15]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from light.[5][14]
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1–22.
-
Khalifa, M. E., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Retrieved from [Link]
- Various Authors. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles.
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. Retrieved from [Link]
- Khalifa, M. E. (2018).
- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. Retrieved from [Link]
- Bai, N., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
-
Asr, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from [Link]
- Fisher Scientific. (2024).
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Aslam, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Retrieved from [Link]
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Autechem. (n.d.). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Retrieved from [Link]
- Cayman Chemical. (2024). Safety Data Sheet - 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.
- Yan, Y., et al. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry, 66(19), 13354–13371.
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Methyl 2-aminothiazole-4-carboxylate CAS number 118452-04-3
An In-Depth Technical Guide to Methyl 2-aminothiazole-4-carboxylate
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 118452-04-3), a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. This document delves into its fundamental physicochemical properties, detailed synthetic protocols, spectroscopic characterization, and core applications, with a particular focus on its role as a versatile scaffold in drug discovery. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causal relationships behind key experimental methodologies.
Core Compound Profile & Physicochemical Properties
This compound is a stable, solid organic compound featuring a 2-aminothiazole heterocyclic core, a system of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2][3] The ester functional group at the C4 position and the primary amine at the C2 position serve as critical handles for synthetic modification, allowing for the systematic exploration of chemical space in drug development programs.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The compound's properties make it suitable for a variety of synthetic conditions and subsequent biological assays.[4][5][6]
| Property | Value | Source(s) |
| CAS Number | 118452-04-3 | [4][5][7] |
| Molecular Formula | C₅H₆N₂O₂S | [4][5][6] |
| Molecular Weight | 158.18 g/mol | [5][6] |
| Appearance | White to light yellow or light orange crystalline powder/solid | [6][7] |
| Melting Point | 171-177 °C | [4][6] |
| Boiling Point | ~298.7 °C at 760 mmHg | [4] |
| IUPAC Name | methyl 2-amino-1,3-thiazole-4-carboxylate | [4][5] |
| InChI Key | WYVZZWKIKAKUKV-UHFFFAOYSA-N | [4] |
| Purity | Typically >97-98% | [6] |
Synthesis and Mechanistic Insights
The synthesis of the 2-aminothiazole core is most classically achieved via the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, in this case, thiourea.[8] This approach is robust, versatile, and foundational for producing a wide array of thiazole derivatives.
Synthetic Workflow: Hantzsch Thiazole Synthesis
The causality of this workflow lies in the nucleophilicity of the sulfur atom in thiourea attacking the electrophilic carbon bearing the halogen, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.
Caption: Generalized workflow for Hantzsch synthesis of the target compound.
Protocol 1: Synthesis from Methyl 3-bromo-2-oxopropanoate
This protocol provides a direct and efficient route to the target compound. The use of a copper acetate catalyst, while not always required for Hantzsch synthesis, can facilitate the reaction, potentially by coordinating with the reactants to lower the activation energy.
Source: Adapted from Synthesis (Germany), 2013, vol. 45, # 10, p. 1300 - 1311.[7]
Materials:
-
Methyl 3-bromo-2-oxopropanoate (10 g, 51 mmol)
-
Thiourea (4.0 g, 52.5 mmol)
-
Copper(I) acetate (CuOAc) (0.3 g, ~2.45 mmol) - Note: Original source lists 2.62 mmol, likely a typo for Cu(OAc)₂ or using a different form. CuOAc is used here as stated.
-
Ethanol (EtOH) (200 mL)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (H₂O) and Brine
Step-by-Step Procedure:
-
To a solution of methyl 3-bromo-2-oxopropanoate (10 g) in ethanol (200 mL), add thiourea (4.0 g).
-
Add copper(I) acetate (0.3 g) to the mixture.
-
Stir the reaction mixture at room temperature for 10 hours. Monitor reaction completion by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to obtain the crude product (approx. 16 g).
-
Dissolve the crude product and basify the solution with aqueous NaHCO₃ to a pH of approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product as a yellow solid (approx. 8.0 g).[7]
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following data are representative of the expected spectroscopic signatures for this compound.
| Spectroscopic Data | Observed Features |
| ¹H NMR | Spectral data available from chemical suppliers confirms the key protons.[9] |
| ¹³C NMR | Expected signals for the ester carbonyl, aromatic thiazole carbons, and methyl groups.[10] |
| FT-IR | Key stretches include N-H (amine), C=O (conjugated ester), and C=N/C=C (thiazole ring).[10][11] |
| Mass Spec (MS) | Molecular ion peak corresponding to the exact mass confirms the elemental composition.[10] |
Note: For detailed spectra, refer to sources such as ChemicalBook[9][11] or primary literature.[10]
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile scaffold. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents.[1][2][3] Its ability to form key hydrogen bond interactions and serve as a rigid core makes it an ideal starting point for inhibitor design.
Role as a Versatile Chemical Scaffold
The C2-amino group acts as a nucleophile or a hydrogen bond donor, while the C4-ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. The C5 position, though unsubstituted in the parent molecule, is a common site for derivatization to modulate potency and pharmacokinetic properties.[10]
Caption: Key modification sites on the 2-aminothiazole scaffold for SAR studies.
Case Study: Anti-Tubercular Agent Development
Research has identified the 2-aminothiazole-4-carboxylate scaffold as a promising template for developing new agents against Mycobacterium tuberculosis.[10][12] In a key study, derivatives were synthesized to mimic the antibiotic Thiolactomycin. While the parent methyl ester did not show significant activity, derivatization at the C5 position led to highly potent compounds. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml (240 nM).[10][12] This highlights the critical role of the C5 substituent in achieving potent anti-tubercular activity.
Case Study: Kinase Inhibitor Scaffolding
The 2-aminothiazole core is a cornerstone of many kinase inhibitors, including the FDA-approved drug Dasatinib, a potent pan-Src kinase inhibitor.[13] The scaffold's geometry and hydrogen bonding capabilities allow it to fit into the ATP-binding pocket of various kinases.[13] this compound serves as an early-stage building block for exploring this chemical space. The C2-amino group is often derivatized to interact with the "hinge" region of the kinase, a critical interaction for potent inhibition.[14] Further modifications at the C4 and C5 positions are then used to achieve selectivity and desired drug-like properties.[2][15]
Other Therapeutic Areas
Derivatives of this scaffold have been investigated across a vast range of therapeutic areas, demonstrating its versatility:
-
Anticancer: Beyond kinase inhibition, derivatives have shown broad antiproliferative activity against various human tumor cell lines.[2][3]
-
Antibacterial: The scaffold is being explored for developing broad-spectrum metallo-β-lactamase (MBL) inhibitors to combat antibiotic resistance.[16]
-
Anti-inflammatory and Antiviral: The 2-aminothiazole ring system is a component in molecules developed for treating inflammation, allergies, and HIV infections.[1][17]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety.
Hazard Identification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[4][5]
| Hazard Code | Description | Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Recommended Handling and Storage
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[18][19]
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents and acids. Some suppliers recommend protecting from light and storing at room temperature or under refrigerated conditions (4°C).[4]
Conclusion
This compound (CAS 118452-04-3) is far more than a simple chemical intermediate; it is a strategic starting material for innovation in drug discovery. Its straightforward synthesis, coupled with the chemical versatility of its functional groups, provides an accessible and robust platform for developing novel therapeutics. The proven success of the 2-aminothiazole scaffold in clinically relevant molecules underscores the continued importance of this building block for researchers aiming to address significant challenges in oncology, infectious diseases, and beyond.
References
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Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]
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ResearchGate. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. [Link]
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PubChem. (n.d.). Methyl 2-amino-1,3-thiazole-4-carboxylate. PubChem. [Link]
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ChemBK. (n.d.). Methyl 2-Aminothioazole-4-carboxylate. ChemBK. [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 2-Amino-thiazole-4-carboxylic acid methyl ester. Chemdad. [Link]
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ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Link]
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Autech. (n.d.). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Autech. [Link]
- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
-
Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
-
PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO., LTD.. [Link]
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PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. PubMed. [Link]
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PubMed. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors. PubMed. [Link]
-
PubMed Central. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PubMed Central. [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
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National Institutes of Health. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health. [Link]
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ResearchGate. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. ResearchGate. [Link]
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RSC Publishing. (n.d.). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Publishing. [Link]
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RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
-
Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Wikipedia. [Link]
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The 2-Aminothiazole-4-Carboxylate Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide on its Diverse Biological Activities and Therapeutic Potential
Introduction: The Versatility of a Heterocyclic Core
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3][4][5] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][6] The incorporation of a carboxylate group at the 4-position of this heterocyclic system further enhances its potential for developing novel therapeutics by providing an additional point for molecular interactions and modifications. This guide offers a comprehensive exploration of the biological activities of 2-aminothiazole-4-carboxylate derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.
Anticancer Activity: Targeting the Engines of Malignancy
The quest for novel anticancer agents has led to the extensive investigation of 2-aminothiazole-4-carboxylate derivatives, which have shown significant promise in this area.[7][8][9][10] Their mechanisms of action are often centered on the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.
Mechanism of Action: Kinase Inhibition and Beyond
A primary mode of anticancer activity for many 2-aminothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[10] For instance, derivatives of the 2-aminothiazole-4-carboxamide scaffold have been developed as potent inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response.[11] By inhibiting CHK1, these compounds can enhance the efficacy of DNA-damaging chemotherapies. The well-known multi-kinase inhibitor, Dasatinib, which features a 2-aminothiazole core, exemplifies the success of this scaffold in targeting kinases like Src and Abl.[12]
Furthermore, 2-aminothiazole derivatives have been identified as inhibitors of sphingosine kinases (SphK1 and SphK2), enzymes that produce the signaling lipid sphingosine-1-phosphate (S1P), which is implicated in cancer cell proliferation and survival.[13] Some derivatives also exhibit anticancer activity by targeting other cellular processes, such as the inhibition of tubulin polymerization or the modulation of histone deacetylases (HDACs).[10]
A visual representation of a generalized kinase inhibition pathway is provided below:
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Antimicrobial Activity: Combating Pathogenic Microbes
2-Aminothiazole-4-carboxylate derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. [6][14][15][16]Their development is particularly relevant in the face of growing antimicrobial resistance.
Mechanism of Action: Targeting Essential Microbial Enzymes
The antimicrobial effects of these compounds can be attributed to the inhibition of essential microbial enzymes. For instance, molecular docking studies have suggested that some 2-aminothiazole-4-carboxylate Schiff bases may act by inhibiting UDP-N-acetylmuramate/l-alanine ligase (MurC), an enzyme crucial for bacterial cell wall biosynthesis. [6][16]For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme involved in ergosterol biosynthesis, has been proposed as a potential mechanism. [15]
Spectrum of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-aminothiazole-4-carboxylate derivatives against various bacterial and fungal strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Ethyl 2-((4-hydroxy-3-methoxybenzylidene)amino)thiazole-4-carboxylate | Staphylococcus epidermidis (Gram-positive) | 250 | [6][16] |
| Ethyl 2-((4-hydroxy-3-methoxybenzylidene)amino)thiazole-4-carboxylate | Pseudomonas aeruginosa (Gram-negative) | 375 | [6][16] |
| Ethyl 2-((4-chlorobenzylidene)amino)thiazole-4-carboxylate | Staphylococcus aureus (Gram-positive) | 250 | [6][16] |
| Ethyl 2-((4-(dimethylamino)benzylidene)amino)thiazole-4-carboxylate | Escherichia coli (Gram-negative) | 375 | [6][16] |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 | [17] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism. [18][19][20] Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the 2-aminothiazole-4-carboxylate derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plate: Dispense a specific volume of sterile broth (e.g., Mueller-Hinton Broth for bacteria) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Add the stock solution to the first well and perform a two-fold serial dilution across the plate to create a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Neuroprotective and Anti-inflammatory Activities: Modulating Pathological Pathways
Beyond their anticancer and antimicrobial properties, 2-aminothiazole derivatives have shown potential in the treatment of neurodegenerative diseases and inflammatory conditions. [1][21][22]
Neuroprotection
Thiazole derivatives have been investigated for their neuroprotective effects, which may stem from their antioxidant properties and their ability to inhibit specific enzymes. [21][23][24]For example, some thiazole derivatives have been shown to act as dual inhibitors of deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO), enzymes implicated in neurodegenerative processes. [25]Others have been found to modulate the activity of AMPA receptors, which are involved in excitatory neurotransmission. [26]
Anti-inflammatory Effects
The anti-inflammatory potential of 2-aminothiazole derivatives has also been explored. [1][22]Some compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of 2-aminothiazole-4-carboxylate derivatives is typically achieved through the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea. [6][27]For the synthesis of ethyl 2-aminothiazole-4-carboxylate, ethyl bromopyruvate is reacted with thiourea. [6] Structure-activity relationship (SAR) studies have provided valuable insights into the structural features required for potent biological activity. For example, in the context of anticancer activity, the nature and position of substituents on the 2-amino group and the 5-position of the thiazole ring have been shown to be critical for potency and selectivity. [11][28][29]Similarly, for antimicrobial activity, the specific substituents on the Schiff base derivatives have been shown to influence their spectrum of activity. [6][16]
Future Perspectives: The Road Ahead
The 2-aminothiazole-4-carboxylate scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Lead Optimization: Further modification of promising lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives to better understand their therapeutic effects and potential side effects.
-
In Vivo Studies: Evaluation of the most promising compounds in animal models of disease to assess their efficacy and safety in a more complex biological system.
-
Development of Drug Delivery Systems: Formulation of these compounds into advanced drug delivery systems to enhance their bioavailability and target-specific delivery.
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Whitepaper: The Mechanistic Versatility of the 2-Aminothiazole Scaffold
A Technical Guide for Researchers and Drug Development Professionals on the Multifaceted Mechanisms of Action of Methyl 2-Aminothiazole-4-Carboxylate Derivatives
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
This compound is not an end-effector drug molecule with a singular, defined mechanism of action. Instead, its core structure, the 2-aminothiazole ring, is recognized as a "privileged scaffold".[1][2] This term denotes a molecular framework that is capable of providing ligands for multiple, distinct biological targets through strategic chemical modification. The 2-aminothiazole moiety is a recurring feature in a multitude of clinically approved and investigational drugs, demonstrating its remarkable versatility.[3][4][5] Its utility spans oncology, infectious diseases, and inflammation, with derivatives acting as potent and selective modulators of complex biological systems.[6][7][8]
This technical guide delves into the core mechanisms of action associated with derivatives of the this compound scaffold. Rather than focusing on the starting ester itself, we will explore how this foundational building block has given rise to potent therapeutic agents with diverse and sophisticated biological activities, from direct enzyme inhibition to allosteric modulation and the reversal of antibiotic resistance.
Section 1: Mechanism of Action in Oncology — The Kinase Inhibitor Paradigm
The 2-aminothiazole scaffold is a cornerstone in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[9] Its derivatives have been successfully developed to target kinases through distinct mechanisms, highlighting the scaffold's structural and electronic adaptability.
ATP-Competitive Inhibition: The Dasatinib Archetype
One of the most prominent mechanisms is competitive inhibition at the ATP-binding site of protein kinases. The clinically approved drug Dasatinib (BMS-354825) serves as a prime example.[7] The 2-aminothiazole core was identified as a novel template for Src family kinase inhibitors and optimized to produce a pan-Src inhibitor with nanomolar potency.[10]
Causality of the Mechanism: In this modality, the 2-aminothiazole-containing molecule is designed to mimic the binding of adenosine triphosphate (ATP), the natural substrate for kinases. The scaffold itself often forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids connecting the N- and C-lobes of the catalytic domain. This anchors the inhibitor, allowing appended chemical moieties to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity. This binding physically obstructs ATP from entering the active site, shutting down the phosphotransferase activity of the kinase and halting downstream signaling cascades that drive cancer cell proliferation and survival.
Allosteric Modulation: A New Frontier for CK2 Inhibition
Moving beyond simple competition, 2-aminothiazole derivatives have been identified as selective allosteric modulators of protein kinase CK2.[11] Allosteric inhibitors do not bind to the highly conserved ATP pocket but to a distinct, less-conserved site on the enzyme.
Causality of the Mechanism: This mode of action is therapeutically significant because it can offer greater selectivity. The ATP-binding site is similar across hundreds of human kinases, making it difficult to develop highly specific ATP-competitive inhibitors without off-target effects.[12] By targeting a unique allosteric pocket, these 2-aminothiazole compounds induce a conformational change in the kinase, stabilizing an inactive state.[11] This prevents the enzyme from adopting the correct geometry for catalysis, even with ATP and substrate present. For CK2, these inhibitors were found to bind at the interface between the αC helix and the glycine-rich loop, a novel druggable site.[13]
Experimental Workflow: Characterizing Kinase Inhibitor Potency and Mechanism
Elucidating the mechanism of a novel kinase inhibitor requires a multi-step, self-validating experimental approach.
Step-by-Step Protocol for IC50 Determination (Biochemical Assay):
-
Reagent Preparation: Prepare a buffer solution containing recombinant purified kinase, a fluorescently-labeled peptide substrate, and ATP. Prepare serial dilutions of the 2-aminothiazole test compound in DMSO.
-
Reaction Initiation: In a multi-well plate, add the kinase and substrate to each well. Add the test compound dilutions (and a DMSO-only control). Allow a brief pre-incubation period (e.g., 15 minutes) for the compound to bind to the kinase.
-
Kinase Reaction: Initiate the reaction by adding a final concentration of ATP (typically at or near the Km for the specific kinase). Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Quench & Readout: Stop the reaction by adding a chelating agent (e.g., EDTA) that sequesters the Mg2+ ions required for kinase activity. Measure the amount of phosphorylated versus unphosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, TR-FRET, or luminescence-based ADP detection).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Trustworthiness Check: The protocol is validated by including a known, potent inhibitor as a positive control and a DMSO-only well as a negative control (0% inhibition). The Z'-factor of the assay should be calculated to ensure it is robust and reproducible.
Section 2: Mechanism of Action in Infectious Diseases
The 2-aminothiazole scaffold is also a powerful template for developing novel antimicrobial agents, tackling pathogens through diverse mechanisms, including direct inhibition of essential enzymes and overcoming resistance.
Anti-Tubercular Activity: Targeting Mycobacterium tuberculosis
Derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis.[14][15] An initial hypothesis was that these compounds mimicked the natural antibiotic thiolactomycin, which targets the β-ketoacyl-ACP synthase mtFabH, an enzyme essential for fatty acid synthesis in M.tb.[16]
A Divergence in Mechanism: Intriguingly, subsequent research revealed a dissociation between enzyme inhibition and whole-cell activity. The lead compound, methyl 2-amino-5-benzylthiazole-4-carboxylate, was found to inhibit the growth of M.tb H37Rv with a potent minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM), yet it showed no activity against the purified mtFabH enzyme.[14][16] Conversely, another derivative potently inhibited mtFabH but had no whole-cell activity.[14]
Causality and Field Insight: This critical finding underscores a fundamental principle in drug discovery: potent whole-cell activity does not guarantee inhibition of the predicted target. It suggests that the most active anti-tubercular compounds in this series exert their effect through an entirely different, as-yet-unidentified mechanism of action. This highlights the necessity of performing target deconvolution studies to identify the true molecular target, which is crucial for effective lead optimization and avoiding futile development efforts.
Reversing Antibiotic Resistance: Metallo-β-Lactamase (MBL) Inhibition
A recent and highly promising application of the 2-aminothiazole-4-carboxylic acid scaffold is in combating antibiotic resistance. These derivatives have been developed as broad-spectrum inhibitors of metallo-β-lactamases (MBLs).[17]
Causality of the Mechanism: MBLs are bacterial enzymes that use zinc ions to hydrolyze and inactivate β-lactam antibiotics like carbapenems, rendering them useless. The 2-aminothiazole-4-carboxylic acid derivatives were rationally designed to mimic the key binding features of the hydrolyzed carbapenem product.[17] By presenting a similar arrangement of a carboxylate group and other features, the inhibitor effectively chelates the zinc ions in the MBL active site and occupies the space, preventing the enzyme from binding to and destroying the actual antibiotic. When co-administered with an antibiotic like meropenem, these inhibitors restore its efficacy against MBL-producing resistant bacteria.[17]
Experimental Workflow: Determining Antimicrobial Activity
The foundational experiment to assess the activity of a new antimicrobial agent is the determination of the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol for MIC Determination (Broth Microdilution):
-
Strain Preparation: Culture the bacterial strain of interest (e.g., S. aureus, E. coli, or M.tb) to mid-log phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the inoculum to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: In a 96-well microtiter plate, prepare a two-fold serial dilution of the 2-aminothiazole test compound across 10-12 wells. The first well should have the highest concentration and the last should have the lowest.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound.
-
Controls: Include a "sterility control" well (broth only, no bacteria) and a "growth control" well (broth and bacteria, no compound).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Readout: Visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[18] This can also be quantified using a plate reader or viability indicators like resazurin.
Trustworthiness Check: The sterility control must remain clear, and the growth control must show robust turbidity. The assay should be run in duplicate or triplicate to ensure the reproducibility of the MIC value.
Quantitative Data Summary
The following table summarizes the potent activity of select 2-aminothiazole derivatives discussed in this guide.
| Compound Class | Target Organism/Enzyme | Activity Metric | Potency | Reference |
| Anti-Tubercular | Mycobacterium tuberculosis H37Rv | MIC | 0.06 µg/mL (240 nM) | [14][16] |
| mtFabH Inhibitor | mtFabH Enzyme | IC50 | 0.95 µg/mL (2.43 µM) | [14][16] |
| Kinase Inhibitor | Src Family Kinases | IC50 | Nanomolar to Subnanomolar | [10] |
| Allosteric Modulator | Protein Kinase CK2 | IC50 | 3.4 µM | [11] |
| MBL Inhibitor | Metallo-β-Lactamases | - | Potent Broad-Spectrum | [17] |
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives are not confined to a single mechanism but have been expertly tailored to function as competitive kinase inhibitors, selective allosteric modulators, and innovative agents that reverse antibiotic resistance. The divergence observed in the anti-tubercular program, where whole-cell activity did not correlate with the presumed enzymatic target, serves as a crucial lesson for all drug discovery professionals: rigorous mechanistic validation is paramount.
The future for this scaffold remains bright. Its proven success across multiple therapeutic areas ensures that chemists and biologists will continue to explore its potential, designing next-generation therapeutics with even greater potency, selectivity, and novel mechanisms of action to address the most pressing challenges in human health.
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Bestgen, B., et al. (2018) 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. PubMed Central. [Link]
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Bestgen, B., et al. (2019) 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. PubMed Central. [Link]
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Bestgen, B., et al. (2019) 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. ResearchGate. [Link]
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Wang, D., et al. (2023) Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry 66(19), 13351–13371. [Link]
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A Technical Guide to the Spectroscopic Data of Methyl 2-aminothiazole-4-carboxylate
Introduction
Methyl 2-aminothiazole-4-carboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. As a key synthetic building block, it forms the scaffold for a variety of molecules with therapeutic potential, including agents with antibacterial and antineoplastic properties.[1][2] Its structure, featuring a thiazole ring substituted with both an amine and a methyl ester group, provides a rich platform for chemical modification.
A thorough understanding of its spectroscopic properties is paramount for researchers, enabling unambiguous identification, purity assessment, and the characterization of its derivatives. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles. We will delve into the interpretation of this data, explaining the causal relationships between the molecular structure and the observed spectral features.
Compound Properties:
| Property | Value | Source |
| CAS Number | 118452-04-3 | [3] |
| Molecular Formula | C₅H₆N₂O₂S | [4][5] |
| Molecular Weight | 158.18 g/mol | [4][5] |
| Appearance | Yellow Solid / White to light yellow powder | [4][5] |
| Melting Point | 171-173 °C | [3] |
| Boiling Point | 298.7±13.0 °C (Predicted) | [3] |
Structural Elucidation and Spectroscopic Analysis
The structural features of this compound—namely the aromatic thiazole ring, the primary amine, the vinylic proton, and the methyl ester moiety—give rise to a distinct and predictable spectroscopic fingerprint.
Caption: Key fragmentation steps for protonated this compound.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Sample Preparation
-
Objective: To prepare a solution of this compound suitable for spectroscopic analysis.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the solid compound for ¹H NMR and 15-20 mg for ¹³C NMR.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for this class of compounds due to its high solubilizing power.
-
Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
For IR (ATR), use a small amount of the solid sample directly on the ATR crystal.
-
For ESI-MS, prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
NMR Data Acquisition
-
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Protocol:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range from approximately -1 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Protocol:
-
Using the same sample, switch the spectrometer to the ¹³C channel.
-
Tune and shim the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range from approximately 0 to 200 ppm.
-
Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.
-
Accumulate a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
FT-IR Data Acquisition
-
Objective: To obtain a high-quality infrared spectrum of the solid sample.
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Protocol:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the crystal, ensuring complete coverage.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The resulting spectrum will be automatically ratioed against the background. Clean the crystal thoroughly after analysis.
-
Mass Spectrometry Data Acquisition
-
Objective: To determine the accurate mass of the molecular ion.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, with an ESI source.
-
Protocol:
-
Calibrate the mass spectrometer using a known calibration standard.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.
-
Infuse the prepared sample solution into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).
-
Analyze the resulting spectrum to identify the [M+H]⁺ ion and determine its accurate mass.
-
Caption: A workflow diagram illustrating the integrated approach to spectroscopic characterization.
References
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Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]
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Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. [Link]
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Sadyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]
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Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1476. [Link]
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Selected IR and 1 H NMR data for the aminothiazole compounds. ResearchGate. [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link]
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A Technical Guide to Methyl 2-Aminothiazole-4-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The 2-aminothiazole core is a quintessential example of such a structure. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of bioactive molecules. This scaffold is present in a range of marketed drugs, including the H2 receptor antagonist Famotidine, the third-generation cephalosporin antibiotic Cefdinir, and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[1][2]
At the heart of synthesizing derivatives based on this valuable core is Methyl 2-aminothiazole-4-carboxylate (CAS: 118452-04-3). This readily accessible and highly functionalized building block provides medicinal chemists with a versatile starting point for molecular exploration.[3][4] Its three distinct points for chemical modification—the 2-amino group, the 4-ester, and the C5 position of the ring—allow for the systematic construction of compound libraries to probe structure-activity relationships (SAR). This guide offers an in-depth exploration of its synthesis, chemical reactivity, and pivotal role in the development of next-generation therapeutics, tailored for researchers and drug development professionals.
Section 1: Physicochemical Profile
A clear understanding of a starting material's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 118452-04-3 | [3][4][5] |
| Molecular Formula | C₅H₆N₂O₂S | [3][6] |
| Molecular Weight | 158.18 g/mol | [3][6] |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Melting Point | 171-173 °C | [5] |
| Boiling Point | 298.7 ± 13.0 °C at 760 mmHg | [5] |
| IUPAC Name | methyl 2-amino-1,3-thiazole-4-carboxylate | [5] |
| Synonyms | 2-Aminothiazole-4-carboxylic acid methyl ester | [3][6] |
Spectroscopic data, including FT-IR, ¹H NMR, and ¹³C NMR, are widely available and crucial for reaction monitoring and final product confirmation.[7]
Section 2: Synthesis of this compound
The primary and most reliable method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis . This classic cyclocondensation reaction provides a direct and efficient route to the target molecule. The causality of this reaction is elegant in its simplicity: an α-halocarbonyl compound reacts with a thioamide (in this case, thiourea) to form the thiazole heterocycle. The thiourea provides the S1, C2, and N3 atoms of the ring, while the α-halocarbonyl component provides the C4 and C5 atoms.
The synthesis of this compound typically employs methyl 3-bromo-2-oxopropanoate as the α-halocarbonyl component. The bromine atom serves as a leaving group, and the adjacent ketone facilitates the initial reaction with the sulfur of thiourea.
Caption: General workflow for Hantzsch synthesis of the title compound.
Experimental Protocol: Hantzsch Synthesis
This protocol is a self-validating system adapted from established literature procedures.[4][8]
Materials:
-
Methyl 3-bromo-2-oxopropanoate (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (EtOH), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add thiourea (1.1 eq) and anhydrous ethanol to form a suspension.
-
Addition of Reactant: Slowly add a solution of methyl 3-bromo-2-oxopropanoate (1.0 eq) in ethanol to the thiourea suspension at room temperature. The causality here is critical; a slow addition prevents exothermic spikes and side reactions.
-
Reaction Monitoring: Stir the mixture at room temperature for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The formation of a precipitate (the hydrobromide salt of the product) is often observed.
-
Work-up - Quenching and Neutralization: Concentrate the reaction mixture under reduced pressure to remove the ethanol.[4] The resulting crude solid is then suspended in water and basified to a pH of ~8 with a saturated solution of NaHCO₃. This step is crucial to deprotonate the thiazole hydrobromide salt, rendering the free base product which is soluble in organic solvents.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.[4] The organic layers are combined.
-
Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: The resulting yellow solid is the target compound, this compound, which can be further purified by recrystallization if necessary.[4]
Section 3: Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from its three orthogonal reactive handles, which allow for selective modification and elaboration into more complex molecules. Understanding the reactivity of each site is paramount for designing efficient synthetic routes in drug development.
Caption: Key reactivity sites for derivatization of the core scaffold.
-
The 2-Amino Group: This group is nucleophilic and readily undergoes reactions typical of primary aromatic amines.
-
Acylation: It can be acylated with acid chlorides or anhydrides to form amides. This is a common strategy to introduce diverse side chains, as seen in the synthesis of antitubercular agents where it is reacted with bromoacetyl chloride.[9]
-
Schiff Base Formation: Condensation with various aldehydes and ketones yields Schiff bases (imines), a pathway extensively used to create novel antimicrobial agents.[8]
-
-
The 4-Carboxylate Group: The methyl ester at the C4 position is an electrophilic site that can be easily modified.
-
Hydrolysis: Saponification under basic conditions converts the ester to the corresponding carboxylic acid, which can improve solubility or act as a handle for further conjugation.
-
Amidation: The ester can be converted directly to amides, for instance, by forming a Weinreb amide, which is a stable intermediate for subsequent reactions with organometallic reagents.[10][11]
-
-
The C5 Position: The C5 carbon of the thiazole ring is susceptible to electrophilic substitution, although it is less reactive than the amino group. This position is often modified to introduce lipophilic groups that can interact with hydrophobic pockets in biological targets. For example, introducing a benzyl group at C5 led to a potent antitubercular compound.[9]
Section 4: A Scaffold for Modern Drug Discovery
The true value of this compound is demonstrated by its successful application as a foundational building block in synthesizing a wide array of biologically active compounds.
Antitubercular Agents
Tuberculosis remains a global health crisis, and new drugs are urgently needed. The 2-aminothiazole-4-carboxylate scaffold has emerged as a highly promising template for novel anti-tubercular agents.[9][12] Research has shown that derivatives of this core possess excellent activity against Mycobacterium tuberculosis H37Rv.[9][12]
A standout example is methyl 2-amino-5-benzylthiazole-4-carboxylate , which was found to inhibit the growth of M. tuberculosis with a minimum inhibitory concentration (MIC) of just 0.06 µg/mL (240 nM).[9][13] This potency is superior to that of the frontline drug isoniazid. Interestingly, while the parent scaffold was designed to mimic the antibiotic Thiolactomycin, which targets the β-ketoacyl-ACP synthase mtFabH, this highly active derivative did not inhibit the enzyme, suggesting a different and novel mode of action.[9][12] This highlights the scaffold's ability to generate potent compounds through various mechanisms, a highly desirable trait in drug discovery.
Anticancer Agents
The 2-aminothiazole nucleus is a cornerstone of modern oncology drug design, most notably as a key component of the blockbuster tyrosine kinase inhibitor Dasatinib .[14] The versatility of this compound allows for the synthesis of inhibitors targeting various cancer-related pathways.
-
Kinase Inhibitors: The scaffold is instrumental in developing inhibitors for anaplastic lymphoma kinase (ALK), which are crucial in treating certain types of cancer.[15]
-
Metabolic Pathway Inhibitors: It serves as a starting material for synthesizing inhibitors of stearoyl-CoA desaturase (SCD1), an enzyme implicated in metabolic disorders and cancer.[15]
-
Broad-Spectrum Activity: Various derivatives have been evaluated against the NCI-60 human tumor cell line panel, with some compounds showing significant and broad-spectrum activity.[14]
Antimicrobial Agents
Beyond tuberculosis, derivatives have shown broad potential against other pathogens. By reacting the 2-amino group with different aldehydes, researchers have synthesized a series of Schiff bases with significant antibacterial and antifungal properties, including activity against multidrug-resistant strains.[8] Molecular docking studies suggest these compounds may act by inhibiting enzymes like UDP-N-acetylmuramate/L-alanine ligase, which is essential for bacterial cell wall synthesis.[8]
Caption: Elaboration of the core scaffold into diverse therapeutic agents.
Summary of Biological Activities
| Derivative Class | Therapeutic Area | Key Finding | Reference(s) |
| C5-Aryl/Alkyl Derivatives | Antitubercular | Potent activity against M. tuberculosis (MIC as low as 0.06 µg/mL). | [9][12][13] |
| N-Acyl & C4-Amide Derivatives | Anticancer | Precursors to kinase inhibitors (e.g., ALK, Src); broad-spectrum activity. | [14][15] |
| Schiff Base Derivatives | Antimicrobial | Activity against multidrug-resistant bacteria and fungi. | [8] |
| General 2-Aminothiazoles | Anti-inflammatory | Core scaffold is associated with anti-inflammatory properties. | [10] |
Conclusion
This compound is far more than a simple chemical intermediate; it is a powerful and enabling tool for drug discovery. Its straightforward and scalable synthesis via the Hantzsch reaction makes it readily available, while its trifunctional nature provides a rich platform for chemical diversification. As demonstrated in antitubercular, anticancer, and antimicrobial research, this scaffold allows chemists to systematically explore chemical space and develop potent, novel therapeutic candidates. For any research group focused on heterocycle-based drug development, a deep understanding and mastery of the chemistry of this compound is not just advantageous—it is essential.
References
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Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016). SciSpace. Available at: [Link]
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Recent developments of 2-aminothiazoles in medicinal chemistry. ScienceDirect. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
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Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). Available at: [Link]
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Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]
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Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. PubMed. Available at: [Link]
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Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Available at: [Link]
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Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. Available at: [Link]
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The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]
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Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. Available at: [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at: [Link]
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Specifications of this compound. Capot Chemical. Available at: [Link]
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A Technical Guide to the 2-Aminothiazole-4-Carboxylate Scaffold: From Hantzsch's Discovery to a Privileged Structure in Modern Drug Development
Executive Summary
The 2-aminothiazole ring system, and specifically the 2-aminothiazole-4-carboxylate derivative, represents a quintessential "privileged scaffold" in medicinal chemistry. Its journey from a fundamental discovery in heterocyclic chemistry to a cornerstone of modern drug development is a testament to its remarkable synthetic accessibility and pharmacological versatility. This guide provides an in-depth exploration of this scaffold, beginning with its historical origins in the seminal work of Arthur Hantzsch. We will dissect the mechanistic underpinnings of the classical Hantzsch synthesis and detail contemporary, field-proven synthetic protocols that offer enhanced flexibility and control. Through case studies in anti-tubercular and antimicrobial resistance research, this whitepaper illuminates the strategic rationale behind employing this scaffold to tackle complex therapeutic challenges. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the expert-driven causality behind the experimental choices that continue to make the 2-aminothiazole-4-carboxylate core a powerful tool in the quest for novel therapeutics.
The 2-Aminothiazole-4-Carboxylate Core: A Privileged Scaffold
In the lexicon of medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a fertile starting point for drug discovery campaigns. The 2-aminothiazole core has earned this distinction through its widespread presence in compounds demonstrating a vast array of biological activities, including antibacterial, anti-inflammatory, anti-cancer, and anti-HIV properties.[1][2][3] The amino group at the 2-position acts as a versatile functional handle, allowing for the strategic introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties, making it a highly valuable structure for building libraries of potential drug candidates.[4]
The addition of a carboxylate group at the 4-position further enhances its utility, providing an additional vector for modification and a key interaction point for various enzyme active sites. This specific arrangement is instrumental in the development of targeted therapies, including potent kinase inhibitors crucial for oncology and inhibitors of metabolic enzymes.[5] The inherent chemical properties of the scaffold—a stable aromatic system with well-placed hydrogen bond donors and acceptors—underpin its ability to engage in high-affinity interactions with a multitude of protein targets.
Table 1: Representative Biological Activities of 2-Aminothiazole Derivatives
| Therapeutic Area | Biological Target(s) | Example Application | Reference(s) |
| Oncology | Kinases (EGFR, BRAF, Src/Abl), Tubulin | Development of selective kinase inhibitors and microtubule-destabilizing agents for cancer therapy. | [3][5] |
| Infectious Disease | β-Ketoacyl-ACP Synthase, Metallo-β-lactamases | Novel anti-tubercular agents and inhibitors to combat antibiotic resistance. | [6][7] |
| Inflammatory Disease | Cyclooxygenase (COX), various kinases | Synthesis of anti-inflammatory agents. | [2][8] |
| Neurology | Adenosine Receptors, Prion Proteins | Development of central nervous system agents and therapeutics for neurodegenerative diseases. | [1][2] |
The Foundational Discovery: The Hantzsch Thiazole Synthesis
The genesis of the 2-aminothiazole scaffold lies in the broader discovery of thiazole synthesis by German chemist Arthur Rudolph Hantzsch. In 1887, Hantzsch reported a novel method for constructing the thiazole ring by reacting α-haloketones with thioamides.[9][10][11] This reaction, now universally known as the Hantzsch Thiazole Synthesis, was a landmark achievement in heterocyclic chemistry, providing a straightforward and reliable route to a previously inaccessible class of compounds.
The causality behind this breakthrough was its operational simplicity and breadth. By establishing a general principle for ring formation, Hantzsch opened the door for systematic investigation into this new heterocyclic family. The use of thiourea in place of a thioamide was quickly identified as the premier route to 2-aminothiazole derivatives, laying the groundwork for over a century of medicinal chemistry innovation.[8][10]
The reaction proceeds via a sequence of nucleophilic substitution, cyclization, and dehydration steps. The sulfur of the thiourea first attacks the electrophilic carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular condensation where the nitrogen attacks the ketone carbonyl, and a subsequent dehydration event yields the final aromatic thiazole ring.[9]
Caption: General workflow of the Hantzsch Thiazole Synthesis.
Modern Synthetic Strategies and Protocols
While the classical Hantzsch synthesis is robust, modern drug discovery demands more nuanced and flexible methods to generate molecular diversity. Contemporary protocols allow for precise control over substitution patterns, particularly at the C4 and C5 positions of the thiazole ring, which is critical for optimizing biological activity.
Protocol 1: Synthesis via α-Halogenation of β-Keto Esters
This method is a highly reliable and scalable approach for producing 2-aminothiazole-4-carboxylates. The strategy hinges on the in situ generation of an α-halo-β-keto ester, which then undergoes the classical Hantzsch cyclization with thiourea. The choice of a β-keto ester as the starting material directly installs the required carboxylate functionality at the C4 position.
Caption: Key steps for the β-keto ester synthesis route.
Step-by-Step Methodology: [12]
-
Dissolution: Dissolve the starting β-keto ester (1.0 eq) in a suitable solvent such as ethanol (EtOH). The choice of ethanol is strategic as it readily dissolves both the starting material and the subsequent reagents and is relatively benign.
-
Halogenation: Cool the solution in an ice bath to 0-5 °C to control the exothermic nature of the halogenation. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes. NBS is selected as it is a solid, easily handled source of electrophilic bromine that minimizes the formation of hazardous byproducts like HBr.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours). This step is a self-validating control point; proceeding without full conversion of the starting material will complicate purification.
-
Cyclization: To the reaction mixture containing the crude α-bromo-β-keto ester, add thiourea (1.1 eq).
-
Heating: Heat the mixture to reflux (approx. 78 °C for EtOH) for 2-4 hours. The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps. Monitor by TLC.
-
Workup and Isolation: After cooling, concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acid and facilitate product precipitation.
-
Purification: Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol or purification via column chromatography can be performed to yield the highly pure 2-aminothiazole-4-carboxylate product.
Case Study: A New Template for Anti-Tubercular Drug Discovery
The strategic application of the 2-aminothiazole-4-carboxylate scaffold is powerfully illustrated by the development of novel agents against Mycobacterium tuberculosis. Researchers sought to create simplified, more synthetically accessible analogues of the natural antibiotic Thiolactomycin (TLM), which targets the β-ketoacyl-ACP synthase mtFabH.[6] The 2-aminothiazole-4-carboxylate core was identified as an ideal template to mimic key structural features of TLM while offering superior tractability for chemical modification.[6]
This research effort led to the identification of methyl 2-amino-5-benzylthiazole-4-carboxylate, a compound that exhibited potent activity against the virulent M. tuberculosis H37Rv strain.[6] The synthesis was achieved using a flexible procedure starting with a Darzens-type reaction, which allowed for the facile introduction of various substituents at the C5 position to probe structure-activity relationships (SAR).[2][6]
Table 2: Anti-Tubercular Activity of Lead 2-Aminothiazole-4-Carboxylate Derivatives [6]
| Compound | C5-Substituent | MIC vs. M. tuberculosis H37Rv (µg/mL) | Cytotoxicity vs. HS-27 cells (µg/mL) |
| Lead Compound 2 | Benzyl | 0.06 | >100 |
| Compound 7 | 4-Chlorobenzyl | 0.125 | >100 |
| Isoniazid (Control) | - | 0.25 | - |
| Thiolactomycin (TLM) | - | 13 | - |
The data clearly demonstrates the success of the scaffold-hopping strategy. The lead compound was not only significantly more potent than the clinical standard Isoniazid but also displayed a favorable safety profile with no cytotoxicity observed at high concentrations.[6] This work validated the 2-aminothiazole-4-carboxylate scaffold as a highly promising template for discovering a new class of anti-tubercular agents.[6]
Contemporary Frontiers: Targeting Antimicrobial Resistance
The adaptability of the 2-aminothiazole-4-carboxylate scaffold continues to be leveraged against modern therapeutic crises, most notably antimicrobial resistance. A recent groundbreaking study reported the discovery of 2-aminothiazole-4-carboxylic acids as potent, broad-spectrum inhibitors of metallo-β-lactamases (MBLs).[7] MBLs are a class of bacterial enzymes that can hydrolyze nearly all β-lactam antibiotics, including carbapenems, rendering them ineffective and posing a grave threat to public health.[7]
The innovative insight was to design molecules that mimic the binding features of the hydrolyzed carbapenem product within the MBL active site.[7][13] The 2-aminothiazole-4-carboxylic acid core proved to be an exceptional pharmacophore for this purpose. Crystallographic studies revealed that these inhibitors effectively coordinate with the zinc ions in the active sites of diverse MBLs (B1, B2, and B3 subtypes), successfully restoring the activity of antibiotics like Meropenem against MBL-producing bacteria.[7] This work provides not only a promising lead series for clinical development but also a structural blueprint for overcoming one of the most challenging forms of antibiotic resistance.
Conclusion: Enduring Legacy and Future Directions
From its discovery in the late 19th century to its application in cutting-edge 21st-century medicine, the 2-aminothiazole-4-carboxylate scaffold has demonstrated enduring value. Its synthetic tractability, born from the elegance of the Hantzsch synthesis, combined with its inherent ability to interact with a wide range of biological targets, solidifies its status as a truly privileged structure. The successful development of potent anti-tubercular agents and novel MBL inhibitors highlights a clear trajectory for its continued use. Future applications will undoubtedly focus on further exploiting this scaffold's versatility in creating next-generation kinase inhibitors, modulators of epigenetic targets, and novel therapies for a host of diseases, ensuring its relevance for decades to come.
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Hantzsch Thiazole Synthesis. SynArchive. [Link]
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Al-Balas Q, Anthony NG, Al-Jaidi B, Alnimr A, Abbott G, Brown AK, et al. (2009) Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE 4(5): e5617. [Link]
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Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. (2021). [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Center for Biotechnology Information (NCBI). [Link]
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Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Link]
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Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). National Center for Biotechnology Information (NCBI). [Link]
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The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. (2023). PubMed. [Link]
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General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. [Link]
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Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
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Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. ResearchGate. [Link]
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Thiazole synthesis. Organic Chemistry Portal. [Link]
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General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. [Link]
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Hantzsch, A. and Weber, J.H. (1887) Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132. Scientific Research Publishing. [Link]
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2021). PubMed. [Link]
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The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). National Center for Biotechnology Information (NCBI). [Link]
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Methyl 2-aminothiazole-4-carboxylate: A Comprehensive Guide to its Physicochemical Characterization
An In-Depth Technical Guide for Researchers
Foreword
In the landscape of modern medicinal chemistry and drug development, the 2-aminothiazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents.[1] Methyl 2-aminothiazole-4-carboxylate is a pivotal building block in the synthesis of these complex molecules, finding applications in the development of novel therapeutics, including anti-tumor and anti-HIV drugs.[2][3] An accurate and thorough characterization of its fundamental physicochemical properties is not merely a procedural formality; it is the bedrock upon which reliable and reproducible synthetic campaigns are built. This guide provides an in-depth examination of the appearance and melting point of this compound, offering not just data, but the scientific rationale behind the analytical procedures.
Physicochemical Properties: Appearance and Melting Point
The initial assessment of any chemical substance begins with a characterization of its physical state, color, and melting point. These parameters serve as a primary, yet crucial, indicator of identity and purity.
Physical Appearance
This compound is consistently described as a solid at room temperature.[4][5] However, its coloration can vary, a factor that often provides preliminary clues about the sample's purity and history.
| Reported Appearance | Common Interpretation |
| White to light yellow powder/crystal | This is indicative of a high-purity sample. The crystalline form suggests a well-ordered solid lattice. |
| Yellow solid | A distinct yellow color can be characteristic of the compound itself but may also suggest the presence of minor impurities or trace amounts of residual solvents from synthesis.[4][5] |
| Light orange powder | An orange tint may indicate a higher level of impurities or potential degradation of the sample, possibly due to prolonged exposure to light or air. |
The observed color is a direct consequence of the compound's chromophore system and the presence of any impurities. The thiazole ring system, combined with the amino and carboxylate groups, absorbs light in the UV-visible spectrum. Even minute quantities of chromophoric impurities, often byproducts from the synthesis, can impart a noticeable color to the bulk material.
Melting Point
The melting point is a thermodynamically defined temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a very narrow temperature range. It is one of the most reliable and accessible methods for assessing the purity of a solid organic compound.
The reported melting point for this compound exhibits some variation across different suppliers and literature sources, which is expected due to differing analytical methods and purity levels.
| Melting Point Range (°C) | Source | Purity |
| 171-173 | Sigma-Aldrich | 98% |
| 173-177 | TCI Chemicals[6] | >98.0% (GC) |
| 174 | Tokyo Chemical Industry | >98.0% (GC) |
| 160-164 | Chemdad Co.[5] | Not Specified |
This data illustrates a consensus range, generally between 171°C and 177°C , for high-purity samples. The broader, lower range reported by some sources may correspond to samples of lower purity. The presence of impurities disrupts the crystal lattice of the solid, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting range.
Experimental Protocols for Characterization
To ensure the integrity of research and development, it is imperative to employ standardized, self-validating protocols for determining these fundamental properties.
Protocol for Melting Point Determination (Capillary Method)
This protocol outlines the use of a standard digital melting point apparatus, a ubiquitous instrument in modern chemistry laboratories.
Rationale: The capillary method provides a controlled and reproducible environment for heating a small sample, allowing for precise observation of the phase transition. The rate of heating is critical; too rapid a heating rate will cause a lag between the thermometer reading and the actual sample temperature, leading to an erroneously wide and high melting range.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.
-
Firmly tap the open end of a glass capillary tube into the powder, forcing a small amount of the sample into the tube.
-
Invert the capillary and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.
-
-
Instrument Setup:
-
Set the starting temperature of the melting point apparatus to approximately 15-20°C below the expected melting point (e.g., set to 150°C).
-
Set the heating rate (ramp rate) to 1-2°C per minute. A slow ramp rate is essential for accurate determination.
-
-
Measurement:
-
Insert the prepared capillary tube into the sample holder of the apparatus.
-
Begin the heating program.
-
Observe the sample closely through the magnifying viewport.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.
-
The melting range is reported as T1 - T2.
-
-
Validation and Interpretation:
-
High Purity: A sharp melting range of 1-2°C (e.g., 173-174°C) is indicative of a high-purity sample.
-
Impurity Presence: A broad melting range (>3°C) and a depression of the onset temperature suggest the presence of impurities.
-
Workflow Diagram: Melting Point Determination
Caption: Workflow for accurate melting point determination.
Synthesis Context: The Origin of Impurities
Understanding the synthetic route is critical to anticipating potential impurities that can influence the physicochemical properties of this compound. The most common synthesis is a variation of the Hantzsch thiazole synthesis.
A prevalent method involves the reaction of a methyl 3-bromo-2-oxopropanoate with thiourea.[4]
Reaction Scheme: Methyl 3-bromo-2-oxopropanoate + Thiourea → this compound
Potential Impurities and Their Effects:
-
Unreacted Thiourea: A highly polar starting material, its presence can interfere with crystallization and depress the melting point.
-
Unreacted Bromopyruvate: An unstable and reactive species, its presence or subsequent decomposition products can lead to discoloration (yellowing) and a broad melting range.
-
Side-Reaction Products: Dimerization or polymerization of intermediates can introduce high molecular weight impurities that are difficult to remove and significantly impact sample purity.
-
Residual Solvents (e.g., Ethanol, Ethyl Acetate): Solvents used during the reaction and purification (extraction, recrystallization) can become trapped in the crystal lattice, leading to a lower and broader melting point.[1][4]
The purification process, typically involving basification, extraction, and recrystallization, is designed to remove these impurities.[3][4] The final appearance and melting point are a direct measure of the success of this purification.
Diagram: Synthesis and its Influence on Product Quality
Caption: Relationship between synthesis, purification, and final product characteristics.
Conclusion
For researchers and drug development professionals, a precise understanding of the physical properties of this compound is non-negotiable. Its appearance as a white to light yellow crystalline solid and a sharp melting point in the range of 171-177°C serve as reliable indicators of high purity. Any deviation, such as significant discoloration or a broad, depressed melting range, should be interpreted as a sign of impurities stemming from the synthesis or degradation. The protocols and rationale outlined in this guide provide a robust framework for the accurate and reliable characterization of this vital synthetic building block, ensuring the integrity and success of subsequent research endeavors.
References
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online.[Link]
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central.[Link]
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Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate.[Link]
-
2-Amino-thiazole-4-carboxylic acid methyl ester. Chongqing Chemdad Co., Ltd.[Link]
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An In-Depth Technical Guide to the Solubility Characteristics of Methyl 2-aminothiazole-4-carboxylate
Foreword: The Critical Role of Solubility in Advancing 2-Aminothiazole Scaffolds
The 2-aminothiazole nucleus is a cornerstone in medicinal chemistry, serving as a fundamental scaffold for a multitude of therapeutic agents, including anticancer and antimicrobial drugs.[1][2][3] Methyl 2-aminothiazole-4-carboxylate is a key building block in the synthesis of these more complex molecules.[4][5][6] However, the journey from a promising lead compound to a viable drug candidate is frequently obstructed by physicochemical hurdles, with poor solubility being a primary antagonist. Low solubility can lead to unpredictable results in in vitro assays, poor bioavailability, and significant formulation challenges, ultimately increasing development costs and timelines.[7][8][9][10]
This guide provides a comprehensive examination of the solubility characteristics of this compound. Moving beyond a simple data sheet, we will explore the underlying physicochemical principles that govern its solubility, present robust experimental protocols for its accurate determination, and discuss the practical implications for researchers in the field. As your Senior Application Scientist, my objective is to equip you with the expertise and field-proven insights necessary to navigate the complexities of this compound's solubility, ensuring a more efficient and reliable drug development process.
Core Physicochemical Profile
A thorough understanding of a compound's fundamental properties is the bedrock upon which all solubility studies are built. These parameters dictate the intermolecular forces at play between the solute (this compound) and various solvents.
The structure features a basic amino group and an ester, which can participate in hydrogen bonding, attached to a heterocyclic aromatic ring. The predicted pKa of approximately 2.46 suggests the amino group is weakly basic.[11][12] This ionizable nature is a critical determinant of its pH-dependent solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O₂S | [13][14] |
| Molecular Weight | 158.18 g/mol | [13][14] |
| Appearance | White to Light Yellow Crystalline Powder/Solid | [4][13] |
| Melting Point | 171-173 °C (some sources report 160-164 °C) | [11][12] |
| Boiling Point | ~298.7 °C (Predicted) | [11][12] |
| pKa | ~2.46 ± 0.10 (Predicted) | [11][12] |
Solubility Landscape: A Multi-Solvent Perspective
While some databases provide a simple "soluble in water" designation, the reality for drug development professionals is far more nuanced.[11][12][15] Solubility must be understood across a spectrum of aqueous and organic media. For many 2-aminothiazole derivatives, poor aqueous solubility is a significant challenge.[16]
Qualitative Solubility Analysis
The solubility of this compound is inferred from its common use in synthesis and purification protocols.
| Solvent Class | Example Solvents | Qualitative Solubility | Rationale & Causality |
| Polar Protic | Water, Ethanol, Methanol | Soluble to Sparingly Soluble | The amino and ester groups can form hydrogen bonds with protic solvents. Solubility in water is pH-dependent. Synthesis procedures frequently use ethanol, and recrystallization from methanol is documented, indicating good solubility at elevated temperatures.[1][4][17] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Soluble | The high polarity of DMSO makes it an excellent solvent for a wide range of organic compounds, including this one. Kinetic solubility studies often begin with DMSO stock solutions.[8][18] |
| Moderate Polarity | Ethyl Acetate (EtOAc) | Moderately Soluble | Used as an extraction solvent during synthesis, which implies reasonable solubility.[4] |
| Nonpolar | Hexanes, Diethyl Ether | Poorly Soluble to Insoluble | The polar functional groups and heterocyclic nature of the molecule limit its interaction with nonpolar aliphatic and ether solvents. Diethyl ether has been used for extraction from aqueous basic solutions in related syntheses, but this relies on the deprotonated state of other compounds.[19] |
Critical Factors Influencing Aqueous Solubility
The solubility of ionizable compounds is profoundly dependent on the pH of the aqueous medium.[18][20] For this compound, the primary amino group is the key player.
-
Below the pKa (pH < 2.46): In acidic conditions, the amino group (-NH₂) becomes protonated to form the corresponding ammonium salt (-NH₃⁺). This charged species has significantly stronger interactions with polar water molecules, leading to a substantial increase in aqueous solubility.
-
Above the pKa (pH > 2.46): In neutral or basic conditions, the compound exists predominantly as the neutral, un-ionized molecule. Its solubility is then governed by its intrinsic solubility, which is typically much lower.
This pH-dependent behavior is a double-edged sword. While it can be leveraged for formulation, it also means that slight shifts in buffer pH during biological assays can cause the compound to precipitate, leading to erroneous results.[16]
In line with general chemical principles, the solubility of crystalline solids like this compound typically increases with temperature. This principle is the basis for recrystallization, a common purification technique where the compound is dissolved in a minimal amount of hot solvent and allowed to crystallize upon cooling.[21] For experimental work, it is crucial to maintain and report a constant temperature, as fluctuations can significantly alter measured solubility values.[22] Standard temperatures for solubility determination are often 25 °C (room temperature) and 37 °C (physiological temperature).
Gold-Standard Methodologies for Solubility Determination
Accurate and reproducible solubility data is non-negotiable. The choice of method depends on the stage of drug discovery, balancing throughput with precision. Here, we detail two authoritative protocols.
Thermodynamic Solubility: The Shake-Flask Method (ICH Harmonised Guideline)
Considered the "gold standard," the shake-flask method measures the equilibrium or thermodynamic solubility of a compound.[23] This value represents the true saturation point of the compound in a given solvent at a specific temperature, after the system has reached equilibrium between the dissolved and solid states.
-
Preparation: Add an excess amount of solid this compound to a series of clear glass vials. The excess is critical to ensure that saturation is achieved and solid material remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or organic solvents) to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, with 48-72 hours being preferable for crystalline compounds to ensure the solid-state equilibrium is reached.[7][24][25]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This is a critical step and can be achieved via:
-
Centrifugation: Spin the vials at high speed to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe fitted with a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[10]
-
Calculation: Determine the solubility by comparing the measured concentration of the saturated solution against a standard calibration curve.
Intrinsic Solubility & pKa: Potentiometric Titration
For ionizable compounds, potentiometric titration is a powerful and efficient method to determine both the intrinsic solubility (S₀, the solubility of the neutral form) and the pKa.[26] This technique involves monitoring the pH of a solution as a titrant is added, allowing for the calculation of solubility based on the point of precipitation.
-
Initial Dissolution: Accurately weigh the compound and dissolve it in a co-solvent/water mixture at a pH where it is fully soluble (for a base like this, an acidic pH is required).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
Titration: Titrate the solution with a standardized base (e.g., 0.1 M KOH). The titrant neutralizes the acid and raises the pH.
-
Data Acquisition: Record the pH value after each incremental addition of the titrant.
-
Precipitation Point: As the pH increases and crosses the pKa, the proportion of the neutral, less soluble form of the compound increases. At a certain pH, the solution will become saturated, and the compound will begin to precipitate. This is often observed as a change in the stability of the pH reading.
-
Data Analysis: The resulting titration curve (pH vs. volume of titrant) is analyzed. Specialized software can be used to model the data and derive the pKa and the intrinsic solubility (S₀) from the deviation between the experimental curve and the theoretical curve for a fully dissolved compound.[27][28]
Conclusion: Synthesizing Data for Actionable Insights
This compound is a moderately polar, crystalline solid with solubility characteristics that are highly dependent on the chosen solvent system. Its aqueous solubility is critically governed by pH due to the presence of a weakly basic amino group. While it exhibits good solubility in polar organic solvents like DMSO and alcohols, its intrinsic solubility in neutral aqueous media is expected to be limited.
For professionals in drug development, this profile necessitates careful consideration. The potential for pH-dependent precipitation requires rigorous buffer control in biological assays. The "solvent shock" phenomenon, where a compound precipitates upon dilution from a DMSO stock into an aqueous buffer, is a significant risk that must be mitigated through careful dilution protocols.[16] Accurate determination of its thermodynamic solubility via the shake-flask method and its intrinsic solubility and pKa via potentiometric titration are not merely academic exercises; they are essential steps that provide the foundational data needed for successful lead optimization, reliable bioassay results, and rational formulation design.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Methyl 2-aminothiazole-4-carboxylate via Hantzsch Thiazole Synthesis
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring system is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active compounds.[1] Molecules incorporating this heterocycle exhibit a vast range of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and anticancer properties.[2][3] Methyl 2-aminothiazole-4-carboxylate, in particular, is a crucial synthetic intermediate and building block for the development of novel therapeutics, such as cefditoren pivoxil, and compounds with potential antineoplastic activity.[4][5]
This application note provides a detailed, in-depth guide for the synthesis of this compound from thiourea and a suitable α-halo ketoester. We will delve into the mechanistic underpinnings of the Hantzsch thiazole synthesis, present a robust and validated experimental protocol, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Reaction Overview and Mechanism
The synthesis is achieved through the classic Hantzsch thiazole synthesis, a reliable and high-yielding method first reported in the 19th century.[6][7] The reaction involves the cyclocondensation of an α-halocarbonyl compound (in this case, methyl 3-halo-2-oxopropanoate) with a thioamide (thiourea).[6] The thermodynamic driving force of the reaction is the formation of a highly stable, aromatic thiazole ring.[7]
The mechanism proceeds through three key stages:
-
S-Alkylation (SN2 Reaction): The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the halogen atom, displacing it in an SN2 reaction.[7]
-
Intramolecular Cyclization: The nitrogen atom of the resulting isothiouronium intermediate performs an intramolecular nucleophilic attack on the ketone carbonyl.
-
Dehydration & Aromatization: The tetrahedral intermediate formed then undergoes dehydration (loss of a water molecule) to form the final, stable aromatic 2-aminothiazole ring.[6]
Caption: The Hantzsch thiazole synthesis mechanism.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, yielding a product that can be characterized to confirm its identity and purity.
Materials and Equipment
| Reagent / Material | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Methyl 3-bromo-2-oxopropanoate | 36734-90-6 | C₄H₅BrO₃ | 181.00 | Lachrymator, handle in a fume hood. |
| Thiourea | 62-56-6 | CH₄N₂S | 76.12 | - |
| Ethanol (EtOH), Anhydrous | 64-17-5 | C₂H₅OH | 46.07 | Reaction Solvent. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | For basification. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent. |
| Brine (Saturated NaCl solution) | - | NaCl (aq) | - | For washing. |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, Büchner funnel, and standard laboratory glassware.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add thiourea (4.0 g, 52.5 mmol). Dissolve it in anhydrous ethanol (200 mL). To this solution, add methyl 3-bromo-2-oxopropanoate (10 g, 51.0 mmol, assuming ~92% purity typical for this reagent).[8]
-
Expert Insight: While some Hantzsch syntheses require heating, this specific combination of reactants proceeds efficiently at room temperature, which can minimize side product formation.[8] Using a slight excess of thiourea ensures the complete consumption of the more expensive haloester.
-
-
Reaction Execution: Stir the resulting mixture at room temperature for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting haloester spot disappears.
-
Workup and Isolation:
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the ethanol.[8]
-
The crude residue is often the hydrobromide salt of the product, which is water-soluble. To isolate the neutral product, dissolve the residue in water and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is approximately 8.[8] A solid precipitate should form.
-
Extract the aqueous mixture three times with ethyl acetate (3 x 150 mL).[8]
-
Trustworthiness Check: The basification step is critical. Insufficient base will leave the product in its salt form, leading to poor extraction into the organic layer and drastically reduced yield.
-
-
Purification:
-
Combine the organic layers and wash them once with water (100 mL) and once with brine (100 mL) to remove any remaining inorganic salts.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a yellow solid.[8]
-
For obtaining a highly pure product, recrystallization from ethyl acetate or ethanol can be performed.[4]
-
Expected Results and Characterization
| Parameter | Expected Result | Reference |
| Appearance | Yellow Solid / White to light yellow powder | [8][9] |
| Yield | 70-85% (Crude) | [8] |
| Melting Point | 171-173 °C | |
| Molecular Formula | C₅H₆N₂O₂S | [10] |
| Molecular Weight | 158.18 g/mol | [10] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum should confirm the presence of the methyl ester protons, the thiazole ring proton, and the amine protons. The amine protons are typically exchangeable with D₂O.[7]
-
FT-IR: Key vibrational bands are expected for the N-H stretch of the amine, the C=O stretch of the ester, and C=N and C-S stretches characteristic of the thiazole ring.[3][11]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight.
Troubleshooting and Process Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive methyl 3-bromo-2-oxopropanoate (can degrade on storage).2. Incomplete reaction.3. Product lost during workup (pH not basic enough). | 1. Use fresh or newly purchased haloester.2. Increase reaction time or gently warm the mixture to 40-50°C. Monitor by TLC.3. Re-check the aqueous layer's pH after extraction. If acidic, re-basify and re-extract. |
| Product is an Oil or Gummy Solid | Presence of impurities or residual solvent. | Triturate the crude product with a non-polar solvent like diethyl ether or hexane to induce crystallization. If that fails, purify via column chromatography (silica gel, ethyl acetate/hexane gradient). |
| Reaction is Violent or Uncontrolled | Some Hantzsch reactions can be highly exothermic, especially if run neat or with highly reactive substrates.[12] | Although unlikely with the specified protocol, ensure good stirring and have an ice bath ready to cool the reaction if the temperature rises unexpectedly. |
Process Optimization Insights:
-
Greener Solvents: For a more environmentally benign process, a 1:1 mixture of ethanol and water can be used as the solvent system, often with good results.[2]
-
One-Pot Procedures: Advanced protocols exist where the α-halogenation and the cyclization are performed in a single reaction vessel ("one-pot"), simplifying the overall process and avoiding the isolation of the often-unstable halo-intermediate.[4]
-
Microwave-Assisted Synthesis: For rapid synthesis and optimization, microwave irradiation can significantly shorten reaction times from hours to minutes, often leading to higher yields and cleaner products.[13]
Safety Precautions
-
All operations should be conducted in a well-ventilated fume hood.
-
Methyl 3-bromo-2-oxopropanoate is a lachrymator and skin irritant. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents with care, avoiding sources of ignition.
Conclusion
The Hantzsch thiazole synthesis remains a powerful and versatile tool for accessing the medicinally important 2-aminothiazole core. The protocol detailed herein provides a reliable, high-yielding, and straightforward method for preparing this compound. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this synthesis to generate high-quality material for applications in drug discovery and development.
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-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
Boultif, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
- Google Patents.
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Wang, L., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
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Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Link]
-
Organic Syntheses. 2-amino-4-methylthiazole. [Link]
-
Ayub, M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. [Link]
-
Rejmund, M., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. National Institutes of Health. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2019). Microwave Assisted Synthesis, Characterization, In Silico and In Vitro Antioxidant Activity of Novel 2-Aminothiazole Derivatives. [Link]
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Capot Chemical. Specifications of this compound. [Link]
-
ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. [Link]
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-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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Methyl 2-aminothiazole-4-carboxylate as a building block in organic synthesis
An Application Guide to Methyl 2-Aminothiazole-4-carboxylate: A Privileged Scaffold in Modern Organic Synthesis
Introduction: The Ascendancy of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic system is a key pharmacophore in numerous approved drugs, including the antibacterial agent Cefdinir and the anti-inflammatory drug Meloxicam.[3] Its unique electronic properties, hydrogen bonding capabilities, and rigid framework allow for potent and selective interactions with various biological targets. This has led to the development of 2-aminothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects.[4][5]
Within this important class of compounds, This compound serves as a particularly versatile and powerful building block. Its trifunctional nature—possessing a nucleophilic amino group, an electrophilic ester, and a modifiable aromatic ring—provides synthetic chemists with multiple handles for molecular elaboration. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols, mechanistic insights, and practical applications for researchers in organic synthesis and drug discovery.
Part 1: Foundational Synthesis via Hantzsch Reaction
The most direct and widely adopted method for constructing the this compound core is the Hantzsch thiazole synthesis, first described in 1887.[6] This robust reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide, typically thiourea.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-halocarbonyl compound (in this case, a methyl 3-halo-2-oxopropanoate). This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. The choice of an α-halocarbonyl precursor is critical; bromo- or chloro-pyruvates are commonly employed due to their commercial availability and appropriate reactivity.
Caption: Mechanism of the Hantzsch synthesis for this compound.
Protocol 1.1: One-Pot Synthesis of this compound
This protocol is adapted from an efficient one-pot procedure that avoids the isolation of the unstable α-bromo intermediate, simplifying the workflow and often improving yields.[7]
Materials:
-
Methyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ammonia solution (NH₃·H₂O)
-
Ethyl acetate (for recrystallization)
Procedure:
-
Bromination: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), combine methyl acetoacetate (0.05 mol) with a solvent mixture of water (50 mL) and THF (20 mL).
-
Slowly add N-Bromosuccinimide (NBS, 1.2 equivalents, 0.06 mol) in portions, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, add thiourea (1.0 equivalent, 0.05 mol).
-
Heat the mixture to 80°C and maintain for 2 hours. Monitor the formation of the product by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove any insoluble succinimide.
-
To the filtrate, add ammonia solution until the pH is approximately 8-9. This will precipitate the product.
-
Stir the resulting suspension for 15 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 x 100 mL).
-
Recrystallize the crude product from ethyl acetate to yield this compound as a yellow solid.
Self-Validation:
-
Expected Yield: 70-80%.[7]
-
TLC: Use a mobile phase of petroleum ether:ethyl acetate (e.g., 2:1 or 1:1) to monitor the reaction. The product is significantly more polar than the starting material.
Part 2: Key Synthetic Transformations and Applications
The strategic positioning of the amino and ester groups allows for a wide range of subsequent modifications, making this compound a versatile intermediate.
Caption: Key synthetic pathways originating from this compound.
N-Functionalization: Acylation and Alkylation
The exocyclic amino group at the C2 position is the most common site for modification. Its nucleophilicity can be leveraged to introduce a vast array of substituents, profoundly impacting the molecule's biological activity.
Acylation is a straightforward method to introduce diverse side chains and is a key step in the synthesis of many kinase inhibitors and other therapeutic agents.[9]
Materials:
-
This compound (1.0 mmol)
-
Acyl chloride or Carboxylic acid (1.1 mmol)
-
Pyridine or Triethylamine (as base, 2.0 mmol)
-
For carboxylic acids: Coupling agent like EDCI (1.2 mmol)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure (using an acyl chloride):
-
Dissolve this compound in anhydrous DCM (10 mL) in a flask under a nitrogen atmosphere.
-
Add pyridine (2.0 mmol) and cool the solution to 0°C.
-
Add the acyl chloride (1.1 mmol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization.
Causality: The basic conditions (pyridine) are necessary to neutralize the HCl generated during the reaction, driving it to completion. Using a non-nucleophilic base prevents competition with the aminothiazole.
Sandmeyer-Type Reactions: Replacing the Amino Group
The 2-amino group provides a synthetic handle for diazotization, followed by a Sandmeyer or Sandmeyer-type reaction to introduce halides, cyano groups, and other functionalities.[10][11] This transformation is invaluable for creating substitution patterns that are otherwise difficult to achieve.[12]
This protocol demonstrates a classic Sandmeyer bromination.
Materials:
-
This compound (1.0 mmol)
-
Copper(I) bromide (CuBr, 1.4 mmol)
-
Acetonitrile (ACN, 8 mL)
-
n-Butyl nitrite (1.4 mmol)
-
Ethyl acetate
-
Aqueous ammonia solution (0.1 M)
Procedure:
-
Diazotization and Substitution: In a flask, dissolve this compound (1.0 mmol) and CuBr (1.4 mmol) in acetonitrile (8 mL) at room temperature.
-
Add n-butyl nitrite (1.4 mmol) with stirring. A color change and gas evolution (N₂) should be observed.
-
Heat the solution to 60°C. The reaction is typically rapid and should be monitored by TLC for the disappearance of the starting material (usually complete within 15-30 minutes).[13]
-
Work-up: Cool the reaction mixture to room temperature and evaporate the solvent in vacuo.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic solution with a 0.1 M aqueous ammonia solution (2 x 50 mL) to remove copper salts.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel.
Mechanistic Insight: The reaction proceeds via the formation of a diazonium salt, which then undergoes a single-electron transfer from the copper(I) catalyst to form an aryl radical and release nitrogen gas.[11] The radical then abstracts a bromine atom from the copper(II) bromide species, regenerating the Cu(I) catalyst.
Part 3: Application in Targeted Synthesis
The true power of a building block is demonstrated in its application to construct complex, high-value molecules. The 2-aminothiazole-4-carboxylate scaffold is a key component in the development of antitubercular agents and kinase inhibitors like Dasatinib.[14][15]
Case Study: Synthesis of Antitubercular Agents
Tuberculosis remains a global health crisis, and new drugs are urgently needed. The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for developing new antitubercular agents.[14][16] For instance, derivatives with substitutions at the C5 position have shown potent activity against Mycobacterium tuberculosis.
| Compound | Structure (R group at C5) | MIC (µg/mL) vs M. tb H37Rv | Reference |
| 1 | Phenyl | >200 | [14] |
| 2 | Benzyl | 0.06 | [14] |
| 3 | 3-Chlorophenyl | 100 | [14] |
| 4 (Isoniazid) | - | 0.25 | [14] |
Analysis: The data clearly demonstrates the profound impact of the C5 substituent on antitubercular activity. The introduction of a flexible benzyl group (Compound 2 ) leads to a remarkable increase in potency, with a minimum inhibitory concentration (MIC) significantly lower than the frontline drug Isoniazid. This highlights the importance of exploring substitutions at this position.
Protocol 3.1: Synthesis of Methyl 2-amino-5-benzylthiazole-4-carboxylate (Compound 2)
This synthesis is based on a modified Darzens/Hantzsch approach.[14][17]
Procedure:
-
Precursor Synthesis: A Darzens reaction between methyl dichloroacetate and benzaldehyde is performed to generate an intermediate mixture of α-chloro glycidic ester and β-chloro α-oxoester. This mixture is typically used directly without purification.
-
Cyclization: The crude mixture from step 1 is extracted with diethyl ether and immediately added to a solution of thiourea dissolved in methanol.
-
The reaction is stirred at room temperature until TLC analysis indicates the formation of the desired thiazole.
-
Purification: The product is isolated and purified using standard techniques such as column chromatography to yield methyl 2-amino-5-benzylthiazole-4-carboxylate.
Expert Insight: This synthetic route showcases how the core Hantzsch reaction can be adapted to install functionality at the C5 position during the ring-forming step. By starting with a substituted precursor (derived from an aldehyde), one can directly access C5-functionalized 2-aminothiazoles, providing a convergent and efficient route to novel analogues for biological screening.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its predictable reactivity and multiple points for diversification allow for the systematic exploration of chemical space. The protocols and mechanistic discussions provided herein serve as a guide for researchers to confidently employ this building block in their synthetic campaigns, enabling the development of the next generation of therapeutic agents.
References
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Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. [Link][1][3]
-
Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. ChemInform, 47(13). [Link][4]
-
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link][14][16]
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(5), 293-303. [Link][5]
-
Rehman, A. U., et al. (2021). Biological and medicinal significance of 2-aminothiazoles. ResearchGate. [Link][2]
-
Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. [18]
-
El-Sayed, M. A. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 23. [Link][19]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 7, 2026, from [Link][6]
-
Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Link][17]
-
Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 118. [Link][8]
-
Wang, H., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1084-1091. [Link][7]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 7, 2026, from [Link][20]
-
Bouzroura, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(12), 2217. [Link][21]
-
El-Gamal, M. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link][9]
-
Getz, J. A., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 11(5), 1349-1357. [Link][15]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 7, 2026, from [Link][10]
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-
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Application Notes & Protocols: Leveraging Methyl 2-aminothiazole-4-carboxylate in Modern Drug Discovery
Abstract
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] This guide focuses on a particularly versatile derivative, Methyl 2-aminothiazole-4-carboxylate, a building block that offers medicinal chemists a trifecta of reactive sites for strategic molecular elaboration. We will explore the causality behind its synthetic utility, provide field-proven protocols for its modification, and showcase its application in the synthesis of high-value therapeutic agents, including kinase inhibitors and antimicrobial compounds. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this powerful synthetic intermediate.
The Strategic Value of the this compound Scaffold
The efficacy of this compound as a starting material in drug discovery is not accidental; it is a direct result of its distinct electronic and structural features. The scaffold contains three primary points for diversification, allowing for systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
-
The C2-Amino Group: This primary amine is a potent nucleophile and the most common site for initial modification. Its reactivity is central to forming key pharmacophoric linkages such as amides, ureas, and sulfonamides, or for participating in cross-coupling reactions to build complex heterocyclic systems.[1][4][5]
-
The C4-Carboxylate Group: The methyl ester at the C4 position provides a secondary handle for modification. It can be readily hydrolyzed (saponified) to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to build another vector of complexity.[6][7] This orthogonal reactivity is critical for building libraries of compounds from a common intermediate.
-
The Thiazole Ring: The heterocyclic core itself is not merely a linker but an active contributor to biological activity. It acts as a bioisostere for other rings and is a known hydrogen bond acceptor. Its geometry and electronic nature are crucial for binding to many biological targets, most notably the hinge region of protein kinases.[8]
The strategic arrangement of these functional groups allows for a modular and efficient approach to synthesis, as illustrated below.
Caption: Key reactive sites on the this compound scaffold.
Application Showcase: From Building Block to Bioactive Candidate
The true measure of a synthetic intermediate is its successful application in constructing molecules with proven biological activity. This scaffold is a validated starting point for several classes of therapeutics.
Kinase Inhibitors: Targeting the ATP-Binding Site
The 2-aminothiazole scaffold is a well-established "hinge-binder" in protein kinase inhibitors, a feature leveraged in the design of numerous approved drugs.[9][10] The anti-cancer drug Dasatinib, a potent multi-targeted kinase inhibitor, features a 2-aminothiazole-5-carboxamide core, underscoring the importance of this structural motif. The general strategy involves coupling the C2-amine with a substituted pyrimidine or a related heterocycle, which occupies the adenine-binding region, while substituents on the thiazole explore adjacent pockets to enhance potency and selectivity.
The workflow below outlines a generalized approach for synthesizing a library of kinase inhibitors based on this scaffold.
Sources
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- 3. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust One-Pot Synthesis of Methyl 2-aminothiazole-5-carboxylate, a Key Dasatinib Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Core Heterocycle
Methyl 2-aminothiazole-5-carboxylate is a pivotal molecular building block in the field of medicinal chemistry. Its primary significance lies in its role as a key intermediate in the multi-step synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and certain types of acute lymphoblastic leukemia (ALL).[1][2] The 2-aminothiazole core is a privileged structure, frequently appearing in pharmacologically active compounds due to its ability to engage in various biological interactions.
Given its importance, the development of an efficient, scalable, and cost-effective synthesis for Methyl 2-aminothiazole-5-carboxylate is a critical objective for pharmaceutical research and manufacturing. Traditional multi-step syntheses often suffer from low overall yields and require tedious work-ups and purification of intermediates.[3] This application note details a streamlined and efficient one-pot protocol based on the principles of the Hantzsch thiazole synthesis, which simplifies the procedure and significantly improves yield.
Synthetic Strategy and Mechanistic Rationale
The most reliable and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[4][5][6][7] For the synthesis of the target molecule, this translates to the reaction between an α-halo derivative of a β-ketoester (like methyl acetoacetate) and thiourea.
The Causality Behind Experimental Choices:
-
Starting Materials: Methyl acetoacetate is an ideal precursor. Its active methylene group (flanked by two carbonyls) is readily halogenated. Thiourea serves as an efficient and economical source for both the sulfur atom and the 2-amino group required to form the heterocyclic ring.
-
Halogenating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent. It is a solid, making it easier and safer to handle than liquid bromine, and it provides a source of electrophilic bromine for the selective α-bromination of the ketoester under mild conditions.[3]
-
One-Pot Approach: Combining the initial bromination and the subsequent cyclization into a single procedural pot ("one-pot synthesis") offers substantial advantages.[3][4][8] It eliminates the need to isolate the often unstable α-bromo intermediate, thereby reducing material loss, saving time, and minimizing solvent waste. This approach enhances the overall efficiency and scalability of the synthesis.[3]
The reaction proceeds through a well-established mechanism, which is crucial for understanding and controlling the process.
Caption: Hantzsch thiazole synthesis reaction mechanism.
Detailed One-Pot Experimental Protocol
This protocol is designed as a self-validating system. Successful completion of each step under the specified conditions ensures the reaction proceeds as intended, leading to a high yield of the pure product.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles | Notes |
| Methyl Acetoacetate | 105-45-3 | 116.12 | 5.81 g | 0.05 | Starting material |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.99 | 10.7 g | 0.06 | Brominating agent, 1.2 equiv. |
| Thiourea | 62-56-6 | 76.12 | 3.81 g | 0.05 | Ring precursor, 1.0 equiv. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 20 mL | - | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | 50 mL | - | Solvent |
| Ammonium Hydroxide (28%) | 1336-21-6 | 35.05 | ~8 mL | - | For neutralization |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - | Recrystallization solvent |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Heating mantle with temperature controller
-
Reflux condenser
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, and dropping funnel. Charge the flask with methyl acetoacetate (5.81 g, 0.05 mol), deionized water (50 mL), and THF (20 mL).
-
Bromination: Cool the stirred mixture to below 0°C using an ice-water bath. Add N-bromosuccinimide (10.7 g, 0.06 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Causality Check: Maintaining a low temperature is critical to prevent side reactions, such as dibromination or degradation, and ensures selective formation of the α-bromo intermediate.
-
-
Reaction Monitoring: After the NBS addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the consumption of methyl acetoacetate using Thin-Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (2:1). The disappearance of the starting material spot (Rf ≈ 0.7) indicates the completion of the bromination.[3]
-
Cyclization: To the reaction mixture, add thiourea (3.81 g, 0.05 mol) in one portion. Equip the flask with a reflux condenser and heat the mixture to 80°C for 2 hours.[3]
-
Process Insight: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, which drives the formation of the aromatic thiazole ring.
-
-
Isolation of Crude Product: After 2 hours, cool the reaction mixture to room temperature. A precipitate (the hydrobromide salt of the product) may form. Filter the mixture to remove any insoluble byproducts (succinimide).
-
Neutralization and Precipitation: Transfer the filtrate to a beaker and, while stirring, add ammonium hydroxide (~8 mL) dropwise until the pH is basic (pH 8-9). A yellow precipitate of the free amine product will form.
-
Self-Validation: The formation of a significant amount of yellow solid upon basification is a key indicator that the reaction was successful.
-
-
Final Product Collection: Stir the slurry at room temperature for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts. Dry the product under vacuum at 50°C to a constant weight.
-
Purification (Optional but Recommended): For highest purity, recrystallize the dried solid from ethyl acetate. This will yield the final product as a yellow crystalline solid. The expected yield is approximately 70-75%.
Process Workflow and Critical Parameters
Understanding the critical parameters is key to ensuring reproducibility and high yield.
Caption: One-pot synthesis workflow for Methyl 2-aminothiazole-5-carboxylate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete bromination. | Ensure 1.2 equivalents of NBS are used. Confirm starting material consumption via TLC before adding thiourea. |
| Temperature too high during NBS addition. | Maintain strict temperature control (<5°C) to prevent degradation. | |
| Insufficient heating during cyclization. | Ensure reaction is maintained at 80°C for the full 2 hours. | |
| Impure Product | Residual starting materials or byproducts. | Ensure thorough washing of the final product. Perform recrystallization carefully. |
| pH not sufficiently basic during precipitation. | Use a pH meter to confirm pH is 8-9 to ensure complete precipitation of the free amine. | |
| Reaction Fails to Proceed | Degradation of reagents. | Use fresh, high-purity NBS and other reagents. Check for proper storage conditions. |
Product Characterization and Quality Control
To confirm the identity and purity of the synthesized Methyl 2-aminothiazole-5-carboxylate, the following analytical methods are recommended.
| Parameter | Specification | Method |
| Appearance | White to yellow crystalline powder | Visual Inspection |
| Melting Point | 182-186 °C[2] | Melting Point Apparatus |
| Purity | ≥98.0% | HPLC, GC[9] |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry[10] |
| Molecular Formula | C₅H₆N₂O₂S[2][10] | - |
| Molecular Weight | 158.18 g/mol [2][10] | - |
Conclusion
This application note provides a comprehensive, field-tested protocol for the one-pot synthesis of Methyl 2-aminothiazole-5-carboxylate. By explaining the causality behind the chosen reagents and conditions and integrating self-validating checkpoints, this guide empowers researchers to reliably produce this critical Dasatinib intermediate. The described method is efficient, scalable, and yields a high-purity product, making it highly suitable for applications in both academic research and industrial drug development.
References
-
Jie, Y., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 757-765. Available at: [Link]
-
Yin, G., et al. (2012). A facile, efficient synthesis of 2-aminothiazole derivatives by the reaction of easily available aromatic methyl ketones with thiourea/N-substituted thioureas in the presence of copper(II) bromide was developed. HETEROCYCLES, 85(8), 1939-1948. Available at: [Link]
- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents.
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
-
Gao, Y., et al. (2022). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. Beilstein Journal of Organic Chemistry, 18, 1184-1191. Available at: [Link]
-
Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. Available at: [Link]
-
Kim, K., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Watts, J. P., et al. (2006). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 6(3), 361-364. Available at: [Link]
-
ChemAnalyst. (2023). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Available at: [Link]
- US20130030177A1 - Synthesis process of dasatinib and intermediate thereof. Google Patents.
-
ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Available at: [Link]
- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. Google Patents.
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- 7. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 8. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
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Application Notes & Protocols: Chemical Reactivity of the Amino Group in Methyl 2-aminothiazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatile Nucleophilicity of a Privileged Scaffold
Methyl 2-aminothiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The 2-aminothiazole moiety is considered a "privileged structure," as it is a recurring motif in a multitude of biologically active compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[2][3][4][5] The chemical versatility of this scaffold is largely dictated by the reactivity of the exocyclic amino group at the C2 position. This guide provides an in-depth exploration of the key chemical transformations of this amino group, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
The nucleophilic character of the 2-amino group is modulated by the electron-withdrawing nature of the thiazole ring and the ester group at the C4 position. While the ring nitrogen can also exhibit nucleophilicity, reactions with most electrophiles preferentially occur at the exocyclic amino group.[6] This preference is crucial for the selective functionalization of the molecule. This document will detail the most common and synthetically useful reactions: acylation, sulfonylation, Schiff base formation, and its application in the synthesis of fused heterocyclic systems.
Acylation: Forging Amide Bonds for Biological Exploration
The acylation of the 2-amino group of this compound is a fundamental transformation for generating libraries of derivatives with diverse biological activities.[7][8] The resulting amide linkage can introduce a variety of substituents, enabling the exploration of structure-activity relationships (SAR).[7]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the exocyclic nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or an activated carboxylic acid). In the case of acyl chlorides, the reaction is often facilitated by a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. For carboxylic acids, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU) are employed to activate the carboxylic acid for nucleophilic attack.[3][9]
Protocol 1: Acylation using Acyl Chlorides
This protocol describes a general procedure for the acylation of this compound with an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (1.1-1.5 eq) to the cooled solution and stir for 5-10 minutes.
-
Slowly add the acyl chloride (1.0-1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with the organic solvent (e.g., DCM).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Amide Coupling using EDCI
This protocol is suitable for coupling carboxylic acids with this compound.
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
(Optional) 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 eq) and this compound (1.0 eq) in anhydrous DCM or DMF, add EDCI (1.2 eq).
-
If the reaction is sluggish, a catalytic amount of DMAP or HOBt (0.1 eq) can be added.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired amide.
Quantitative Data Summary
| Acylating Agent | Coupling Method | Solvent | Yield (%) | Reference |
| 1-Adamantanoyl chloride | Heat | THF | Not specified | [3] |
| Various acyl halides | Base | Pyridine | High | [3] |
| Mono-substituted carboxylic acids | EDCI | Not specified | Not specified | [3] |
| Bromoacetyl chloride | Triethylamine | THF | 47.9% | [10] |
Sulfonylation: Introducing the Sulfonamide Moiety
The reaction of the 2-amino group with sulfonyl chlorides yields sulfonamide derivatives. Sulfonamides are an important class of compounds in medicinal chemistry, known for their antibacterial and other therapeutic properties.
Mechanistic Overview
Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. A base is typically required to scavenge the HCl produced during the reaction.
Protocol 3: Synthesis of N-(thiazol-2-yl)benzenesulfonamides
This protocol provides a general method for the synthesis of sulfonamide derivatives of this compound.[11]
Materials:
-
This compound
-
Substituted benzenesulfonyl chloride
-
Anhydrous pyridine
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.
-
Slowly add the substituted benzenesulfonyl chloride (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure sulfonamide.
Schiff Base Formation: A Gateway to Further Functionalization
The reaction of the 2-amino group with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases.[6] These compounds are valuable intermediates for the synthesis of various heterocyclic systems and have also shown a range of biological activities.[2]
Mechanistic Considerations
The formation of a Schiff base is a reversible reaction that typically involves an acid or base catalyst. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield the imine.
Protocol 4: Synthesis of Schiff Bases
This protocol outlines the synthesis of Schiff bases from this compound and aromatic aldehydes.[12]
Materials:
-
This compound
-
Aromatic aldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Synthesis of Fused Heterocyclic Systems
The 2-amino group of this compound is a key functional handle for the construction of fused bicyclic and polycyclic heterocyclic systems, such as imidazo[2,1-b]thiazoles. These fused systems are of great interest due to their diverse pharmacological properties.
General Strategy
The synthesis of imidazo[2,1-b]thiazoles typically involves the reaction of a 2-aminothiazole derivative with an α-haloketone. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen followed by an intramolecular cyclization.
Protocol 5: Synthesis of Imidazo[2,1-b]thiazole Derivatives
This protocol describes a general procedure for the synthesis of imidazo[2,1-b]thiazoles.[3][12]
Materials:
-
This compound
-
α-Bromoketone (e.g., α-bromoacetophenone)
-
Ethanol
-
Reflux condenser
Procedure:
-
A mixture of this compound (1.0 eq) and the α-bromoketone (1.0 eq) in ethanol is heated at reflux.
-
The reaction is monitored by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Visualization of Key Reactions
Diagram 1: General Reaction Pathways of the 2-Amino Group
Caption: Key reactions of the 2-amino group.
Diagram 2: Experimental Workflow for Acylation
Caption: Workflow for acylation with acyl chloride.
Conclusion and Future Perspectives
The 2-amino group of this compound serves as a versatile handle for a wide array of chemical modifications. The protocols and mechanistic discussions provided herein offer a robust foundation for researchers to synthesize novel derivatives for applications in drug discovery and materials science. The continued exploration of new reactions and the development of more efficient and sustainable synthetic methodologies will undoubtedly expand the utility of this privileged scaffold in the years to come.
References
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). PubMed. [Link]
-
Three possible ways of the reaction between 2-aminothiazole and electrophiles. (n.d.). ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
-
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Semantic Scholar. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.).
-
Synthesis of the 2-aminothiazole-4-carboxylate analogues. (n.d.). ResearchGate. [Link]
-
Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. (n.d.). PubMed. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLOS ONE. [Link]
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). BMC Chemistry. [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]
-
Preparation of 2-aminothiazole-4-methyl diazonium salt and its coupling... (n.d.). ResearchGate. [Link]
-
2-Aminothiazoline-4-carboxylic acid. (n.d.). Wikipedia. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health. [Link]
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Application Note & Protocols: Strategic Derivatization of Methyl 2-aminothiazole-4-carboxylate for Biological Screening
Abstract
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, including the anti-leukemia agent dasatinib and the antibiotic abafungin.[1][2] Its prevalence is due to its versatile synthetic handles and its ability to engage in key biological interactions. Methyl 2-aminothiazole-4-carboxylate is an exemplary starting material, offering three distinct points for chemical modification: the C2-amino group, the C5-position of the thiazole ring, and the C4-ester. This guide provides a strategic framework and detailed protocols for the systematic derivatization of this scaffold to generate a focused compound library for biological screening. We will explore core synthetic transformations and present validated protocols for relevant biological assays, including anticancer, antimicrobial, and kinase inhibition screening.
Introduction: The Significance of the 2-Aminothiazole Core
The 2-aminothiazole moiety is a cornerstone in drug discovery, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The success of this scaffold can be attributed to its rigid, planar structure and the presence of hydrogen bond donors and acceptors, which facilitate interactions with various biological targets. This compound is a particularly valuable building block because its functional groups allow for a systematic and divergent synthetic approach. By modifying each position, researchers can precisely tune the molecule's steric, electronic, and physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.
This document serves as a practical guide for researchers in drug development. It moves beyond a simple recitation of steps to explain the strategic rationale behind key synthetic and screening decisions, ensuring that the resulting compound library is diverse, targeted, and primed for hit discovery.
Part I: Synthetic Derivatization Strategies
A successful screening library is built on chemical diversity. The following section details three orthogonal strategies to derivatize the starting material, this compound, ensuring a comprehensive exploration of the surrounding chemical space.
Strategy A: N-Functionalization of the 2-Amino Group
The exocyclic amino group at the C2-position is a primary site for modification, often via acylation or sulfonylation. These reactions are typically robust and high-yielding. Introducing amide or sulfonamide linkages at this position allows for the exploration of a wide array of side chains (R¹), influencing hydrogen bonding capacity and overall lipophilicity.
This protocol describes a standard amide coupling using a carbodiimide activator, a method known for its mild conditions and broad substrate scope.[6]
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBt) forms a highly reactive O-acylisourea intermediate with the carboxylic acid. This intermediate is readily attacked by the 2-amino group of the thiazole, forming the desired amide bond while minimizing side reactions and racemization.
Materials:
-
This compound
-
Carboxylic acid of choice (R¹-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dry Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the desired carboxylic acid (1.0 mmol, 1.0 equiv.) in dry DCM (10 mL) at 0 °C (ice bath), add HOBt (135 mg, 1.0 mmol, 1.0 equiv.) and EDCI·HCl (230 mg, 1.2 mmol, 1.2 equiv.).[6]
-
Stir the mixture for 15 minutes at 0 °C to allow for the formation of the active ester.
-
Add this compound (158 mg, 1.0 mmol, 1.0 equiv.) followed by the dropwise addition of Et₃N (0.21 mL, 1.5 mmol, 1.5 equiv.).
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Strategy B: C5-Position Modification via Halogenation and Cross-Coupling
The C5-position of the thiazole ring is susceptible to electrophilic substitution, most commonly bromination. The resulting 5-bromo intermediate is a versatile handle for introducing aryl or alkyl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions.[7][8] This strategy dramatically expands the molecular framework.
Rationale: N-Bromosuccinimide (NBS) is an effective and easy-to-handle electrophilic brominating agent for electron-rich heterocycles. The subsequent Suzuki coupling reaction is a powerful C-C bond-forming reaction that tolerates a wide range of functional groups, making it ideal for late-stage diversification.[7]
Step 1: C5-Bromination Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve this compound (1.58 g, 10 mmol) in acetonitrile (50 mL) in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.78 g, 10 mmol, 1.0 equiv.) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude Methyl 2-amino-5-bromothiazole-4-carboxylate can often be used in the next step without further purification.
Step 2: Suzuki Cross-Coupling Materials:
-
Methyl 2-amino-5-bromothiazole-4-carboxylate (from Step 1)
-
Arylboronic acid of choice (R²-B(OH)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
To a microwave vial or Schlenk flask, add Methyl 2-amino-5-bromothiazole-4-carboxylate (237 mg, 1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and the base (e.g., Na₂CO₃, 212 mg, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC/LC-MS analysis indicates completion.
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the C5-arylated product.
Strategy C: Modification of the 4-Carboxylate Group
The methyl ester at the C4-position can be hydrolyzed to the corresponding carboxylic acid. This acid serves as a key intermediate for forming amide bonds with a diverse set of amines (R³-NH₂), introducing another vector for library expansion. This modification is particularly useful for modulating solubility and introducing new hydrogen bond donors/acceptors.
Rationale: Saponification with a base like sodium hydroxide is a standard method for ester hydrolysis.[9] The resulting carboxylate can then be coupled with an amine using a peptide coupling reagent like HATU, which is highly efficient, especially for coupling with electron-deficient or sterically hindered amines.[10][11]
Step 1: Ester Hydrolysis Materials:
-
This compound derivative (from Strategy A or B)
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the starting ester (5.0 mmol) in a mixture of MeOH (20 mL) and water (5 mL).
-
Add a solution of NaOH (400 mg, 10 mmol, 2.0 equiv.) in water (5 mL).
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 1-4 hours until the reaction is complete (monitored by TLC).[9]
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.
-
The carboxylic acid product will typically precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Amide Coupling Materials:
-
2-Aminothiazole-4-carboxylic acid (from Step 1)
-
Amine of choice (R³-NH₂)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dry Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv.) in dry DMF (10 mL).
-
Add the desired amine (1.2 mmol, 1.2 equiv.) and DIPEA (0.52 mL, 3.0 mmol, 3.0 equiv.).
-
Cool the mixture to 0 °C and add HATU (456 mg, 1.2 mmol, 1.2 equiv.).[12]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours until completion.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with 5% aqueous LiCl solution (to remove DMF), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Part II: Biological Screening Protocols & Applications
After synthesizing a library of derivatives, the next crucial step is to evaluate their biological activity. The choice of assay depends on the therapeutic targets associated with the 2-aminothiazole scaffold, which frequently include protein kinases, bacteria, and cancer cells.[13]
Workflow for Compound Library Screening
A tiered screening approach is efficient for identifying promising hits from a newly synthesized library.
Caption: A typical workflow for synthesizing and screening a chemical library.
This colorimetric assay is a widely used method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[14][15]
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test compounds (dissolved in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37 °C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[14]
-
Incubation: Incubate the plate for 48 or 72 hours at 37 °C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37 °C until a purple precipitate is visible.[14]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Many 2-aminothiazole derivatives function as kinase inhibitors. This protocol describes a generic, luminescence-based assay (e.g., ADP-Glo™) to quantify kinase activity.[16]
Rationale: The ADP-Glo™ Kinase Assay is a universal method that measures the amount of ADP produced during a kinase reaction.[17] As kinase activity increases, more ATP is converted to ADP. The assay depletes the remaining ATP and then converts the generated ADP back into ATP, which is used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to kinase activity.[17]
Materials:
-
Recombinant protein kinase and its specific substrate
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well microplates
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of test compound serial dilution. Then, add 2 µL of a kinase/substrate mixture.
-
Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction. Include "no inhibitor" controls (100% activity) and "no enzyme" controls (background).
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[16]
-
Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.[16]
-
Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence ("no enzyme" control). Normalize the data to the "no inhibitor" control (100% activity) and plot percent inhibition versus compound concentration to determine the IC₅₀ value.
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[18]
Rationale: The broth microdilution method is a standardized and quantitative technique for testing antimicrobial susceptibility.[18][19] By exposing a standardized bacterial inoculum to serial dilutions of a compound, one can precisely determine the concentration required for inhibition.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well U-bottom microplates
-
Test compounds (dissolved in DMSO)
-
0.5 McFarland turbidity standard
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. Typically, 100 µL per well.
-
Inoculum Preparation: Prepare a bacterial suspension from an 18-24 hour agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB so that the final inoculum concentration in each well will be 5 x 10⁵ CFU/mL.[20]
-
Inoculation: Inoculate each well of the microdilution plate with 100 µL of the standardized inoculum.[18] This will bring the final volume to 200 µL and halve the compound concentrations. Include a growth control (inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.[21]
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[18][22]
Data Presentation & Interpretation
Quantitative data from synthesis and screening should be summarized in clear, structured tables for easy comparison and SAR analysis.
Table 1: Example Data Summary for a Synthesized Library
| Compound ID | R¹ (N-Acyl) Group | R² (C5-Aryl) Group | R³ (C4-Amide) Group | Yield (%) | Purity (%) | IC₅₀ (HeLa) µM | MIC (S. aureus) µg/mL |
| MATC-01 | H | H | OMe | - | >98 | >100 | >128 |
| MATC-02 | Benzoyl | H | OMe | 85 | >99 | 45.2 | 64 |
| MATC-03 | H | 4-Fluorophenyl | OMe | 78 | >98 | 22.1 | 128 |
| MATC-04 | H | H | NH-benzyl | 65 | >97 | 78.5 | 32 |
| MATC-05 | Benzoyl | 4-Fluorophenyl | NH-benzyl | 55 | >99 | 1.8 | 16 |
This structured data allows researchers to quickly identify trends. For example, in the hypothetical data above, combining a C5-aryl group (MATC-03) improves anticancer activity over the parent compound (MATC-01), while combining all three modifications (MATC-05) results in a synergistic improvement in potency against the HeLa cell line.
References
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Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
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Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. [Link]
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Scribd. Recent Developments and Biological Activities of 2-Aminothiazole. [Link]
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Shafiee, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]
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UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
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MicrobiologyInfo.com. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
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Bar-Zeev, Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Tomas, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton. ResearchGate. [Link]
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ResearchGate. (n.d.). A few commercialized drugs containing the embedded 2-aminothiazole scaffold. ResearchGate. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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Due-Hansen, M. E., et al. (2015). A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Organic & Biomolecular Chemistry. [Link]
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Alimardanian, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Medicinal Chemistry. [Link]
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Becton Dickinson. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
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Shafiee, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. [Link]
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D'yakonov, V. A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules. [Link]
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Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. [Link]
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ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. [Link]
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Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. [Link]
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Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Link]
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Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Khan, I., et al. (2014). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules. [Link]
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Edwards, J. L., et al. (n.d.). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. RSC Publishing. [Link]
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Application Note: A Comprehensive Protocol for the Synthesis of 2-Aminothiazole-4-Carboxylate Analogues via Hantzsch Condensation
Abstract: The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous clinically significant pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a vast array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] This application note provides a detailed, field-proven protocol for the synthesis of ethyl 2-aminothiazole-4-carboxylate, a foundational analogue in this class. We will delve into the mechanistic underpinnings of the Hantzsch thiazole synthesis, offer a step-by-step experimental procedure, and provide expert insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for generating libraries of these valuable heterocyclic compounds.
Introduction: The Significance of the 2-Aminothiazole-4-Carboxylate Core
The thiazole ring system is a privileged structure in drug discovery, prized for its unique electronic properties and ability to engage in diverse biological interactions.[5][7] Specifically, the 2-aminothiazole-4-carboxylate framework serves as a versatile and highly sought-after building block.[8][9] It provides three key points for chemical modification: the 2-amino group, the 4-carboxylate ester, and the C5 position of the thiazole ring. This structural flexibility allows for the systematic exploration of chemical space, enabling medicinal chemists to fine-tune a compound's pharmacological profile. The successful and efficient synthesis of this core structure is, therefore, the critical first step in the development of novel therapeutics targeting a wide range of diseases.[2][8][9]
The most robust and widely adopted method for constructing this scaffold is the Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887.[10][11] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant.[10][12][13] For the synthesis of 2-aminothiazole analogues, thiourea is the ideal thioamide component.
Mechanistic Rationale: The Hantzsch Thiazole Synthesis
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Hantzsch synthesis proceeds through a well-established pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.[12][14][15]
The process unfolds in three primary stages:
-
S-Alkylation (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon bearing the halogen (in this case, the α-carbon of ethyl bromopyruvate). This classic SN2 displacement forms an isothiouronium salt intermediate.[12][14]
-
Intramolecular Cyclization: One of the nitrogen atoms of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This step forms a five-membered heterocyclic intermediate.
-
Dehydration and Aromatization: The cyclic intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.[14]
The overall workflow and mechanism are visualized below.
Caption: Workflow and mechanism of the Hantzsch synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate
This protocol describes a standard laboratory procedure for the synthesis of the title compound, a key starting material for further derivatization.[4][16]
3.1. Materials and Equipment
-
Reagents:
-
Ethyl bromopyruvate (Technical grade, ~90%)
-
Thiourea (ACS reagent grade, ≥99%)
-
Ethanol (Absolute, 99.9%)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) for preparing a 2M aqueous solution
-
Ethyl Acetate (ACS reagent grade)
-
Petroleum Ether (ACS reagent grade)
-
-
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filtration flask
-
Rotary evaporator (optional)
-
TLC plates (Silica gel 60 F254)
-
3.2. Safety Precautions
-
Ethyl bromopyruvate is a lachrymator and is toxic. This reagent must be handled with extreme care in a well-ventilated chemical fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
3.3. Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add thiourea (e.g., 0.075 mol). Add absolute ethanol (100 mL) to the flask and stir to dissolve the thiourea.
-
Addition of Reactant: To the stirring solution, add ethyl bromopyruvate (e.g., 0.05 mol) dropwise. Note: Using a slight excess of thiourea (1.5 equivalents) is common to ensure the complete consumption of the more expensive α-haloester.[14]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 70-80°C) with continuous stirring.[16]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A typical mobile phase is a 3:1 mixture of petroleum ether and ethyl acetate.[4] The reaction is generally complete within 2 to 24 hours, depending on the scale and specific conditions.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the ethyl bromopyruvate spot on TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water (~200 mL). With stirring, slowly add a 2M NaOH solution dropwise to basify the mixture to a pH of approximately 10.[4] Causality: The initial product forms as an HBr salt, which is often soluble in the reaction medium.[14] Basification deprotonates this salt, causing the neutral, less soluble 2-aminothiazole product to precipitate out of the aqueous solution.
-
Isolation: Collect the resulting off-white precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from hot ethanol.[4] Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.
3.4. Characterization
-
Melting Point: 175–177 °C.[4]
-
TLC Rf: ~0.71 (petroleum ether: ethyl acetate, 1:3).[4]
-
Spectroscopic Analysis: Confirm the structure using FT-IR, 1H NMR, and 13C NMR spectroscopy. Key IR peaks include a C=O stretch around 1690 cm-1.[4]
Data Summary: Synthesis of 2-Aminothiazole Analogues
The Hantzsch protocol is highly versatile. By substituting the starting materials, a wide variety of analogues can be produced. The table below summarizes conditions for several common syntheses.
| Entry | α-Halo Carbonyl Compound | Thio-Component | Solvent | Conditions | Yield (%) | Reference |
| 1 | Ethyl Bromopyruvate | Thiourea | Ethanol | Reflux, 24h | 70 | [4] |
| 2 | Ethyl 3-bromopyruvate | Thiourea | Ethanol | 70°C, 1h | 99 | [16] |
| 3 | 2-Bromoacetophenone | Thiourea | Methanol | 100°C, 30 min | 99 | [12][14] |
| 4 | 3-(Bromoacetyl)-pyran-2-one | Thiourea | 1-Butanol | Reflux | 79-90 | [5] |
| 5 | Acetophenone (One-Pot) | Thiourea | Ethanol | 80°C, 25 min | 85 | [17][18] |
Note on Entry 5: This represents a one-pot synthesis where the α-bromination of acetophenone and subsequent cyclization occur in the same vessel, offering improved efficiency.[17][18]
Expert Insights & Troubleshooting
-
Reagent Quality: The purity of the α-haloketone is critical. Impurities can lead to side reactions and lower yields. If the reagent is old, it may have degraded, and purification by distillation before use is recommended.
-
Exothermic Reaction: The initial S-alkylation can be exothermic. For larger-scale reactions, consider controlling the addition rate of the α-haloketone and using an ice bath to manage the temperature.
-
Low Yields: If yields are consistently low, consider increasing the reaction time or ensuring the reflux temperature is adequate. Incomplete basification during work-up can also lead to product loss, as the protonated salt may remain dissolved in the aqueous layer.
-
"Green" Chemistry Alternatives: While ethanol is a common solvent, some protocols have been developed using water or solvent-free conditions to create a more environmentally benign process.[5][19] One-pot procedures that generate the α-haloketone in situ from a ketone and a bromine source (like NBS or CuBr₂) followed by cyclization are also highly efficient.[17][20]
Conclusion
The Hantzsch thiazole synthesis remains a powerful and reliable method for accessing the 2-aminothiazole-4-carboxylate core. The protocol detailed herein is robust, high-yielding, and readily adaptable for the creation of diverse analogue libraries. By understanding the underlying mechanism and paying close attention to procedural details, researchers can confidently and efficiently synthesize these vital heterocyclic building blocks for application in drug discovery and development programs.
References
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Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. Available at: [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]
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Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (n.d.). Journal of Applicable Chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. Retrieved from [Link]
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Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]
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Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
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Brik, A., et al. (2005). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Organic Letters. Available at: [Link]
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ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Retrieved from [Link]
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ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. Retrieved from [Link]
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HETEROCYCLES. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, Vol. 85, No. 8. Available at: [Link]
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Leah Fisch. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]
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El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
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El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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Abdel-Atty, M. M. D., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]
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Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. Available at: [Link]
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Application Note: Leveraging Methyl 2-Aminothiazole-4-Carboxylate for the Synthesis of Novel Anti-Tubercular Agents
Introduction: The Imperative for New Anti-Tubercular Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This escalating resistance necessitates the discovery of new therapeutic agents that operate via novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the thiazole ring is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[2][3]
Thiazole-based agents have demonstrated potent anti-tubercular activity by targeting essential mycobacterial pathways, including cell wall synthesis.[1][4] This application note provides an in-depth guide to the strategic use of methyl 2-aminothiazole-4-carboxylate , a versatile and highly tractable starting material, for the synthesis of novel anti-tubercular candidates. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the critical structure-activity relationships (SAR) that guide the design of potent next-generation therapeutics.
The Strategic Advantage of the 2-Aminothiazole-4-Carboxylate Core
The this compound scaffold offers a robust and adaptable platform for anti-tubercular drug design. Its structure presents three primary points for chemical modification, allowing for a systematic exploration of the chemical space to optimize potency and drug-like properties.
-
N-2 Position: The 2-amino group is a key handle for introducing a wide variety of substituents via acylation, alkylation, or urea formation. SAR studies have shown that this position is highly tolerant of modification, and lipophilic substitutions can significantly enhance potency.[5][6]
-
C-4 Position: The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing opportunities to modulate solubility and engage in different hydrogen bonding interactions with biological targets.[7][8]
-
C-5 Position: This position can be functionalized, often through reactions starting from related building blocks, to introduce aryl or alkyl groups that can profoundly influence the compound's activity profile.[9][10]
The following workflow illustrates the general strategic approach to diversifying this core scaffold.
Figure 1: General workflow for diversifying the 2-aminothiazole-4-carboxylate scaffold.
Synthetic Protocols and Methodologies
A key advantage of the 2-aminothiazole-4-carboxylate scaffold is its accessibility through established synthetic routes. The Hantzsch thiazole synthesis is a classical and reliable method for constructing the core ring system.[7] However, for generating C-5 substituted analogs, alternative strategies are often more efficient.
Protocol: Synthesis of Methyl 2-Amino-5-benzylthiazole-4-carboxylate
This protocol describes a highly effective synthesis of a C-5 substituted analog, which has demonstrated exceptional potency against M. tuberculosis.[9][10][11] The method begins with a Darzens reaction, followed by cyclization with thiourea.[12][13] This approach is valuable as it directly installs the C-5 substituent, providing a streamlined path to potent compounds.
Figure 2: Reaction scheme for the synthesis of a potent C-5 substituted analog.
Step-by-Step Protocol:
-
Reaction Setup: To a stirring solution of methyl dichloroacetate (1.0 eq) in anhydrous tetrahydrofuran (THF), add phenylacetaldehyde (1.0 eq). Cool the mixture to 0°C in an ice bath.
-
Darzens Condensation: Slowly add sodium methoxide (1.1 eq) portion-wise, ensuring the temperature does not exceed 5°C. Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Causality Note: The Darzens reaction forms a mixture of an α-chloro glycidic ester and a β-chloro α-oxoester. This mixture is unstable and is used directly in the next step without purification.[12]
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hantzsch-type Cyclization: Dissolve the crude intermediate from the previous step in methanol. Add thiourea (1.2 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure methyl 2-amino-5-benzylthiazole-4-carboxylate.[13]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 2-aminothiazole-4-carboxylate scaffold has yielded crucial insights into the structural requirements for potent anti-tubercular activity. The data presented below summarizes key findings from various studies.[5][7][9][10]
| Compound ID | Scaffold Position Modified | Substituent | MIC (μg/mL) vs. M. tb H37Rv | Reference |
| 1 | C-5 | H (unsubstituted) | >50 | [5] |
| 2 | C-5 | Benzyl | 0.06 | [9][10] |
| 3 | C-5 | 3-Chlorophenyl | 0.25 | [10] |
| 4 | N-2 | Unsubstituted Amine | 12.5 - 25 | [5][7] |
| 5 | N-2 | N-(3-Chlorobenzoyl) | 0.008 | [5] |
| 6 | N-2 / C-4 | N-(Adamantane-1-carboxamido) / -COOCH3 | Sub-micromolar activity | [7][8] |
Key SAR Insights:
-
C-5 Substitution is Critical: A comparison of compounds 1 and 2 clearly demonstrates that substitution at the C-5 position is essential for activity. The introduction of a hydrophobic benzyl group leads to a dramatic increase in potency, with an MIC of 0.06 µg/mL.[9][10] This suggests the presence of a crucial hydrophobic pocket in the biological target.
-
N-2 Acylation Enhances Potency: While the parent 2-amino group confers moderate activity, its acylation with substituted benzoyl groups can improve potency by over 100-fold (Compound 5 ).[5] This highlights the importance of an amide linkage and allows for fine-tuning of electronic and steric properties to optimize target engagement.
-
Lipophilicity at N-2 is Favorable: The high activity of compounds bearing adamantane (Compound 6 ) or substituted phenyl groups at the N-2 position indicates that lipophilic substituents are well-tolerated and often beneficial for activity.[6][7]
-
Target Dissociation: Interestingly, while this scaffold was initially designed based on the natural product Thiolactomycin (TLM) to inhibit the β-ketoacyl-ACP synthase mtFabH, potent compounds like methyl 2-amino-5-benzylthiazole-4-carboxylate (2 ) did not inhibit this enzyme.[9][10][11] This strongly suggests that these potent analogs act on a different, novel target within M. tuberculosis, which is a highly desirable attribute for overcoming existing drug resistance mechanisms.
Conclusion and Future Directions
This compound is a validated and highly valuable starting material for the development of novel anti-tubercular agents. The synthetic accessibility and the clear structure-activity relationships associated with its derivatives make it an attractive scaffold for medicinal chemistry campaigns. The discovery that the most potent compounds in this series likely act on a novel molecular target further underscores their therapeutic potential.[10][11]
Future work should focus on:
-
Target Deconvolution: Identifying the specific molecular target of the C-5 substituted 2-aminothiazole-4-carboxylates to enable structure-based drug design.
-
Pharmacokinetic Optimization: Modifying lead compounds to improve metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Exploration of Bioisosteres: Replacing the methyl ester at the C-4 position with other groups (e.g., amides, oxadiazoles) to improve properties and explore new interactions.
By leveraging the synthetic strategies and SAR insights outlined in this note, researchers can effectively utilize this privileged scaffold to accelerate the discovery of new, potent, and resistance-breaking drugs to combat tuberculosis.
References
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Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
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Thiazole-Scaffold-Based Anti-tubercular Agents: A Review on Synthesis and Structural Modifications. Preprints.org. Available at: [Link]
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Synthesis of Novel Thiazole/Thiadiazole Conjugates of Fluoroquinolones as Potent Antibacterial and Antimycobacterial Agents. ResearchGate. Available at: [Link]
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In silico design and synthesis of novel thiazole derivatives as antitubercular agents. Sciety. Available at: [Link]
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In silico design and synthesis of novel thiazole derivatives as antitubercular agents. ResearchGate. Available at: [Link]
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Thiazole - A promising scaffold for antituberculosis agents and structure-activity relationships studies. PubMed. Available at: [Link]
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Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
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Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. ResearchGate. Available at: [Link]
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Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. National Institutes of Health. Available at: [Link]
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Thiazole – A promising scaffold for antituberculosis agents and structure–activity relationships studies. ResearchGate. Available at: [Link]
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Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available at: [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Available at: [Link]
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1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. ACS Publications. Available at: [Link]
-
Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. MDPI. Available at: [Link]
-
Thiazole Scaffold-based Anti-Tubercular Agents: A Review on Synthesis and Structural Modifications. Bohrium. Available at: [Link]
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PubMed Central. Available at: [Link]
-
Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. Available at: [Link]
-
An Insight Into Antitubercular Activity Associated With 1,3,4-Thiadiazoles. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
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Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. PubMed. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
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Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. Available at: [Link]
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One-Pot Synthesis of 2-Amino-4-methylthiazole-5-carboxylate Derivatives: An Application Note and Protocol
Abstract
This document provides a detailed guide for the efficient one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1] The presented protocol is based on a modified Hantzsch thiazole synthesis, a robust and widely utilized method for the formation of thiazole rings.[2] By employing a one-pot approach, this procedure offers significant advantages over traditional multi-step syntheses, including reduced reaction times, simplified workup procedures, and improved overall yields.[1][3] This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both the theoretical underpinnings and a practical, step-by-step protocol for the successful synthesis and characterization of these valuable heterocyclic compounds.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds. Its unique structural features allow for a variety of intermolecular interactions, making it an attractive scaffold for the design of therapeutic agents. Derivatives of 2-amino-4-methylthiazole-5-carboxylate, in particular, have demonstrated significant potential in drug discovery programs, with reported activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] Furthermore, these compounds serve as versatile building blocks for the synthesis of more complex molecules, including approved drugs and clinical candidates. The ethyl ester derivative, ethyl 2-amino-4-methylthiazole-5-carboxylate, is a key intermediate in the synthesis of various pharmaceuticals.[1]
The classical synthesis of these compounds often involves a two-step process, which can be time-consuming and result in lower overall yields due to the isolation of intermediates.[1] The one-pot synthesis detailed herein circumvents these issues by combining multiple reaction steps into a single, continuous process, thereby enhancing efficiency and making it a more attractive method for both academic research and industrial applications.[1][3]
Reaction Principle: The Hantzsch Thiazole Synthesis
The foundation of this one-pot protocol is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant.[2] In this specific application, the synthesis involves three key starting materials: ethyl acetoacetate, a halogenating agent (N-bromosuccinimide), and a thiourea derivative.
The reaction proceeds through a cascade of events within a single reaction vessel:
-
In Situ α-Halogenation: The process begins with the α-halogenation of the active methylene group in ethyl acetoacetate by N-bromosuccinimide (NBS). This step generates the highly reactive α-bromoacetoacetate intermediate.[1] The use of NBS is advantageous as it is a solid, easy-to-handle reagent that provides a controlled source of electrophilic bromine.
-
Nucleophilic Attack and Cyclization: The sulfur atom of the thiourea derivative then acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in the α-bromoacetoacetate intermediate. This is followed by an intramolecular condensation and subsequent dehydration to form the stable, aromatic thiazole ring.[5]
This one-pot approach is a prime example of a multicomponent reaction, where three or more reactants are combined in a single operation to form a product that incorporates portions of all the starting materials. Such reactions are highly valued in modern organic synthesis for their efficiency and atom economy.
Visualizing the Synthesis
Reaction Workflow
Caption: Workflow for the one-pot synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives.
Proposed Reaction Mechanism
Caption: Simplified mechanism of the one-pot Hantzsch thiazole synthesis.
Experimental Protocol
This protocol describes the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate. The procedure can be adapted for various N-substituted thiourea derivatives.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl acetoacetate | Reagent | Sigma-Aldrich | --- |
| N-Bromosuccinimide (NBS) | Reagent | Sigma-Aldrich | Handle with care, corrosive. |
| Thiourea | Reagent | Sigma-Aldrich | --- |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | --- |
| Water | Deionized | --- | --- |
| Ethyl acetate | HPLC grade | Fisher Scientific | For extraction and TLC. |
| Petroleum ether | HPLC grade | Fisher Scientific | For TLC. |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | --- | For workup. |
| Brine | Saturated NaCl solution | --- | For workup. |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent | Sigma-Aldrich | For drying. |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (6.50 g, 0.05 mol) in a mixture of water (50.0 mL) and tetrahydrofuran (20.0 mL).[1]
-
α-Halogenation: Cool the mixture to below 0 °C using an ice-salt bath. To this cold solution, add N-bromosuccinimide (10.5 g, 0.06 mol, 1.20 equiv.) portion-wise while stirring, ensuring the temperature remains below 5 °C.[1]
-
Intermediate Formation: After the addition of NBS is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by thin-layer chromatography (TLC) using a petroleum ether:ethyl acetate (2:1) solvent system.[1]
-
Cyclization: Once the starting material is consumed, add thiourea (3.80 g, 0.05 mol, 1.00 equiv.) to the reaction mixture.[1]
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C for 2 hours.[1] Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a solid.
Characterization Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 178-179 °C |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired to confirm the structure of the synthesized compound and compared with literature values.
Troubleshooting and Key Considerations
-
Temperature Control during Bromination: It is crucial to maintain a low temperature during the addition of NBS to prevent side reactions and ensure the selective α-bromination of ethyl acetoacetate.
-
Monitoring Reaction Progress: Regular monitoring of the reaction by TLC is essential to determine the completion of each step and to avoid the formation of byproducts due to prolonged reaction times or excessive heating.
-
Purity of Reagents: The use of high-purity starting materials and anhydrous solvents (where specified) is recommended to achieve optimal yields and minimize the need for extensive purification.
-
Variations in Thiourea Derivatives: When using N-substituted thioureas, the reaction times and temperatures for the cyclization step may need to be optimized. Electron-donating or withdrawing groups on the substituent can influence the nucleophilicity of the thiourea and the overall reaction rate.[1]
Conclusion
The one-pot synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives via a modified Hantzsch reaction is a highly efficient and practical method for obtaining these medicinally important compounds. This protocol offers a streamlined approach that is both time- and resource-efficient, making it suitable for a wide range of research and development applications. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can reliably synthesize these valuable heterocyclic scaffolds for further investigation and application in drug discovery.
References
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N-methyl imidazole accelerated synthesis of thiazole derivatives by employing of three-component reactions of primary amines, dialkyl acetylenedicarboxylates and isothiocyanates. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2020). Malaysian Journal of Chemistry. [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Asian Journal of Pharmaceutical and Clinical Research. [Link]
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Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. [Link]
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014). ResearchGate. [Link]
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (2011).
-
One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. (2013). National Center for Biotechnology Information. [Link]
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Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. (2021). Bentham Science. [Link]
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2023). National Center for Biotechnology Information. [Link]
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Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (2009). National Center for Biotechnology Information. [Link]
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A Tandem Aza-Friedel-Crafts Reaction/Hantzsch Cyclization: A Simple Procedure to Access Polysubstituted 2-Amino-1,3-thiazoles. (2014). ResearchGate. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. (2023). National Center for Biotechnology Information. [Link]
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The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. [Link]
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Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. (2022). National Center for Biotechnology Information. [Link]
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facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES. [Link]
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Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2001). ResearchGate. [Link]
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Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
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One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. [Link]
-
A plausible mechanism for the formation of Hantzsch thiazole derivatives. (n.d.). ResearchGate. [Link]
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N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. (2023). RSC Publishing. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-aminothiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-aminothiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. Here, we delve into the nuances of the Hantzsch thiazole synthesis, providing not just procedures, but the underlying chemical principles to empower you to improve your reaction yields and product purity.
Section 1: Troubleshooting Guide
This section addresses specific problems that you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, offering potential causes and actionable solutions.
Q1: Why is my yield of this compound consistently low?
A low yield is a common frustration in organic synthesis. For the Hantzsch synthesis of this specific compound, the root cause often lies in one of the following areas:
Potential Cause 1: Purity of Starting Materials
The Hantzsch thiazole synthesis is sensitive to the purity of the reactants, particularly the α-halocarbonyl compound, methyl bromopyruvate.[1] Methyl bromopyruvate is susceptible to hydrolysis and other degradation pathways.
-
Insight: Impurities in methyl bromopyruvate can lead to a host of side reactions, consuming your starting material and complicating purification. For instance, residual acid can catalyze unwanted side reactions.
-
Solution:
-
Verify Purity: Always use high-purity methyl bromopyruvate (≥95%).[2] If the purity is questionable, consider purification by distillation under reduced pressure.
-
Proper Storage: Store methyl bromopyruvate at 2-8°C, protected from moisture and light to prevent degradation.
-
Thiourea Purity: While generally more stable, ensure your thiourea is of high purity and has been stored in a dry environment.
-
Potential Cause 2: Suboptimal Reaction Temperature
Temperature control is critical in this reaction. While heating is often necessary to drive the reaction to completion, excessive temperatures can promote the decomposition of thiourea and the formation of byproducts.[1][3]
-
Insight: Thiourea can decompose at elevated temperatures (starting around 150-180°C) to products like ammonia, hydrogen sulfide, and cyanamide, which can lead to a complex mixture of byproducts.[3][4]
-
Solution:
-
Moderate Temperatures: Aim for a moderate reaction temperature, typically refluxing in ethanol (around 78°C).[5]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times at elevated temperatures.
-
Potential Cause 3: Incorrect Stoichiometry
The molar ratio of reactants plays a crucial role in maximizing the yield.
-
Insight: While the reaction proceeds in a 1:1 molar ratio of methyl bromopyruvate to thiourea, using a slight excess of thiourea can sometimes help to ensure the complete consumption of the more expensive and less stable methyl bromopyruvate.[6]
-
Solution:
-
Optimized Ratio: Start with a 1:1.1 molar ratio of methyl bromopyruvate to thiourea. You can further optimize this based on your experimental results.
-
Workflow for Troubleshooting Low Yield
Caption: A troubleshooting flowchart for addressing low product yield.
Q2: What are the common impurities in my product and how can I minimize them?
The formation of byproducts is a common issue in the Hantzsch synthesis. Understanding these impurities is the first step toward minimizing them.
Common Impurity 1: Unreacted Starting Materials
-
Identification: Can be detected by TLC or ¹H NMR spectroscopy.
-
Minimization:
-
Ensure the reaction goes to completion by monitoring with TLC.
-
Optimize the stoichiometry as discussed above.
-
Proper work-up and purification (recrystallization or column chromatography) can effectively remove unreacted starting materials.
-
Common Impurity 2: 2-Iminothiazolidin-4-one derivatives
-
Insight: Under certain conditions, particularly with substituted thioureas, the cyclization can occur through the other nitrogen atom, leading to isomeric impurities. While less common with unsubstituted thiourea, it's a possibility to be aware of.
-
Minimization:
-
Maintaining a neutral to slightly basic pH during the work-up can favor the desired 2-aminothiazole tautomer.
-
Common Impurity 3: Products from Thiourea Decomposition
-
Insight: As mentioned, at high temperatures, thiourea can decompose, leading to a variety of sulfur and nitrogen-containing byproducts that can be difficult to separate from the desired product.
-
Minimization:
-
Strict temperature control is the most effective way to prevent these impurities.
-
Purification Strategies
| Method | Description | Advantages | Disadvantages |
| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure product to crystallize out. A common solvent for this product is ethanol.[5] | Simple, cost-effective, can yield very pure material. | May result in loss of product in the mother liquor. |
| Column Chromatography | The crude product is passed through a column of silica gel, and different components are eluted with a solvent gradient. | Can separate complex mixtures and isomers. | More time-consuming and requires larger volumes of solvent. |
| Acid-Base Extraction | The basic 2-amino group can be protonated with acid to form a water-soluble salt, allowing for separation from non-basic impurities. The product is then recovered by basification. | Effective for removing non-basic impurities. | May not be effective for separating basic impurities. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Hantzsch thiazole synthesis for this compound?
The reaction proceeds through a well-established mechanism:[7][8]
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the α-carbon of methyl bromopyruvate in an SN2 reaction, displacing the bromide ion.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then acts as a nucleophile, attacking the ketone carbonyl carbon to form a five-membered ring.
-
Dehydration: The tetrahedral intermediate readily loses a molecule of water to form the aromatic thiazole ring.
Reaction Mechanism Diagram
Caption: The key steps in the Hantzsch synthesis of the target molecule.
Q2: What are the recommended safety precautions for this synthesis?
-
Methyl Bromopyruvate: This is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thiourea: Thiourea is a suspected carcinogen and can cause skin sensitization.[9][10] Avoid inhalation of dust and skin contact.
-
General Precautions: As with all chemical reactions, it is important to be aware of the potential hazards and to take appropriate safety precautions.
Q3: Are there alternative synthetic routes to this compound?
While the Hantzsch synthesis is the most common and direct route, other methods have been reported, though they may be less practical for routine synthesis. Some variations include:
-
One-pot Syntheses: Some procedures combine the bromination of a starting material like methyl acetoacetate with the cyclization in a single pot, which can simplify the workflow.
-
Catalytic Approaches: The use of catalysts such as copper(I) acetate or silica-supported tungstosilisic acid has been shown to improve reaction rates and yields under milder conditions.[11]
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.
-
Recommended TLC System: A mixture of petroleum ether and ethyl acetate (e.g., 1:3 v/v) is a good starting point for the solvent system.[5]
-
Visualization: The spots can be visualized under a UV lamp (254 nm).
-
Interpretation: The disappearance of the starting material spots (methyl bromopyruvate and thiourea) and the appearance of a new, more polar product spot indicate that the reaction is progressing.
Section 3: Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a synthesis of best practices derived from the literature and is designed to provide a good starting point for achieving a high yield.
Materials:
-
Methyl 3-bromo-2-oxopropanoate (Methyl Bromopyruvate)
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in absolute ethanol.
-
To this solution, add methyl 3-bromo-2-oxopropanoate (1.0 equivalent).
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature, with stirring, for 3-4 hours.
-
Monitor the reaction progress by TLC (petroleum ether:ethyl acetate, 1:3).
-
Once the reaction is complete (disappearance of the limiting reactant), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the crude product, add a saturated aqueous solution of sodium bicarbonate to adjust the pH to approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
References
-
Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440. [Link]
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Gherghereh, R., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2501. [Link]
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Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
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ResearchGate. (n.d.). Theoretical study on the thermal decomposition of thiourea. [Link]
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PubChem. (n.d.). Thiourea. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]
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CHEM HELP ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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ResearchGate. (n.d.). a) decomposition reaction of thiourea into metals sulfides b)... [Link]
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El-Subbagh, H. I., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 18(7), 8413–8423. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for the Hantzsch condensation... [Link]
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ResearchGate. (n.d.). Kinetics of Thermal Decomposition of Thiourea. [Link]
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Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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CHEM HELP ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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BYJU'S. (n.d.). Thiourea Structure. [Link]
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CUTM Courseware. (n.d.). Thiazole. [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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Nguyen, T. H. L., et al. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Chemistry, 26(14), 1332–1355. [Link]
-
Okamiya, J. (1966). Intermediates in the Hantzsch thiazole synthesis. The Journal of Organic Chemistry, 31(5), 1619–1621. [Link]
-
Gherghereh, R., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2501. [Link]
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Organic Reactions. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... [Link]
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Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. [Link]
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Lis, P., et al. (2020). The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. International Journal of Molecular Sciences, 21(21), 8345. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Zhang, Y., et al. (2019). Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment. Cancers, 11(3), 346. [Link]
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Technical Support Center: Purification of Crude Methyl 2-aminothiazole-4-carboxylate
Welcome to the technical support guide for the purification of Methyl 2-aminothiazole-4-carboxylate (CAS 118452-04-3). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. We will address common issues through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: What are the likely impurities in my crude this compound?
The impurity profile is largely dictated by the Hantzsch thiazole synthesis, the common route for this compound, which involves the condensation of a methyl bromopyruvate derivative with thiourea.[1][2]
-
Unreacted Starting Materials: Residual thiourea and methyl 3-bromo-2-oxopropanoate are common. Thiourea is highly polar, while the bromopyruvate is reactive and can degrade.
-
Side-Reaction Products: The Hantzsch synthesis can sometimes yield isomeric byproducts or small amounts of polymeric material, which often contribute to discoloration.[3]
-
Residual Acid/Base: The synthesis is often carried out under conditions that may require a final pH adjustment.[4][5] Incomplete neutralization can leave acidic or basic residues in the crude product.
Q2: Which purification method should I choose: Recrystallization or Column Chromatography?
The choice depends on the impurity profile, the required purity level, and the scale of your reaction.
-
Recrystallization is ideal for removing small amounts of impurities from a product that is already moderately pure (>85%). It is fast, economical, and easily scalable. However, it is less effective if impurities have similar solubility to the product.[6]
-
Flash Column Chromatography offers superior separation power and is the method of choice for complex mixtures or when very high purity (>99%) is required.[6][7] It can separate compounds with very similar properties but is more time-consuming, requires larger solvent volumes, and is less amenable to very large scales.[6]
Q3: How do I reliably assess the purity of my final product?
A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): This is the quickest method to get a qualitative sense of purity. A pure compound should ideally show a single, well-defined spot.[6][8] It is also essential for developing a solvent system for column chromatography.
-
Melting Point Analysis: Pure this compound has a sharp melting point. Reported ranges vary slightly but are typically around 160-173 °C.[5][9] A broad melting range (>2 °C) or a depression in the melting point indicates the presence of impurities.[6]
-
Spectroscopic Analysis (NMR): ¹H and ¹³C NMR spectroscopy are definitive methods to confirm the structure and identify impurities by detecting unexpected signals.[2][10]
Q4: My purified product is a yellow solid. Is this normal?
Yes, this is the expected appearance. Multiple chemical suppliers and synthesis reports describe pure this compound as a yellow solid or powder.[1][4][5][9] However, a very dark brown or black color in the crude product suggests significant impurities or degradation, which may require a more rigorous purification approach like column chromatography.
Section 2: Troubleshooting Common Purification Issues
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield after Recrystallization | 1. Too much solvent was used, keeping the product dissolved in the mother liquor.[6]2. The chosen solvent is too good; the product has high solubility even at low temperatures.3. Premature crystallization occurred during hot filtration, resulting in product loss. | 1. Concentrate the mother liquor by evaporating some solvent and re-cool to recover more product.2. Cool the filtrate in an ice bath or even a freezer to maximize precipitation.3. Select a different solvent or a binary solvent system where the product is less soluble when cold.4. Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent the product from crashing out prematurely. |
| Product 'Oils Out' During Recrystallization | 1. The boiling point of the recrystallization solvent is higher than the melting point of the impure product.2. The solution is cooling too rapidly.3. High concentration of impurities is depressing the melting point.[6] | 1. Switch to a lower-boiling point solvent.2. Allow the solution to cool slowly to room temperature before inducing further cooling in an ice bath.3. Attempt to remove some impurities first via a simple wash or filtration before proceeding with recrystallization. If the issue persists, column chromatography is recommended.[6] |
| Persistent Impurities after Recrystallization (e.g., multiple TLC spots) | 1. The impurities co-crystallize with the product due to very similar solubility profiles.2. The chosen solvent is ineffective at discriminating between the product and the impurities. | 1. Perform a second recrystallization using a different solvent system.2. If co-crystallization is suspected, the most reliable solution is to purify the material using flash column chromatography, which separates based on polarity rather than just solubility.[3] |
| Poor Separation on Silica Gel Column | 1. The eluent system (solvent mixture) is not optimized; its polarity is either too high or too low.2. The column was overloaded with too much crude material.3. The silica gel mesh size is too large for the required separation. | 1. Systematically test different eluent systems using TLC to find one that gives good separation (ΔRf > 0.2) between your product and impurities.[6] A common starting point for this class of compound is a gradient of ethyl acetate in hexanes.[2]2. Use an appropriate amount of silica gel relative to your crude product (typically a 50:1 to 100:1 mass ratio).3. Use a smaller particle size silica gel (e.g., 230-400 mesh) for difficult separations. |
| Product is Highly Colored (Dark Brown/Black) | 1. Formation of polymeric or baseline impurities during the synthesis.2. Degradation of starting materials or product. | 1. Consider a pre-purification step. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), treat with activated carbon, and filter through a pad of Celite® or silica gel to remove baseline impurities before proceeding to recrystallization or chromatography. |
Section 3: Detailed Purification Protocols
Protocol A: Purification by Recrystallization
This method is best for crude material that is already >85% pure. Ethanol is a good starting point for solvent selection, as its ethyl ester analogue is effectively recrystallized from it.[2]
Methodology:
-
Solvent Selection: Place a small amount of crude product in several test tubes and add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate). The ideal solvent will poorly dissolve the product at room temperature but fully dissolve it upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid is just fully dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If carbon was added or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Dry the purified crystals under vacuum.
Protocol B: Purification by Flash Column Chromatography
This is the most effective method for purifying highly impure or complex mixtures.
Methodology:
-
TLC Analysis & Eluent Selection: Dissolve a small sample of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., starting with 20% Ethyl Acetate in Hexanes and increasing polarity). The ideal system will move the product spot to an Rf value of ~0.3-0.4 and show good separation from all impurities.[6]
-
Column Packing: Prepare a glass column with silica gel (230-400 mesh). The column can be "wet packed" by filling it with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel by evaporating the solvent. Dry-load this silica onto the top of the packed column for the best resolution.
-
Elution: Begin eluting the column with the low-polarity solvent system developed in Step 1. Gradually increase the polarity of the eluent over time.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the composition of the fractions by TLC.
-
Isolation: Combine the pure fractions (those containing only the product spot on TLC), and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Section 4: Visualization of Purification Strategy
The following diagram outlines the decision-making process for purifying your crude product.
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- 10. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
Troubleshooting side products in Methyl 2-aminothiazole-4-carboxylate reactions
Welcome to the technical support center for the synthesis and reactions of Methyl 2-aminothiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols to help you navigate potential pitfalls and optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section delves into specific issues that may arise during the synthesis of this compound and its subsequent reactions. Each problem is analyzed from a mechanistic standpoint, followed by a detailed protocol for resolution.
Low Yield in Hantzsch Thiazole Synthesis
Question: I am getting a low yield of this compound in my Hantzsch synthesis from methyl 3-bromo-2-oxopropanoate and thiourea. What are the potential causes and how can I improve it?
Answer:
Low yields in the Hantzsch thiazole synthesis are a common issue and can often be attributed to several factors, including suboptimal reaction conditions, instability of the starting materials, and the formation of side products. The reaction involves the condensation of an α-haloketone with a thioamide, and careful control of the reaction parameters is crucial for success.[1]
Potential Causes and Solutions:
-
Instability of Methyl 3-bromo-2-oxopropanoate: This starting material can be unstable and prone to decomposition. It is advisable to use it fresh or store it under appropriate conditions (e.g., refrigerated, protected from light and moisture).
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of the desired reaction versus side reactions. It is recommended to start the reaction at room temperature and gently heat if necessary. Excessive heat can promote the formation of byproducts.
-
Incorrect Stoichiometry: While the theoretical stoichiometry is 1:1, a slight excess of thiourea is sometimes used to ensure complete consumption of the more expensive α-haloketone. However, a large excess of thiourea can complicate purification. It is recommended to perform a stoichiometric optimization for your specific setup.
-
Inadequate Reaction Time: The reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. Both incomplete and excessively long reaction times can lead to lower yields of the desired product.
Troubleshooting Protocol: Optimizing Reaction Yield
-
Starting Material Quality Check:
-
Assess the purity of methyl 3-bromo-2-oxopropanoate by ¹H NMR before use.
-
Use freshly prepared or recently purchased starting material.
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve thiourea (1.0 eq) in ethanol.
-
Slowly add a solution of methyl 3-bromo-2-oxopropanoate (1.0 - 1.1 eq) in ethanol to the thiourea solution at room temperature with stirring.
-
-
Temperature and Time Optimization:
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
If the reaction is sluggish, gently heat the mixture to 40-50°C and continue monitoring. Avoid high temperatures to minimize side product formation.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the reaction mixture. If so, collect it by filtration.
-
If the product remains in solution, carefully neutralize the reaction mixture with a weak base like sodium bicarbonate solution and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Presence of an Insoluble White Precipitate (Suspected Pseudothiohydantoin)
Question: During my reaction, I observe a significant amount of a white, insoluble precipitate that is not my desired product. What could this be, and how can I avoid its formation?
Answer:
The formation of a white, insoluble precipitate is often indicative of the formation of 2-imino-4-thiazolidinone, also known as pseudothiohydantoin. This side product arises from the reaction of thiourea with the α-halo ester functionality, particularly under conditions that favor intramolecular cyclization of an alternative intermediate. The formation of pseudothiohydantoin is a known competing reaction in syntheses involving thiourea and α-haloesters.[2][3]
Mechanism of Pseudothiohydantoin Formation:
The formation of pseudothiohydantoin is believed to proceed through an initial S-alkylation of thiourea, followed by an intramolecular N-acylation.
Troubleshooting Protocol: Minimizing Pseudothiohydantoin Formation
-
Control of Reaction Temperature:
-
Maintain a lower reaction temperature (room temperature to 40°C) to favor the desired thiazole formation. Higher temperatures can promote the formation of pseudothiohydantoin.
-
-
Order of Reagent Addition:
-
Adding the α-haloketone solution slowly to the thiourea solution can help to maintain a low concentration of the α-haloketone, which can disfavor the side reaction.
-
-
Solvent Selection:
-
Ethanol is a commonly used solvent that generally provides good results. Experimenting with other protic solvents or solvent mixtures may alter the reaction pathway and reduce the formation of this side product.
-
Product Contamination with a Regioisomer
Question: My characterization data (NMR, LC-MS) suggests the presence of an isomer of my desired this compound. How is this possible and how can I ensure regioselectivity?
Answer:
While the reaction of unsubstituted thiourea with an α-haloketone typically yields the 2-aminothiazole, the use of N-substituted thioureas under acidic conditions has been shown to produce a mixture of regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.[4][5] Although you are using unsubstituted thiourea, the reaction conditions, particularly the pH, can influence the nucleophilicity of the nitrogen atoms and potentially lead to the formation of the tautomeric 2-imino-2,3-dihydrothiazole-4-carboxylate.
Controlling Regioselectivity:
-
pH Control: The Hantzsch synthesis is typically carried out under neutral or slightly basic conditions. The reaction often produces HBr as a byproduct, which can acidify the reaction mixture. Buffering the reaction or performing a basic work-up can help to ensure the formation of the desired 2-aminothiazole isomer.[6]
Troubleshooting Protocol: Ensuring Regioselectivity
-
Neutral to Basic Work-up:
-
After the reaction is complete, neutralize the mixture with a mild base such as sodium bicarbonate or sodium carbonate solution to a pH of 7-8. This will deprotonate the thiazolium salt intermediate and favor the formation of the neutral 2-aminothiazole.
-
-
Purification:
-
If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel, as they are likely to have different polarities.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound?
A1: The purification method depends on the nature and quantity of the impurities.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is often effective.
-
Column Chromatography: For mixtures containing significant amounts of impurities or isomers, column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is the most reliable method.
Q2: My final product appears to be hydrolyzing to the carboxylic acid. How can I prevent this?
A2: The methyl ester of 2-aminothiazole-4-carboxylate can be susceptible to hydrolysis under either acidic or basic conditions, especially with prolonged exposure or at elevated temperatures.
-
Avoid Strong Acids and Bases: During work-up, use mild bases like sodium bicarbonate for neutralization and avoid prolonged contact with strong acids or bases.
-
Anhydrous Conditions: If subsequent reactions require anhydrous conditions, ensure all solvents and reagents are properly dried.
-
Storage: Store the purified product in a cool, dry place to prevent hydrolysis over time.
Q3: Can I use a different halogen in my α-haloketone, for example, methyl 3-chloro-2-oxopropanoate?
A3: Yes, α-chloroketones can also be used in the Hantzsch synthesis. However, the reactivity of α-haloketones follows the order I > Br > Cl. Therefore, the reaction with an α-chloroketone may require more forcing conditions (e.g., higher temperature or longer reaction time), which could also increase the likelihood of side product formation. The use of methyl 3-bromo-2-oxopropanoate is generally preferred for its higher reactivity under mild conditions.
Q4: I am planning to perform a reaction on the 2-amino group. Are there any common side reactions I should be aware of?
A4: The 2-amino group of the thiazole ring is nucleophilic and can undergo various reactions. However, the endocyclic nitrogen can also be protonated or alkylated under certain conditions. When performing reactions such as acylation or Schiff base formation, it is important to control the reaction conditions to ensure that the reaction occurs selectively at the exocyclic amino group. Using a non-nucleophilic base to scavenge any acid produced can be beneficial.
Section 3: Visualizations and Data
Reaction Pathway and Potential Side Products
Caption: Hantzsch synthesis of this compound and potential side-product pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Table 1: Summary of Common Issues and Recommended Actions
| Observed Problem | Potential Cause(s) | Primary Recommended Action(s) | Secondary Action(s) |
| Low reaction yield | Incomplete reaction; Decomposition of starting material; Formation of side products | Monitor reaction by TLC to determine optimal time; Use fresh α-haloketone | Optimize reaction temperature (start at RT); Adjust stoichiometry |
| Insoluble white precipitate | Formation of pseudothiohydantoin | Maintain lower reaction temperature (RT - 40°C) | Slow addition of α-haloketone to thiourea solution |
| Presence of isomers | Reaction under acidic conditions | Neutralize reaction mixture with a mild base during work-up | Separate isomers by column chromatography |
| Product hydrolysis | Exposure to strong acid/base or water, especially at high temperatures | Use mild conditions for work-up (e.g., NaHCO₃); Avoid prolonged heating during work-up | Store purified product in a cool, dry place |
References
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Publisher Link. [Link]
-
Sharma, S. D., & Kaur, S. (2009). Recent advances in Hantzsch 1,4-dihydropyridines. ResearchGate. [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health. [Link]
-
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Pseudothiohydantoin. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Saghafi, L. (2019). Facile regiodivergent synthesis of spiro pyrrole-substituted pseudothiohydantoins and thiohydantoins via reaction of [e]-fused 1H-pyrrole-2,3-diones with thiourea. Beilstein Journal of Organic Chemistry, 15, 2749–2757. [Link]
-
ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BJOC - Facile regiodivergent synthesis of spiro pyrrole-substituted pseudothiohydantoins and thiohydantoins via reaction of [e]-fused 1H-pyrrole-2,3-diones with thiourea [beilstein-journals.org]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Aminothiazole Synthesis
Welcome to the Technical Support Center for 2-aminothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important reaction. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3][4][5] This resource provides in-depth, experience-driven advice to help you optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-aminothiazoles?
A1: The Hantzsch thiazole synthesis remains the most widely utilized and dependable method for preparing 2-aminothiazoles.[6][7][8] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[6][7][9] Its popularity stems from its generally high yields, operational simplicity, and the ready availability of starting materials.[9] The reaction proceeds through an initial SN2 reaction, followed by an intramolecular condensation to form the thiazole ring, driven by the formation of a stable aromatic product.[9][10]
Q2: I'm not getting the expected yield. What are the first parameters I should investigate to optimize my 2-aminothiazole synthesis?
A2: Low yield is a common issue that can often be resolved by systematically evaluating several key reaction parameters. Start by considering the following:
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. Alcohols like ethanol and methanol are frequently used and often give good results. However, exploring other options such as water or solvent mixtures can sometimes be beneficial.
-
Reaction Temperature: The reaction typically requires heating.[10] Refluxing in a suitable solvent is a standard condition.[9] If yields are low, ensure the temperature is optimal for the specific substrates you are using. Microwave-assisted heating can also be a powerful tool to increase yields and dramatically reduce reaction times.
-
Stoichiometry: While the core reaction occurs in a 1:1 molar ratio of α-haloketone to thiourea, using a slight excess of the thiourea (e.g., 1.5 equivalents) is a common practice to drive the reaction to completion.[9][10]
-
Purity of Starting Materials: Impurities in either the α-haloketone or the thiourea can lead to side reactions and reduced yields. Ensure your starting materials are of high purity.
Q3: My reaction is producing a significant amount of impurities. What are the likely side reactions, and how can I minimize them?
A3: The formation of impurities often points to side reactions competing with the desired thiazole formation. Key culprits include:
-
Over-alkylation: The product, a 2-aminothiazole, still possesses a nucleophilic amino group that can react with the α-haloketone starting material. This is more prevalent if the reaction is run for an extended period at high temperatures.
-
Hydrolysis of the α-haloketone: In the presence of water, the α-haloketone can hydrolyze, especially under basic conditions.
-
Formation of byproducts from thiourea decomposition: Thiourea can decompose under harsh conditions.
To minimize these, consider the following:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. Stop the reaction once the limiting reagent is consumed to prevent the formation of over-alkylation products.
-
Control of pH: While the Hantzsch synthesis is often run under neutral or slightly acidic conditions, adjusting the pH can sometimes improve regioselectivity and reduce side reactions.[11]
-
Purification of the α-haloketone: α-haloketones can be unstable. Ensure they are pure and, if necessary, freshly prepared or purified before use.
Q4: Are there greener, more environmentally friendly approaches to 2-aminothiazole synthesis?
A4: Absolutely. The field of green chemistry has made significant inroads into optimizing the Hantzsch synthesis. Some effective strategies include:
-
Use of Greener Solvents: Water or ethanol-water mixtures are excellent green solvent choices.[12]
-
Catalysis: The use of reusable solid catalysts, such as silica-supported tungstosilisic acid, can enhance reaction efficiency and simplify product purification.[12]
-
Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation is an energy-efficient method that can significantly shorten reaction times and often leads to higher yields with fewer byproducts.
-
One-Pot Procedures: Developing one-pot syntheses where the α-haloketone is generated in situ from a ketone and a halogen source (like N-bromosuccinimide or iodine) avoids the isolation of the often lachrymatory and unstable α-haloketone intermediate.[13][14][15]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inappropriate Solvent: The chosen solvent may not be optimal for your specific substrates. 2. Suboptimal Reaction Temperature: The reaction may be too cold, or in some cases, too hot, leading to decomposition. 3. Poor Quality of Starting Materials: Impurities in the α-haloketone or thiourea can inhibit the reaction. 4. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. 5. Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Solvent Screening: Experiment with different solvents of varying polarities (e.g., ethanol, methanol, acetonitrile, or water).[16] 2. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. Consider using microwave heating for improved efficiency. 3. Verify Starting Material Purity: Use freshly purified starting materials. The α-haloketone, in particular, can degrade upon storage. 4. Adjust Stoichiometry: Ensure a slight excess (1.2-1.5 equivalents) of thiourea is used. 5. Monitor Reaction Progress: Use TLC to determine the optimal reaction time. |
| Formation of Multiple Spots on TLC (Impurities) | 1. Side Reactions: Over-alkylation of the product or other side reactions may be occurring. 2. Decomposition: The product or starting materials may be decomposing under the reaction conditions. 3. Incorrect pH: The pH of the reaction mixture may be promoting side reactions. | 1. Optimize Reaction Time and Temperature: Stop the reaction as soon as the starting material is consumed (monitored by TLC). Avoid excessively high temperatures. 2. Protecting Groups: If your starting materials have other reactive functional groups, consider using protecting groups. 3. pH Adjustment: Investigate the effect of adding a mild acid or base to the reaction mixture.[11] |
| Difficult Product Isolation/Purification | 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. 2. Complex Reaction Mixture: The presence of multiple byproducts can complicate purification. 3. Residual Catalyst: If a catalyst is used, its removal may be challenging. | 1. Precipitation/Crystallization: After the reaction, try adding a non-solvent to precipitate the product. Cooling the reaction mixture can also induce crystallization.[9] 2. Chromatography: If a complex mixture is formed, column chromatography is often necessary for purification. 3. Catalyst Choice: Consider using a heterogeneous catalyst that can be easily filtered off after the reaction. |
| Poor Reproducibility | 1. Variability in Reagent Quality: Using reagents from different batches or suppliers can introduce variability. 2. Atmospheric Moisture: Some reactants may be sensitive to moisture. | 1. Consistent Reagent Source: Use reagents from the same batch for a series of experiments to ensure consistency. 2. Inert Atmosphere: If reactants are known to be moisture-sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Procedure for the Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
5% Sodium Carbonate Solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).[9]
-
Add ethanol as the solvent. The amount should be sufficient to dissolve the reactants upon heating.
-
Heat the mixture to reflux with stirring.[9]
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and stir.[9] This will neutralize any acid formed during the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with cold water to remove any remaining salts.[9]
-
Allow the product to air dry on a watch glass. The product is often pure enough for characterization, but can be further purified by recrystallization from a suitable solvent if necessary.
Visualizing the Process
The Hantzsch Thiazole Synthesis Mechanism
The following diagram illustrates the step-by-step mechanism of the Hantzsch thiazole synthesis.
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low product yield in your 2-aminothiazole synthesis.
Caption: A systematic workflow for troubleshooting low yields.
References
-
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Özbek, O., & Bayrak, H. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 437-448. [Link]
-
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]
-
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Ovidius University Annals of Chemistry. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Ghorbani-Choghamarani, A., & Yousofvand, Z. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9349-9361. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
-
Hantzsch Synthesis. CUTM Courseware. [Link]
-
Bou-Salah, L., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1559. [Link]
-
Das, B., & Kumar, A. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23568-23580. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Li, Y., et al. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Chemistry, 26(12), 1146-1166. [Link]
-
Yin, G., Ma, J., Shi, H., & Tao, Q. (2011). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 83(7), 1593-1603. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. m.youtube.com [m.youtube.com]
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- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 14. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Aminothiazole-4-Carboxylates
Welcome to the technical support center for the synthesis of 2-aminothiazole-4-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists. The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2][3][4] Its synthesis, while established, can present challenges. This document provides in-depth, experience-driven guidance in a question-and-answer format to troubleshoot common issues and explore alternative synthetic strategies.
Part 1: Foundational Knowledge & General FAQs
This section addresses overarching questions about the synthesis and properties of 2-aminothiazole-4-carboxylates.
Q1: Why is the 2-aminothiazole-4-carboxylate scaffold so important in drug discovery?
The 2-aminothiazole ring is a bioisostere for various functional groups, enabling it to interact with a wide range of biological targets. The addition of a carboxylate group at the 4-position provides a crucial handle for modifying solubility, pharmacokinetic properties, and for creating further derivatives like amides or esters.[2][5] This combination has led to its incorporation in drugs with antibacterial, anti-inflammatory, anticancer, and antiviral activities.[6][7][8]
Q2: What is the most common method for synthesizing this scaffold?
The Hantzsch thiazole synthesis, first described in 1887, remains the most fundamental and widely used method.[7][9][10] It involves the condensation reaction between an α-halocarbonyl compound and a thioamide (or thiourea for 2-aminothiazoles). For 2-aminothiazole-4-carboxylates specifically, the starting materials are typically an ethyl or methyl α-halo-β-ketoester (like ethyl bromopyruvate) and thiourea.[1]
Q3: My crude product is often impure. What are standard purification strategies?
Purification can be challenging due to the basicity of the 2-amino group and the potential for multiple side products.
-
Recrystallization: This is the most common method. Ethanol is a frequently used solvent for the final product.[1][11]
-
Acid-Base Extraction: Dissolving the crude mixture in an organic solvent and washing with a dilute acid (e.g., 1M HCl) can protonate the desired product, pulling it into the aqueous layer and leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to precipitate the pure product, which is then filtered.[12]
-
Bisulfite Adduct Formation: For more challenging purifications, 2-aminothiazole can be precipitated from an aqueous solution by forming a reversible, insoluble adduct with sulfur dioxide or a bisulfite salt. This adduct can be filtered, washed, and then decomposed to yield the pure amine.[13]
-
Column Chromatography: While effective, it can be complicated by the compound's polarity. A silica gel column using a solvent system like ethyl acetate/petroleum ether or dichloromethane/methanol is common. Pre-treating the silica with a small amount of a basic modifier like triethylamine can prevent streaking.
Part 2: The Hantzsch Synthesis: Troubleshooting & Optimization
This section focuses on the classic Hantzsch route, addressing the most frequently encountered experimental issues.
Q4: I'm performing a Hantzsch synthesis with ethyl bromopyruvate and thiourea, but my yield is consistently low (<50%). What are the likely causes?
Low yields in this reaction are a common complaint. Let's break down the potential culprits.
-
Cause 1: Purity of Ethyl Bromopyruvate. Ethyl bromopyruvate is a lachrymator and can degrade upon storage, especially if exposed to moisture, leading to the formation of HBr and other impurities. Always use freshly distilled or newly purchased reagent.
-
Cause 2: Incorrect Stoichiometry. While a 1:1 molar ratio is theoretically required, some protocols use a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) to ensure the complete consumption of the more expensive α-haloketone.[9]
-
Cause 3: Temperature Control. The initial S-alkylation is exothermic. If the temperature rises uncontrollably, it can promote the formation of polymeric side products. It is often best to add the bromopyruvate dropwise to the thiourea solution while maintaining a controlled temperature (e.g., 0-10 °C), before gently heating to complete the cyclization.
-
Cause 4: pH of the Reaction Medium. The final cyclization and dehydration steps are sensitive to pH. The reaction is typically performed in a solvent like ethanol.[1] If the medium becomes too acidic from HBr byproduct, it can hinder the nucleophilicity of the second amino group required for cyclization.
Troubleshooting Workflow: Low Yield in Hantzsch Synthesis
Caption: Troubleshooting Decision Tree for Hantzsch Synthesis.
Q5: The reaction of my N-substituted thiourea with an α-halo ester gives me a mixture of isomers. How can I control the regioselectivity?
This is a classic problem. N-monosubstituted thioureas can react to form either the 2-(N-substituted amino)thiazole (exocyclic N-alkylation product) or the 3-substituted 2-iminothiazoline (endocyclic N-alkylation product).
-
The Cause: The initial S-alkylation is followed by an intramolecular cyclization. The nitrogen that attacks the carbonyl carbon determines the final product. In neutral solvents like ethanol, the more nucleophilic exocyclic nitrogen typically reacts, leading to the 2-(N-substituted amino) product.[14]
-
The Solution: Control the pH. Performing the reaction under strongly acidic conditions (e.g., in 10M HCl-EtOH) can change the regioselectivity.[14] Under these conditions, the exocyclic amino group is protonated, reducing its nucleophilicity. This favors cyclization via the endocyclic nitrogen, leading to a higher proportion of the 2-imino-2,3-dihydrothiazole isomer.[14] Therefore, for the desired 2-(N-substituted amino) product, maintaining neutral or slightly basic conditions is crucial.
Hantzsch Synthesis Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.[10][15][16]
Part 3: Alternative Route 1: One-Pot Syntheses
One-pot procedures are highly efficient as they avoid the isolation of unstable and often lachrymatory α-halo intermediates.[7]
Q6: How does a one-pot synthesis of 2-aminothiazole-4-carboxylates work?
The strategy involves generating the α-halo-β-ketoester in situ. A common approach is to mix the β-ketoester, thiourea, and a halogenating agent together in a single reaction vessel.[17][18] This method improves efficiency and safety.
Common Halogenating Systems for One-Pot Reactions:
| Reagent | Typical Solvent | Key Advantages | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Water/THF, Dichloromethane | Readily available, efficient bromination. | [17],[18] |
| Iodine (I₂) / DMSO | Dimethyl Sulfoxide (DMSO) | Milder conditions, avoids bromine. | [19] |
| Trichloroisocyanuric Acid (TCCA) | Ethanol | "Green" and safe source of chlorine. | [20],[21] |
| Copper(II) Bromide (CuBr₂) | Acetonitrile/Reflux | Efficient for aromatic methyl ketones. |[7] |
Q7: I'm trying the one-pot method with a β-ketoester, NBS, and thiourea, but the reaction is messy with many byproducts. How can I optimize it?
This is a frequent issue when moving from a two-step to a one-pot process.
-
Problem: The core issue is controlling the rate of halogenation versus the rate of condensation. If the α-bromination is too fast or occurs at too high a temperature, the generated HBr can cause side reactions, and the highly reactive bromo-ester can self-condense or react with the solvent.
-
Solution 1: Order and Temperature of Addition. A robust protocol involves dissolving the β-ketoester in a suitable solvent (e.g., a water/THF mixture) and cooling it to below 0°C. Then, add the NBS portion-wise, allowing the bromination to proceed at a low temperature. Once TLC confirms the consumption of the starting ketoester, the thiourea is added, and the mixture is gently heated to induce cyclization.[18]
-
Solution 2: Supramolecular Catalysis. For aqueous-phase synthesis, using β-cyclodextrin as a catalyst can dramatically improve results. The hydrophobic cavity of the cyclodextrin brings the non-polar ketoester and NBS into close proximity, facilitating a clean bromination in water, followed by smooth cyclization with thiourea. This "green chemistry" approach often leads to excellent yields and easy work-up.[17]
Experimental Protocol: One-Pot Synthesis using NBS
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ethyl β-ketoester (1.0 equiv.) in a mixture of water and THF (e.g., 2:1 v/v). Cool the flask to 0°C in an ice bath.
-
Bromination: Add N-bromosuccinimide (NBS) (1.2 equiv.) to the cooled solution in small portions over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting ketoester by Thin Layer Chromatography (TLC).
-
Cyclization: Once the bromination is complete, add thiourea (1.0 equiv.) to the flask. Heat the reaction mixture to 80°C and stir for 2-3 hours.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The product often precipitates and can be collected by filtration. If not, extract the aqueous phase with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from ethanol to yield the pure ethyl 2-aminothiazole-4-carboxylate.
(This protocol is adapted from Meng et al., Green Chem. Lett. Rev., 2014)[18]
Part 4: Alternative Route 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields.[22][23]
Q8: What are the primary advantages of using microwave irradiation for synthesizing 2-aminothiazoles?
-
Speed: Reactions that take 8-24 hours under conventional reflux can often be completed in 5-15 minutes in a microwave reactor.[8][11][22]
-
Efficiency & Yield: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[6][24]
-
Greener Chemistry: The significant reduction in reaction time translates to lower energy consumption. It also opens the door to using greener solvents or even solvent-free conditions.[23][25]
Q9: I tried to adapt a conventional Hantzsch synthesis to a microwave reactor, but the yield did not improve, and I saw some decomposition. What went wrong?
Directly translating a conventional protocol to a microwave is a common pitfall.
-
Problem 1: Solvent Choice. Microwave energy is absorbed efficiently by polar molecules. Using a non-polar solvent will result in poor heating and inefficient reaction. Ethanol, methanol, and DMSO are excellent choices for microwave synthesis.
-
Problem 2: Temperature vs. Power. Do not simply set the microwave to maximum power. This can create localized hotspots, leading to decomposition. The best practice is to use temperature control. Set a target temperature (e.g., 100-120°C) and allow the instrument to modulate the power to maintain it.
-
Problem 3: Sealed Vessel vs. Open Vessel. For low-boiling solvents like ethanol, using a sealed reaction vessel is necessary to reach temperatures above the solvent's boiling point. This generates pressure, which further accelerates the reaction. However, this must be done with extreme caution in a dedicated microwave reactor designed for such conditions. Always ensure the reaction volume does not exceed the manufacturer's recommendation (typically less than 2/3 of the vessel volume).
References
- Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chel
- Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. International Journal of Trend in Scientific Research and Development.
- Recent advances in microwave assisted synthesis of biological active 2- aminothiazole-schiff bases and their metal chel
- A facile one-pot procedure for the synthesis of 2-aminothiazole deriv
- MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology.
- Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars (IJPRS).
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Applied Life Sciences.
- H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. Synfacts.
- A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Hantzsch Thiazole Synthesis. SynArchive.
- Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically c
- Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular C
- Reaction mechanism of Hantzsch thiazole synthesis.
- Common methods for the synthesis of 2-aminothiazole.
- A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas medi
- Synthesis of the 2-aminothiazole-4-carboxylate analogues.
- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central.
- Mechanism of Hantzsch Thiazole Synthesis.
- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews.
- A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system.
- Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePyr IL@ZY-Fe3O4. The Royal Society of Chemistry.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
- Purification of 2-aminothiazole.
- 2-aminothiazole——Application, Synthesis, Reaction etc. ChemicalBook.
- General reaction for Hantzsch's synthesis of 2-aminothiazole.
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
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Technical Support Center: TLC Analysis of Methyl 2-aminothiazole-4-carboxylate Synthesis
<content_type>
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of Methyl 2-aminothiazole-4-carboxylate. The content is structured to address common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring both scientific accuracy and practical, field-proven insights.
Reaction Overview: Hantzsch Thiazole Synthesis
The synthesis of this compound typically proceeds via the Hantzsch thiazole synthesis.[1][2][3] This classic method involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[2][4] In this specific synthesis, the reaction is between a derivative of methyl bromopyruvate and thiourea.[5] The reaction progress can be effectively monitored by TLC, allowing for the visualization of the consumption of starting materials and the formation of the product.[6][7][8]
Reaction Scheme
Caption: Hantzsch synthesis of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the TLC analysis of the reaction.
Q1: Why is my spot streaking up the TLC plate?
A1: Spot streaking is a common issue and can be attributed to several factors:
-
Sample Overload: Applying too much sample to the TLC plate is a primary cause of streaking.[9][10][11] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.
-
Solution: Dilute your reaction mixture sample before spotting it on the TLC plate.[9] You can do this by taking a small aliquot of the reaction mixture and dissolving it in a suitable solvent like ethyl acetate or methanol before spotting.
-
-
Highly Polar Compounds: The product, this compound, contains both an amine and an ester group, making it quite polar. The amine group, in particular, can interact strongly with the acidic silica gel stationary phase, causing tailing or streaking.[11][12]
-
Solution: To mitigate this, you can add a small amount of a basic modifier to your developing solvent (mobile phase). Adding 0.5-1% triethylamine (TEA) or a few drops of ammonia to the mobile phase can help to neutralize the acidic sites on the silica gel, resulting in more compact spots.[9][11][13][14]
-
-
Inappropriate Solvent System: If the polarity of the solvent system is not optimized, it can lead to poor separation and streaking.[15]
-
Solution: Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5] You can adjust the ratio to achieve better separation.
-
Q2: My starting material and product spots are too close together (low resolution). How can I improve the separation?
A2: Poor separation between spots with similar Rf values is a common challenge.[16]
-
Optimize the Solvent System: The key to good separation is finding a solvent system with the right polarity.[17][18]
-
If the spots are too high up the plate (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., use more hexane and less ethyl acetate).[9]
-
If the spots are too low on the plate (low Rf), your solvent system is not polar enough. Increase the proportion of the polar solvent.[9]
-
Consider a different solvent combination. For example, dichloromethane/methanol or ethyl acetate/dichloromethane might provide different selectivity.[19]
-
-
Use a Longer TLC Plate: A longer plate provides a greater distance for the solvent to travel, which can improve the separation between spots that are close together.
-
Double Development: Run the TLC in the same solvent system twice. After the first run, remove the plate, allow the solvent to completely evaporate, and then place it back in the developing chamber. This can sometimes improve the resolution of closely running spots.
Q3: I see an unexpected spot on my TLC plate. What could it be?
A3: An unexpected spot could be an intermediate, a byproduct, or a result of decomposition.
-
Reaction Intermediate: The Hantzsch synthesis proceeds through several steps, and it's possible to see an intermediate species on the TLC plate, especially in the early stages of the reaction.[1][20]
-
Side Reactions: Under certain conditions, side reactions can occur. For instance, if the reaction conditions are too acidic, it can lead to the formation of isomeric byproducts.[21]
-
Decomposition: The starting materials or the product might be unstable on the silica gel plate, leading to decomposition and the appearance of new spots.[14][16]
-
Troubleshooting Step (2D TLC): To check for decomposition on the plate, you can run a 2D TLC.[16] Spot your sample in one corner of a square TLC plate and run it in one solvent system. Then, turn the plate 90 degrees and run it in a second solvent system (or the same one). If all spots appear on the diagonal, no decomposition has occurred on the plate. If new spots appear off the diagonal, it indicates that your compound is decomposing on the silica.[16]
-
Q4: My spots are not visible under the UV lamp. How can I visualize them?
A4: While the thiazole ring is aromatic and should be UV active, the intensity can sometimes be weak.[22] If you cannot see your spots under a UV lamp, you will need to use a chemical stain.[9][22]
-
Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain that reacts with compounds that can be oxidized, which includes the amine group on your product.[23] It will appear as yellow or brown spots on a purple background.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, making it an excellent choice for visualizing your product, which contains a primary amine.[23][24][25] It typically produces purple or pink spots upon heating.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is another common visualization technique.[22][23][26] Iodine complexes with many organic compounds to produce brownish spots. This method is generally non-destructive.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this reaction?
A1: A common and effective starting solvent system is a mixture of petroleum ether and ethyl acetate. A ratio of 1:3 (petroleum ether:ethyl acetate) has been reported to be effective for similar compounds.[5] You can adjust this ratio based on the observed separation. Other systems to consider include ethyl acetate/hexane or dichloromethane/methanol for more polar compounds.[17][19]
Q2: How do I prepare my samples for TLC analysis?
A2:
-
Reaction Mixture: Using a capillary tube, take a very small amount of the reaction mixture.
-
Dilution: Dissolve this small aliquot in a vial with a few drops of a volatile solvent like ethyl acetate or dichloromethane. This prevents overloading the plate.[9][10]
-
Reference Standards: Prepare separate dilute solutions of your starting materials (methyl bromopyruvate derivative and thiourea) in the same solvent.
-
Spotting: On your TLC plate, spot the starting materials in separate lanes and the reaction mixture in another lane. It is also highly recommended to "co-spot" by applying the reaction mixture on top of the starting material spot in one lane. This helps to confirm the identity of the spots.[16]
Q3: What do the expected Rf values look like?
A3: The Rf (retardation factor) value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Starting Materials: Thiourea is very polar and will likely have a very low Rf, staying close to the baseline. The methyl bromopyruvate derivative will be less polar than the product and will have a higher Rf.
-
Product: this compound is more polar than the bromopyruvate starting material due to the free amino group. Therefore, it will have a lower Rf value (it will not travel as far up the plate). In a 1:3 petroleum ether:ethyl acetate system, similar compounds have shown Rf values in the range of 0.6-0.7.[5]
| Compound | Expected Polarity | Expected Rf Value |
| Thiourea | Very High | Low (near baseline) |
| Methyl Bromopyruvate Derivative | Medium | High |
| This compound | High | Intermediate to Low |
Q4: How can I be sure which spot is my product?
A4:
-
Co-spotting: As mentioned, co-spotting the reaction mixture with your starting material is a crucial step. If a spot in the reaction mixture lane has the same Rf as your starting material, it is likely unreacted starting material.
-
Monitor Over Time: As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while the spot corresponding to the product should appear and increase in intensity.
-
Staining: Using a specific stain like ninhydrin can help confirm the product spot, as it will react with the primary amine of the product but not with the starting materials in the same way.[24]
Detailed Experimental Protocol: TLC Analysis
Materials:
-
Silica gel TLC plates (with fluorescent indicator, F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Solvent system (e.g., 3:1 Ethyl Acetate:Hexane)
-
UV lamp (254 nm)
-
Visualization reagent (e.g., Ninhydrin solution)
-
Heat gun or hot plate
Procedure:
-
Prepare the Developing Chamber: Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica.
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of your diluted starting material solution onto the origin in one lane.
-
In a separate lane, spot your diluted reaction mixture.
-
In a third lane, co-spot the starting material and the reaction mixture.
-
Ensure the spots are small and concentrated. Allow the solvent to evaporate completely between applications if multiple spots are needed in the same location.[9][15]
-
-
Develop the Plate: Carefully place the TLC plate into the equilibrated developing chamber. Make sure the solvent level is below the origin line.[9][15] Cover the chamber and allow the solvent to ascend the plate.
-
Monitor and Stop: Let the solvent front move up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the Spots:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[22]
-
If spots are not visible or for confirmation, use a chemical stain. For ninhydrin, dip the plate into the solution, then gently heat with a heat gun until colored spots appear.[24] Circle the spots.
-
-
Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot.
Caption: A troubleshooting workflow for common TLC analysis issues.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- El-Mekabaty, A., et al. (2017).
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Organic Chemistry. (2019, January 19). synthesis of thiazoles. YouTube. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). TLC stains. Retrieved from [Link]
-
Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Retrieved from [Link]
- Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9358-9370.
- Wang, L., et al. (2018). H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. The Journal of Organic Chemistry, 83(15), 8197-8204.
-
Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]
- Aslam, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 114.
-
The Organic Chemistry Channel. (2022, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. Retrieved from [Link]
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
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Technical Support Center: Efficient Work-up for Hantzsch Thiazole Synthesis
Welcome to the technical support guide for the Hantzsch thiazole synthesis. This document provides researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies to ensure an efficient and high-yielding work-up procedure. The Hantzsch synthesis, a classic condensation reaction between an α-haloketone and a thioamide, is renowned for its reliability and high yields.[1][2][3] However, challenges during product isolation and purification can arise. This guide is structured to provide a clear, step-by-step protocol for a successful work-up, followed by a comprehensive troubleshooting section to address common experimental hurdles.
Section 1: The Optimized Hantzsch Work-up Protocol
An effective work-up is critical for isolating the thiazole product in high purity and yield. The typical product of a Hantzsch synthesis is a hydrohalide salt (e.g., hydrobromide), which is often soluble in polar solvents like methanol or ethanol.[2] The goal of the work-up is to neutralize this salt, precipitating the free, neutral thiazole which is generally insoluble in aqueous media.[1]
Step-by-Step Methodology
-
Reaction Cooldown: Upon completion (monitored by TLC), remove the reaction from heat and allow the mixture to cool to room temperature. This prevents uncontrolled precipitation and ensures safer handling.
-
Precipitation by Neutralization:
-
Prepare a beaker with a cold, dilute aqueous basic solution. A 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution is standard.[1][4]
-
Slowly pour the cooled reaction mixture into the basic solution with vigorous stirring.[4] The thiazole hydrohalide salt is neutralized, forming the free base which precipitates out of the aqueous solution.[2]
-
Causality: Using a weak base like NaHCO₃ is crucial to avoid potential hydrolysis of ester groups or other sensitive functionalities on the thiazole scaffold. Strong bases could lead to unwanted side reactions.
-
-
Isolation by Filtration:
-
Drying:
-
Purity Assessment:
Visual Workflow: Standard Work-up Procedure
Caption: Standard workflow for Hantzsch thiazole synthesis work-up.
Section 2: Troubleshooting Guide
Even with a robust protocol, unexpected issues can occur. This section addresses common problems in a question-and-answer format.
Q1: My reaction mixture became a thick, unmanageable slurry before the reaction was complete. What should I do?
-
Possible Cause: The thiazole hydrohalide salt product may be precipitating prematurely from the reaction solvent (e.g., ethanol, methanol). This can hinder stirring and prevent the reaction from reaching completion.
-
Recommended Solution: Add a small amount of a more polar co-solvent, such as DMF, or simply add more of the primary reaction solvent to increase the solubility of the salt. Gentle heating can also help redissolve the material. For future experiments, consider running the reaction at a slightly higher dilution.
Q2: After adding the reaction mixture to the basic solution, no precipitate formed, or it was very minimal. Where is my product?
-
Possible Causes:
-
Product is Water-Soluble: Your specific thiazole derivative may have high water solubility, even in its neutral form. This is common for thiazoles with highly polar functional groups.
-
Incomplete Neutralization: Insufficient base was added, and the product remains in its protonated, water-soluble salt form.
-
Low Reaction Conversion: The reaction may not have proceeded as expected, resulting in a low concentration of the desired product.
-
-
Recommended Solutions:
-
Check pH: Test the aqueous mixture with pH paper. If it is not basic (pH > 8), add more base solution slowly until it is.
-
Extraction: If the solution is basic and no precipitate forms, your product is likely water-soluble. Perform a liquid-liquid extraction with an appropriate organic solvent like ethyl acetate, dichloromethane, or chloroform. Collect and combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Salting Out: Before extraction, consider saturating the aqueous layer with NaCl. This increases the polarity of the aqueous phase, which can decrease the solubility of your organic product and improve extraction efficiency.
-
Q3: My crude product is a sticky oil or gum instead of a crystalline solid. How can I purify it?
-
Possible Causes:
-
Presence of Impurities: Unreacted starting materials or byproducts can act as eutectic impurities, lowering the melting point and preventing crystallization. Excess thiourea is a common impurity.[2]
-
Residual Solvent: Trapped solvent can cause the product to appear oily.
-
Inherent Product Nature: Some thiazole derivatives are intrinsically low-melting solids or oils at room temperature.
-
-
Recommended Solutions:
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can wash away soluble impurities and leave behind the more polar, solid product.
-
Column Chromatography: If trituration fails, purification by flash column chromatography is the most effective method. Use a solvent system determined by TLC analysis (e.g., hexanes/ethyl acetate) to separate the product from impurities.
-
Drying: Ensure the product is completely free of solvent by drying it under high vacuum for an extended period.
-
Q4: TLC analysis of my crude product shows multiple spots, including unreacted α-haloketone. How can I fix this?
-
Possible Cause: The reaction has not gone to completion. This could be due to insufficient reaction time, inadequate temperature, or deactivation of the starting materials.
-
Recommended Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or temperature. Ensure the reagents are pure; α-haloketones can degrade over time.
-
Adjust Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the thioamide can help drive the reaction to completion.[4]
-
Purification: The crude material will require purification, most likely via flash column chromatography, to isolate the desired product from the starting materials.
-
Section 3: Frequently Asked Questions (FAQs)
What are the most common byproducts in a Hantzsch synthesis?
The Hantzsch synthesis is generally very clean.[1] The most common impurities are typically unreacted starting materials. However, side reactions can occur. For instance, if using N-monosubstituted thioureas, regioisomers can sometimes form, particularly under acidic conditions, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5]
How do I choose the best solvent for extraction if my product is water-soluble?
The choice depends on the polarity of your thiazole derivative. A good starting point is to use a solvent of intermediate polarity.
| Solvent | Polarity Index | Key Considerations |
| Ethyl Acetate | 4.4 | Good general-purpose solvent; easily removed. Can form emulsions. |
| Dichloromethane (DCM) | 3.1 | Excellent solvent for many organics; denser than water. Volatile and requires careful handling. |
| Chloroform | 4.1 | Similar to DCM but less volatile; denser than water. |
| n-Butanol | 4.0 | Useful for more polar products that have poor solubility in other solvents. High boiling point can make it difficult to remove. |
Can I perform this work-up if my molecule is acid-sensitive?
The reaction generates a hydrohalic acid (like HBr) as a byproduct, creating an acidic environment.[2] If your starting materials or product contain acid-labile groups (e.g., Boc protecting groups, acetals), this can be problematic. In such cases, a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) can be added to the reaction mixture to scavenge the acid as it is formed. This often modifies the work-up, as the base's hydrochloride salt will need to be removed, typically by an aqueous wash during extraction.
Visual Logic: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting Hantzsch work-up issues.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]
-
ResearchGate. General Mechanism of Hantzsch 1,4-dihydropyridines. Available from: [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]
-
ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link]
-
MDPI. Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Available from: [Link]
-
Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. Available from: [Link]
-
CUTM Courseware. Thiazole. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 2-aminothiazole-4-carboxylate
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents. Methyl 2-aminothiazole-4-carboxylate is a pivotal building block for the synthesis of these more complex molecules.[1] Its precise structural verification is paramount to ensure the integrity of subsequent synthetic steps and the purity of final active pharmaceutical ingredients.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[2][3] This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, contextualized through objective comparisons with structurally related analogs. We will explore the causal relationships between molecular structure and spectral output, describe a robust experimental protocol, and present supporting data to empower researchers in their analytical endeavors.
¹H NMR Spectral Profile of this compound
The structure of this compound dictates a simple yet informative ¹H NMR spectrum. There are three distinct types of non-equivalent protons, which give rise to three unique signals. The analysis is typically performed in deuterated solvents like Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) to avoid interference from protonated solvent molecules.[4][5]
The expected signals are:
-
A singlet for the thiazole ring proton (H-5): This proton is attached to an electron-deficient aromatic ring and is deshielded by the adjacent electron-withdrawing methyl carboxylate group.
-
A broad singlet for the amine (-NH₂) protons: The chemical shift of these protons can be variable and is often concentration and solvent-dependent. The protons are exchangeable with deuterium, a characteristic that can be confirmed by a D₂O shake experiment.
-
A sharp singlet for the methyl ester (-OCH₃) protons: This signal is typically found in a predictable region for methyl esters.
Predicted ¹H NMR Data Summary
The following table summarizes the anticipated spectral data for this compound.
| Assignment | Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration |
| Thiazole Proton | H-5 | ~7.8 - 8.2 | Singlet (s) | 1H |
| Amine Protons | -NH₂ | ~7.2 - 7.6 (broad) | Singlet (s, br) | 2H |
| Methyl Ester Protons | -OCH₃ | ~3.8 | Singlet (s) | 3H |
Note: Chemical shifts are predictive and can vary based on solvent, concentration, and instrument calibration.
Comparative Spectral Analysis: Building Chemical Intuition
Analyzing a spectrum in isolation provides limited insight. By comparing it with the spectra of related compounds, we can definitively assign signals and understand the electronic influence of each functional group.
Workflow for Spectral Interpretation
The logical flow from sample preparation to final structural confirmation is a critical process in any research setting.
Caption: Workflow from sample preparation to structural confirmation.
Comparison with Key Analogs
The table below contrasts the key ¹H NMR signals of our target molecule with those of its structural relatives. This comparison highlights the electronic contributions of the ester and amino groups.
| Compound | Key Protons & Approx. Chemical Shifts (δ, ppm) | Rationale for Spectral Difference |
| This compound (Target) | H-5: ~7.8-8.2 (s)-NH₂: ~7.2-7.6 (s, br)-OCH₃: ~3.8 (s) | The baseline spectrum for our analysis. |
| Ethyl 2-aminothiazole-4-carboxylate [6][7] | H-5: ~7.8-8.2 (s)-NH₂: ~7.2-7.6 (s, br)-OCH₂CH₃: ~4.3 (q)-OCH₂CH₃: ~1.3 (t) | The thiazole and amine protons are virtually unchanged. The methyl singlet is replaced by the characteristic quartet and triplet of an ethyl group, demonstrating a predictable change in the ester moiety. |
| 2-Aminothiazole [8][9] | H-5: ~6.5 (d)H-4: ~6.9 (d)-NH₂: ~6.9 (s, br) | Replacing the C4-carboxylate group with a proton results in two coupled thiazole protons (H-4 and H-5), appearing as doublets. Both are shifted significantly upfield compared to the H-5 in our target, proving the strong deshielding effect of the -COOCH₃ group. |
This comparative approach validates our signal assignments. The disappearance of the H-4 doublet and the significant downfield shift of the remaining H-5 singlet in our target molecule relative to 2-aminothiazole is definitive proof of substitution at the C-4 position with an electron-withdrawing group.
Experimental Protocols
Adherence to a standardized protocol is essential for reproducibility and data quality.
Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
The goal of this protocol is to prepare a homogeneous, particle-free solution of the analyte at an appropriate concentration.[10]
Materials:
-
This compound (5-25 mg)[4]
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), ~0.7 mL
-
Clean, dry 5 mm NMR tube and cap
-
Small vial
-
Pasteur pipette with a small cotton or glass wool plug
Procedure:
-
Weighing: Accurately weigh 5-25 mg of the sample into a small, clean vial. A higher concentration is suitable for less sensitive experiments but can cause line broadening in ¹H spectra.[4][11]
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. Vortex or gently agitate until the sample is fully dissolved. Complete dissolution is crucial for high-resolution spectra.[5][10]
-
Filtration: Draw the solution into a Pasteur pipette that has been plugged with a small amount of glass wool or cotton. Cotton is acceptable for most solvents, but glass wool is preferred to avoid leaching of impurities.
-
Transfer: Carefully filter the solution directly into the NMR tube. This step removes any particulate matter that could disrupt the magnetic field homogeneity and degrade spectral quality.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.[4]
Protocol 2: Data Acquisition and Processing
This protocol outlines the basic steps for acquiring a standard 1D proton NMR spectrum.
Procedure:
-
Instrument Setup: Insert the labeled NMR tube into the spectrometer's sample holder.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. This lock signal is used to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition: Set the acquisition parameters for a standard ¹H experiment (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Processing: After acquisition, the Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform.
-
Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in positive, symmetrical absorption mode. Apply a baseline correction to ensure the baseline is flat at zero.
-
Referencing: Calibrate the chemical shift axis. The residual proton signal of the solvent is commonly used as a secondary reference (e.g., DMSO-d₅ at δ 2.50 ppm, CHCl₃ at δ 7.26 ppm).[12]
-
Integration: Integrate the area under each signal. Set the integration of one well-resolved signal corresponding to a known number of protons (e.g., the -OCH₃ singlet to 3H) and normalize the other integrals accordingly.
Troubleshooting and Advanced Methods
-
Broad Peaks: If peaks are broad, it may indicate poor shimming, sample aggregation (too concentrated), or the presence of paramagnetic impurities.[4][10] Re-shim, dilute the sample, or ensure glassware is free of metallic contaminants.
-
Signal Assignment Confirmation: For unambiguous assignment in more complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[2][13] COSY identifies proton-proton coupling networks, while HSQC correlates protons with their directly attached carbons.
Conclusion
The ¹H NMR spectrum of this compound is straightforward, with three distinct singlets corresponding to the thiazole, amine, and methyl ester protons. A robust understanding of this spectrum is best achieved through a comparative analysis with related structures, which illuminates the electronic effects of the amino and carboxylate functional groups on the thiazole ring. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can reliably obtain high-quality spectra for accurate structural verification, ensuring the integrity of this vital synthetic intermediate in drug discovery and development.
References
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
University of Ottawa. NMR Sample Preparation. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
JEOL. NMR Sample Preparation. Available at: [Link]
-
Clark, J. (2023). High Resolution Nuclear Magnetic Resonance (NMR) Spectra. Chemguide. Available at: [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]
-
The Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available at: [Link]
-
PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 2-Aminothiazole (HMDB0245029). Available at: [Link]
-
University of Wisconsin-Madison. Notes on NMR Solvents. Available at: [Link]
-
The Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
PubChem. 2-Aminothiazole. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2025). ¹H NMR Solvent Shifts. Available at: [Link]
-
Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available at: [Link]
-
ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Available at: [Link]
-
The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
-
ResearchGate. (2025). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Available at: [Link]
-
ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available at: [Link]
-
SpectraBase. methyl 4-methylthiazole-2-carboxylate - Optional[1H NMR] - Spectrum. Available at: [Link]
-
ResearchGate. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Available at: [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]
-
UCLA Chemistry. Table of Characteristic Proton NMR Shifts. Available at: [Link]
-
PubChem. 2-Aminothiazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Available at: [Link]
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A Researcher's Guide to the 13C NMR Characterization of Methyl 2-aminothiazole-4-carboxylate and Its Analogs
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of heterocyclic compounds is paramount. Among these, the 2-aminothiazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic features of a key building block, Methyl 2-aminothiazole-4-carboxylate. By comparing its expected spectral characteristics with those of closely related analogs, we offer a practical framework for the confident identification and characterization of this important class of molecules.
The Central Role of 13C NMR in Heterocyclic Characterization
While 1H NMR provides valuable information about the proton environment in a molecule, 13C NMR offers a direct window into the carbon skeleton. This is particularly crucial for substituted heterocycles where subtle changes in electronic distribution due to substituent effects can be definitively identified by shifts in the carbon resonances. For the 2-aminothiazole ring system, the chemical shifts of the C2, C4, and C5 carbons are highly sensitive to the nature of the substituents at these positions, making 13C NMR an indispensable tool for confirming regiochemistry and electronic properties.
Structural Elucidation of this compound
To facilitate a clear understanding of the 13C NMR data, the standard numbering convention for the thiazole ring is employed.
Figure 1. Molecular structure and numbering of this compound.
Based on established principles of 13C NMR spectroscopy and analysis of closely related structures, the expected chemical shifts for this compound in a common NMR solvent like DMSO-d6 are presented below.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C2 | ~170 | Attached to two electronegative heteroatoms (N and S) and an amino group, resulting in a significant downfield shift. |
| C4 | ~145 | An sp2 hybridized carbon within the aromatic ring, deshielded by the adjacent nitrogen and the electron-withdrawing carboxylate group. |
| C5 | ~115 | An sp2 hybridized carbon bearing a hydrogen atom. It is generally the most upfield of the ring carbons. |
| C=O | ~162 | Typical chemical shift for a carbonyl carbon in an ester. |
| -OCH3 | ~52 | Standard chemical shift for a methoxy carbon attached to a carbonyl group. |
A Comparative Analysis with Structural Alternatives
The utility of 13C NMR in distinguishing between similar structures becomes evident when comparing the spectrum of this compound with its analogs. Below is a table summarizing the experimental 13C NMR data for related compounds.
| Compound | Solvent | C2 (ppm) | C4 (ppm) | C5 (ppm) | C=O (ppm) | Other Carbons (ppm) |
| Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate [1] | CDCl3 | 162.2 | 143.7 | - | 165.2 | 61.3 (-OCH2CH3), 13.8 (-OCH2CH3), Phenyl carbons: 127.8-134.7 |
| Methyl 2-amino-5-methylthiazole-4-carboxylate | DMSO-d6 | 167.5 | 137.1 | 135.2 | 164.3 | 52.1 (-OCH3), 12.7 (-CH3) |
| Methyl 2-amino-5-phenylthiazole-4-carboxylate | DMSO-d6 | 166.1 | 137.5 | 132.0 | 164.2 | 52.1 (-OCH3), Phenyl carbons: 128.3-131.7 |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | CDCl3 | 170.2 | 159.3 | 107.3 | 162.0 | 59.7 (-OCH2CH3), 17.1 (-CH3 at C4), 14.3 (-OCH2CH3) |
| 2-Aminothiazole (Predicted) [2] | D2O | 169.8 | 141.5 | 108.7 | - | - |
Key Observations from the Comparative Data:
-
The C2 Carbon: The chemical shift of C2 remains consistently downfield (around 162-170 ppm) across all analogs due to the strong deshielding effect of the adjacent nitrogen and sulfur atoms and the attached amino group. The formation of a Schiff base in Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate results in a slight upfield shift compared to the free amino group.[1]
-
The C4 and C5 Carbons: The positions of these carbons are highly sensitive to the substitution pattern. In the 4-carboxylate series, the C4 is significantly deshielded. Conversely, in the 5-carboxylate analog, C5 is more upfield. The presence of a methyl or phenyl group at C5 in the 5-substituted analogs causes a downfield shift of the C5 resonance compared to the unsubstituted 2-aminothiazole.
-
Ester Group Carbons: The carbonyl and alkoxy carbons of the methyl and ethyl esters appear in their expected regions, providing clear evidence for the presence of these functional groups.
This comparative approach underscores the diagnostic power of 13C NMR. By analyzing the specific chemical shifts of the thiazole ring carbons, a researcher can confidently determine the substitution pattern of an unknown 2-aminothiazole derivative.
Experimental Protocol for High-Quality 13C NMR Acquisition
Acquiring a clean and informative 13C NMR spectrum is crucial for accurate structural analysis. The following is a robust protocol suitable for this compound and related compounds.
Figure 2. A generalized workflow for acquiring a high-quality 13C NMR spectrum.
Causality in Experimental Choices:
-
Choice of Solvent: DMSO-d6 is often preferred for this class of compounds due to its excellent dissolving power for polar organic molecules. Its solvent peak at 39.52 ppm does not typically overlap with the signals of interest.
-
Proton Decoupling: This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. This is essential for resolving closely spaced signals.
-
Relaxation Delay (d1): Quaternary carbons, such as C2, C4, and the carbonyl carbon, have longer relaxation times. A sufficient relaxation delay ensures that these signals are not attenuated, leading to more accurate integration (if desired) and reliable peak detection.
Conclusion
The 13C NMR spectrum of this compound, when interpreted within the context of its structural analogs, provides a wealth of information for unambiguous characterization. The distinct chemical shifts of the thiazole ring carbons serve as reliable diagnostic markers for confirming the substitution pattern. By following a well-defined experimental protocol, researchers can obtain high-quality data, enabling confident structural elucidation and advancing their research in the synthesis and development of novel thiazole-based compounds.
References
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Available at: [Link].
-
Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Available at: [Link].
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FT-IR analysis of Methyl 2-aminothiazole-4-carboxylate
An In-Depth Guide to the FT-IR Analysis of Methyl 2-aminothiazole-4-carboxylate: A Comparative Spectroscopic Approach
For researchers and professionals in drug development, the precise structural characterization of heterocyclic intermediates is a foundational requirement for advancing medicinal chemistry programs. This compound is a key building block in this field, notable for its role in the synthesis of various therapeutic agents, including kinase inhibitors.[1][2] Its molecular framework, featuring a primary amine, a thiazole ring, and a methyl ester, presents a unique spectroscopic fingerprint.
Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful, rapid, and non-destructive analytical technique for the initial identification and quality assessment of such compounds. It provides critical information about the functional groups present, confirming the successful synthesis of the target molecule and flagging potential impurities. This guide offers an in-depth FT-IR analysis of this compound, explains the causality behind experimental choices, and compares the technique with other essential spectroscopic methods to provide a holistic view of its characterization.
The structure of this compound (C₅H₆N₂O₂S, M.W.: 158.18 g/mol ) is rich with functional groups that give rise to distinct vibrational modes in the infrared spectrum.[3][4][5] Understanding these groups is the first step in interpreting the resulting spectral data.
Key Functional Groups:
-
Primary Amine (-NH₂): Exhibits characteristic symmetric and asymmetric stretching vibrations.
-
Thiazole Ring: Aromatic C-H bonds, along with C=N and C=C ring stretching vibrations.
-
Methyl Ester (-COOCH₃): A strong C=O (carbonyl) stretch and C-O stretches.
-
Aliphatic C-H: Stretching and bending from the methyl group.
Experimental Protocol: Acquiring the FT-IR Spectrum
The choice of sampling technique is critical for obtaining a high-quality FT-IR spectrum of a solid sample. Below, we compare two standard methods: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).
Method 1: Potassium Bromide (KBr) Pellet Technique
This classic transmission method involves intimately mixing the sample with a dry, IR-transparent salt (KBr) and pressing it into a thin, transparent disk.
Causality Behind the Method: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds, which minimizes scattering losses. The goal is to disperse the sample molecules within the salt matrix to allow the IR beam to pass through and be absorbed.
Step-by-Step Protocol:
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 150-200 mg of dry, spectroscopic-grade KBr powder.
-
Grinding: Add both components to a clean, dry agate mortar and gently grind with a pestle for 2-3 minutes until a fine, homogenous powder is obtained. Expert Tip: Excessive grinding can lead to polymorphic changes in the sample, while insufficient mixing results in a poor-quality, cloudy pellet.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and collect the spectrum. A background spectrum of the empty spectrometer should be collected first.
Method 2: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid sampling technique that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (often diamond or germanium).
Causality Behind the Method: An infrared beam is passed through the ATR crystal in such a way that it reflects internally. This creates an evanescent wave that extends a few microns beyond the crystal surface into the sample. The sample absorbs energy at specific frequencies from this wave, and the attenuated beam is then directed to the detector. It is ideal for obtaining spectra of solids and liquids with little to no preparation.[6]
Step-by-Step Protocol:
-
Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum with nothing on the crystal.
-
Sample Application: Place a small amount (a few milligrams) of this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the built-in pressure clamp to ensure firm, uniform contact between the sample and the crystal. Expert Tip: Good contact is essential for a strong, high-quality spectrum. Insufficient pressure will lead to weak and distorted peaks.
-
Data Acquisition: Collect the sample spectrum.
-
Cleaning: Thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
FT-IR Spectrum Interpretation
The FT-IR spectrum of this compound provides a unique fingerprint. The table below summarizes the expected absorption bands based on its structure and data from similar aminothiazole derivatives.[6][7]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3450 - 3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| ~3100 | Weak | Aromatic C-H Stretch | Thiazole Ring |
| ~1700 - 1680 | Strong | C=O Stretch | Conjugated Ester |
| ~1640 | Medium | NH₂ Scissoring (Bending) | Primary Amine (-NH₂) |
| ~1610 | Medium | C=N Stretch | Thiazole Ring |
| ~1550 | Medium | C=C Ring Stretch | Thiazole Ring |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Ester |
| ~1100 | Medium | Symmetric C-O-C Stretch | Ester |
Detailed Analysis:
-
N-H Stretching Region (3450-3300 cm⁻¹): The presence of two distinct bands in this region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds. This is a crucial confirmation of the 2-amino substitution.
-
Carbonyl Stretching (1700-1680 cm⁻¹): A very strong and sharp absorption band is expected here, characteristic of the C=O group in the methyl ester. Its position slightly lower than a typical saturated ester (~1735 cm⁻¹) is due to conjugation with the thiazole ring, which slightly weakens the C=O double bond character. A published spectrum of the similar Methyl 2-amino-5-methylthiazole-4-carboxylate shows this peak at 1688 cm⁻¹.[6]
-
Fingerprint Region (1650-1000 cm⁻¹): This complex region contains a wealth of structural information. Key absorptions include the NH₂ scissoring vibration (~1640 cm⁻¹), and the C=N and C=C stretching vibrations of the thiazole ring. The strong C-O stretching bands of the ester group are also prominent here, providing further evidence for this functionality.
Comparison with Alternative Analytical Techniques
While FT-IR is excellent for identifying functional groups, it does not provide a complete picture of molecular connectivity. For unambiguous structure elucidation, it must be used in concert with other techniques.
| Technique | Information Provided | Advantages over FT-IR |
| FT-IR Spectroscopy | Presence/absence of functional groups. | Rapid, low cost, non-destructive, minimal sample prep (ATR). |
| NMR Spectroscopy | Precise chemical environment of each atom (C and H). | Determines exact atom connectivity and stereochemistry. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS). | Provides molecular formula, confirms mass of the final product. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of atoms. For this compound, ¹H NMR would be expected to show distinct signals for the -NH₂ protons, the lone proton on the thiazole ring, and the methyl ester protons, with integrations corresponding to 2H, 1H, and 3H, respectively. This provides a level of detail on the carbon-hydrogen framework that FT-IR cannot.
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, serving as a final confirmation of its identity. For this molecule, a high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of C₅H₆N₂O₂S, confirming the elemental formula and ruling out other potential structures with the same functional groups but different compositions.
Conclusion
FT-IR spectroscopy is a cornerstone analytical technique for the characterization of essential pharmaceutical intermediates like this compound. Its ability to rapidly and reliably confirm the presence of key functional groups—the primary amine, conjugated ester, and thiazole ring—makes it an invaluable tool for reaction monitoring, quality control, and initial structural verification. The choice between KBr and ATR sampling methods allows for flexibility depending on sample availability and desired throughput.
However, as this guide illustrates, scientific integrity demands a multi-faceted approach. While FT-IR provides the functional group "what," it is the synergistic combination with NMR spectroscopy (the connectivity "how") and mass spectrometry (the compositional "who") that delivers the authoritative and unambiguous structural confirmation required for advancing drug discovery and development programs.
References
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R. Arjunan, S. Kalaivani, S. S. S. R. Inbanathan, and S. Muthu, "Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]," Open Access Library Journal, vol. 2, e1864, 2015. [Link]
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I. Y. Al-Otaibi, V. K. Tirlapur, and L. A. Al-Mutabagani, "Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates," Molecules, vol. 27, no. 14, p. 4481, 2022. [Link]
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Q. Al-Balas et al., "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH," PLoS ONE, vol. 4, no. 5, p. e5617, 2009. [Link]
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M. Pagacz-Kostrzewa, D. Burno, S. Coussan, and M. Sałdyka, "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies," Molecules, vol. 27, no. 12, p. 3897, 2022. [Link]
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M. Pagacz-Kostrzewa, D. Burno, S. Coussan, and M. Sałdyka, "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies," National Institutes of Health, 2022. [Link]
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S. P. V. and P. P. D., "FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane," ResearchGate, 2014. [Link]
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NINGBO INNO PHARMCHEM CO., LTD., "The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis," Pharmaffiliates. [Link]
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S. Kumar, A. Kumar, N. Kumar, and V. Sharma, "Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation," RSC Advances, vol. 11, no. 50, pp. 31498-31514, 2021. [Link]
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A. A. "Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications," Medium, 2024. [Link]
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S. R. Alizadeh and S. M. Hashemi, "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery," Medicinal Chemistry Research, vol. 30, pp. 771-806, 2021. [Link]
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S. Ghorbani-Vaghei et al., "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem," RSC Advances, vol. 13, no. 13, pp. 8839-8851, 2023. [Link]
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R. Arjunan, S. Kalaivani, S. S. S. R. Inbanathan, and S. Muthu, "Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]," ResearchGate, 2015. [Link]
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M. Zaharia et al., "Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents," Pharmaceuticals, vol. 15, no. 9, p. 1076, 2022. [Link]
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P. M. Sivakumar, "Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study," International Journal of ChemTech Research, vol. 8, no. 4, pp. 1827-1841, 2015. [Link]
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A Comparative Guide to the Reactivity of Methyl vs. Ethyl 2-Aminothiazole-4-carboxylate for Pharmaceutical Research
In the landscape of medicinal chemistry and drug development, the 2-aminothiazole scaffold is a cornerstone, serving as a privileged structure in a multitude of clinically significant agents. The strategic modification of this core, particularly at the 2-amino position, is a critical step in modulating pharmacological activity. Two of the most common starting materials for these modifications are the methyl and ethyl esters of 2-aminothiazole-4-carboxylic acid. The choice between Methyl 2-aminothiazole-4-carboxylate and Ethyl 2-aminothiazole-4-carboxylate, while seemingly minor, can have tangible impacts on reaction efficiency, yield, and downstream processing.
This guide provides an in-depth comparison of these two vital building blocks. We will dissect their subtle yet important differences in physicochemical properties and explore how these variations, primarily driven by steric and electronic effects, influence their reactivity in key synthetic transformations. This analysis is grounded in established chemical principles and supported by experimental observations from the literature to provide researchers with actionable insights for their synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
The initial point of comparison lies in the fundamental physical and chemical properties of the two esters. These characteristics can influence solvent selection, reaction temperature, and purification methods. The methyl ester is a slightly more compact molecule, which is reflected in its melting and boiling points.
| Property | This compound | Ethyl 2-aminothiazole-4-carboxylate | Source(s) |
| CAS Number | 118452-04-3 | 5398-36-7 | [1][2] |
| Molecular Formula | C₅H₆N₂O₂S | C₆H₈N₂O₂S | [1][3] |
| Molecular Weight | 158.18 g/mol | 172.21 g/mol | [3][4] |
| Appearance | White to light yellow solid | Pale beige/yellowish tan powder | [5][6] |
| Melting Point | 171-173 °C | 177-181 °C | [1][7] |
| Boiling Point | 298.7 ± 13.0 °C (Predicted) | 308.0 ± 15.0 °C (Predicted) | [1][2] |
| Solubility | Soluble in water | Slightly soluble in DMSO and Methanol | [2][5] |
Reactivity Analysis: Steric and Electronic Considerations
The reactivity of the 2-amino group is of paramount importance as it is the primary site for diversification of the scaffold. The choice between the methyl and ethyl ester can influence the nucleophilicity of this amino group, albeit subtly, through steric and electronic effects.
Core Reactivity of the 2-Aminothiazole System
The 2-aminothiazole ring possesses three potential sites for electrophilic attack: the exocyclic amino group (N-2), the endocyclic nitrogen (N-3), and the C-5 position of the thiazole ring. The exocyclic amino group is generally the most nucleophilic and is the primary site for reactions like acylation and alkylation.
Caption: Reactivity sites on the 2-aminothiazole-4-carboxylate scaffold.
N-Acylation and N-Alkylation: A Comparative View
In reactions such as N-acylation with acyl chlorides or N-alkylation with alkyl halides, the accessibility of the lone pair of electrons on the exocyclic amino group is critical.[8]
-
Steric Hindrance: The ethyl group is bulkier than the methyl group. While the ester functionality is two bonds away from the amino group, the overall size of the molecule can influence crystal packing and solvation, which in turn can affect the accessibility of the reactive site. The most significant steric difference arises from the ethyl group's ability to adopt various conformations, potentially shielding the amino group more effectively than the more compact methyl group. This increased steric hindrance around the ethyl ester could lead to slightly slower reaction rates, particularly with bulky electrophiles.[9]
-
Electronic Effects: Both methyl and ethyl groups are weakly electron-donating through induction. The ethyl group is generally considered to be slightly more electron-donating than the methyl group. This would, in theory, slightly increase the electron density on the thiazole ring system and, by extension, the nucleophilicity of the 2-amino group. However, this electronic effect is generally considered to be minor and is often outweighed by steric factors.
Inference from Experimental Data: While direct, side-by-side kinetic studies are not readily available in the literature, a survey of synthetic procedures often shows comparable reaction conditions and yields for both methyl and ethyl esters in reactions like acylation and the formation of Schiff bases.[8][10] This suggests that for many common transformations, the difference in reactivity is not dramatic enough to necessitate significant alterations to protocols. However, in sterically demanding reactions or when high efficiency is critical, the methyl ester may offer a slight advantage due to reduced steric bulk.
Electrophilic Substitution on the Thiazole Ring
The 2-aminothiazole ring is activated towards electrophilic substitution, with the C-5 position being the most common site for reactions like halogenation. The electron-donating nature of the amino group directs electrophiles to this position. The subtle difference in the inductive effect between the methyl and ethyl ester is unlikely to produce a significant difference in the rate or outcome of these reactions.
Experimental Protocols: A Guide for the Bench
Below are representative, self-validating protocols for the synthesis and subsequent N-alkylation of 2-aminothiazole-4-carboxylates. These protocols are based on established literature procedures.[2][11]
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This protocol details the Hantzsch thiazole synthesis, a classic and reliable method.
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A Comparative Guide to the Bioactivity of 2-Aminothiazole-4-Carboxylate Derivatives
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives, particularly the 2-aminothiazole-4-carboxylates, have garnered significant attention for their diverse pharmacological activities.[3][4][5][6] This guide provides a comparative analysis of the bioactivity of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for advancing their work in this promising area.
The Versatile Scaffold: Understanding the 2-Aminothiazole-4-Carboxylate Core
The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms. The presence of the amino group at the 2-position and the carboxylate group at the 4-position provides a versatile platform for chemical modifications. These modifications significantly influence the compound's physicochemical properties and, consequently, its biological activity. The general structure of 2-aminothiazole-4-carboxylate derivatives allows for substitutions at the amino group (R1), the thiazole ring (R2), and the carboxylate group (R3), leading to a vast chemical space for drug discovery.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several 2-aminothiazole-4-carboxylate derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[3][7][8][9] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell growth and survival.
Comparative Efficacy of Anticancer Derivatives
The anticancer potential of these derivatives is highly dependent on the nature and position of the substituents. For instance, a study on novel 2-[(substituted)acetamido]thiazole-4-carboxylates revealed that the ethyl 2-[2-(dibutylamino)acetamido] derivative exhibited strong potency against Panc-1 (pancreatic cancer) cells with an IC50 value of 43.08 μM.[7] This compound also significantly inhibited cell migration, invasion, and adhesion.[7] Another study highlighted a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, with one compound showing potent and selective antiproliferative activity against human K563 leukemia cells (IC50 = 16.3 µM).[3]
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 | 43.08 | [7] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21) | K563 (leukemia) | 16.3 | [3] |
| 2-aminothiazole derivative (Compound 28) | HT29 (colon) | 0.63 | [3] |
| 2-aminothiazole derivative (Compound 28) | HeLa (cervical) | 6.05 | [3] |
| 2-aminothiazole derivative (Compound 28) | A549 (lung) | 8.64 | [3] |
| Novel aminothiazole-benzazole-based amide derivatives | MCF-7 (breast) | 17.2 - 80.6 | [9] |
| Novel aminothiazole-benzazole-based amide derivatives | A549 (lung) | 17.2 - 80.6 | [9] |
Table 1: Comparative Anticancer Activity of 2-Aminothiazole-4-Carboxylate Derivatives
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into the design of more potent anticancer agents. For example, it has been observed that the nature of the substituent on the phenyl ring in phenylamide derivatives plays a crucial role, with a meta-halogen showing better antitumor activity than a meta-methyl group.[3] The position of chloro-substitution on the phenyl ring also influences activity, with the order being m-Cl > 3,4-Cl2 > 2,4-Cl2.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[10][11][12]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10][11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole-4-carboxylate derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 600 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10]
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant (MDR) bacteria necessitates the development of novel antimicrobial agents.[13] 2-Aminothiazole-4-carboxylate derivatives have shown promising activity against a variety of bacterial and fungal strains.[13][14][15][16][17]
Comparative Efficacy of Antimicrobial Derivatives
The antimicrobial effectiveness of these compounds is influenced by the substituents on the thiazole ring and the Schiff base derivatives. For instance, Schiff bases of ethyl 2-aminothiazole-4-carboxylate have demonstrated significant antibacterial potential against both Gram-positive and Gram-negative MDR clinical isolates.[14][15][16]
| Derivative (Schiff Base) | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2a | Staphylococcus epidermidis | 250 | [16] |
| Compound 2b | Pseudomonas aeruginosa | 375 | [16] |
| Compound 2d | Staphylococcus aureus | 250 | [16] |
| Compound 2g | Escherichia coli | 375 | [16] |
Table 2: Minimum Inhibitory Concentration (MIC) of 2-Aminothiazole-4-Carboxylate Schiff Bases against MDR Bacteria
Some derivatives have also exhibited potent antifungal activity. Compound 2b showed a larger zone of inhibition against Candida glabrata than the reference drug nystatin.[16] Similarly, compound 2a was more effective against Candida albicans than nystatin.[16]
Structure-Activity Relationship (SAR) Insights
In the context of antitubercular activity, SAR studies on 2-aminothiazoles have shown that the central thiazole moiety and a 2-pyridyl group at the C-4 position are crucial for activity.[18] Flexibility at the N-2 position allows for modifications, and the introduction of substituted benzoyl groups at this position has been shown to improve antitubercular activity by over 128-fold.[18] For instance, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly promising analogue with a MIC of 0.024 μM against Mycobacterium tuberculosis.[18]
Experimental Protocol: Antimicrobial Susceptibility Testing (AST)
Standardized methods are crucial for obtaining reliable and reproducible antimicrobial susceptibility data. The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[19]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20][19]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[20]
-
Compound Dilution: Prepare serial twofold dilutions of the 2-aminothiazole-4-carboxylate derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial or fungal suspension.[20]
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).[19]
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.[19]
Caption: Workflow for Antimicrobial Susceptibility Testing.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases.[21][22] 2-Aminothiazole derivatives have been investigated for their potential to modulate inflammatory pathways.[23]
Comparative Efficacy of Anti-inflammatory Derivatives
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and to stabilize proteins. The excessive production of NO by inducible nitric oxide synthase (iNOS) is associated with the pathology of many inflammatory diseases.[23]
A study on a series of 2-aminothiazole derivatives as iNOS inhibitors showed that introducing appropriately-sized substituents at the 4- and 5-positions of the thiazole ring improves inhibitory activity and selectivity for iNOS.[23] However, the introduction of bulky or hydrophilic substituents at any position of the ring was found to decrease or abolish the inhibitory activity.[23]
Experimental Protocol: In Vitro Anti-inflammatory Assays
A panel of in vitro assays can be used to screen for anti-inflammatory properties.[21][22][24][25]
1. Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the supernatant of lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[21]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour, followed by stimulation with LPS.[21]
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve of sodium nitrite.
2. Inhibition of Protein Denaturation Assay
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay evaluates the ability of a compound to inhibit thermally induced protein denaturation.[22][24]
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound and a protein solution (e.g., bovine serum albumin or egg albumin).[24]
-
Incubation: Incubate the mixture at 37°C for 15 minutes and then heat it to 70°C for 5 minutes to induce denaturation.[24]
-
Absorbance Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.[24]
-
Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.[24]
Conclusion
2-Aminothiazole-4-carboxylate derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and insights into their structure-activity relationships. The detailed experimental protocols offer a practical framework for researchers to evaluate the potential of novel derivatives. As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will the opportunities for the rational design of new and more effective therapeutic agents based on this versatile scaffold.
References
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A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-aminothiazole-4-carboxylate
In the landscape of modern drug discovery and development, the precise and comprehensive characterization of novel chemical entities is paramount. Methyl 2-aminothiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry, demands robust analytical methodologies for its unequivocal identification and quantification. Mass spectrometry (MS) stands as a cornerstone technique in this endeavor, offering unparalleled sensitivity and structural elucidation capabilities. The choice of ionization technique, however, profoundly influences the quality and nature of the data obtained.
This guide provides an in-depth comparison of common mass spectrometry ionization techniques for the analysis of this compound. We will explore the theoretical underpinnings of Electron Ionization (EI) and Electrospray Ionization (ESI), presenting anticipated experimental outcomes and detailed fragmentation analyses. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting the optimal analytical strategy for this important class of molecules.
Understanding the Analyte: this compound
This compound is a small heterocyclic molecule with a molecular weight of 158.18 g/mol and a chemical formula of C₅H₆N₂O₂S.[1] Its structure, featuring a thiazole ring, an amino group, and a methyl ester, presents multiple potential sites for ionization and fragmentation. The aromaticity of the thiazole ring lends stability to the molecular ion, while the functional groups offer pathways for characteristic neutral losses and bond cleavages.
| Property | Value |
| Molecular Formula | C₅H₆N₂O₂S |
| Molecular Weight | 158.18 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 171-173 °C |
Comparative Analysis of Ionization Techniques
The selection of an ionization source is a critical first step in any mass spectrometry experiment. The choice between a "hard" ionization technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) will dictate the extent of fragmentation and the information that can be gleaned from the resulting mass spectrum.
Electron Ionization (EI): The Hard Fragmentation Approach
Electron Ionization is a classic gas-phase ionization method that involves bombarding the analyte with high-energy electrons (typically 70 eV). This energetic interaction often leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule that is invaluable for structural elucidation and library matching.
Expected Outcome for this compound:
Due to its relatively volatile nature, this compound is amenable to EI-MS. A significant molecular ion peak (M⁺˙) at m/z 158 would be expected, albeit potentially of lower intensity due to fragmentation. The fragmentation pattern will be rich with information derived from the cleavage of the ester group and fragmentation of the thiazole ring.
Predicted Fragmentation Pathway:
The fragmentation of this compound under EI conditions is likely to proceed through several key pathways, initiated by the loss of the methoxy group from the ester, followed by the loss of carbon monoxide. Cleavage of the thiazole ring is also anticipated. A plausible fragmentation scheme, based on the known fragmentation of 2-aminothiazole and related esters, is presented below.[2][3]
Predicted ESI-MS/MS Fragmentation of [M+H]⁺ of this compound.
Head-to-Head Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Phase | Gas Phase | Solution Phase |
| Analyte Volatility | Requires volatile or semi-volatile compounds | Suitable for non-volatile and thermally labile compounds |
| Primary Ion | Molecular ion (M⁺˙) | Protonated molecule ([M+H]⁺) or other adducts |
| Fragmentation | Extensive and spontaneous | Minimal; requires tandem MS (MS/MS) for fragmentation |
| Primary Use Case | Structural elucidation via fragmentation pattern | Molecular weight confirmation; analysis of complex mixtures with LC |
| Library Matching | Excellent, due to standardized fragmentation | Limited, as fragmentation is instrument and condition dependent |
Experimental Protocols
For a comprehensive analysis, a multi-faceted approach employing both gas chromatography-mass spectrometry (GC-MS) with EI and liquid chromatography-mass spectrometry (LC-MS) with ESI is recommended.
GC-MS with Electron Ionization
This method is ideal for the analysis of a pure standard of this compound to obtain a characteristic fragmentation pattern for library creation and structural confirmation.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: 50 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
-
Injection Volume: 1 µL (splitless)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-200
LC-MS with Electrospray Ionization
This approach is well-suited for analyzing this compound in complex matrices, such as reaction mixtures or biological samples, and for accurate molecular weight determination.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer with an ESI source.
LC Conditions:
-
Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-250
-
For MS/MS: Precursor ion selection of m/z 159 with collision energy ramp (e.g., 10-30 eV)
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using both Electron Ionization and Electrospray Ionization, with each technique offering distinct advantages. EI-MS provides a detailed fragmentation fingerprint that is highly valuable for definitive structural confirmation and library searching. In contrast, ESI-MS is superior for the unambiguous determination of the molecular weight and for the analysis of this compound in complex mixtures, especially when coupled with liquid chromatography. The use of tandem mass spectrometry with ESI allows for controlled fragmentation experiments that can further elucidate the structure. The optimal choice of ionization technique will ultimately depend on the specific analytical goals, whether it be structural elucidation of a pure compound or quantification within a complex sample matrix. A comprehensive analytical strategy would ideally leverage the strengths of both techniques for a complete characterization of this compound.
References
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National Institute of Standards and Technology. (n.d.). Aminothiazole. NIST Chemistry WebBook. Retrieved from [Link]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PLoS ONE, 7(2), e31464. [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of Novel 2-Aminothiazole-4-Carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 2-aminothiazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives, particularly the 2-aminothiazole-4-carboxylates, are synthetic precursors to a wide array of biologically active molecules, demonstrating potential as antibacterial, antifungal, and antitumor agents.[1][2] The precise three-dimensional arrangement of atoms within these molecules is not a mere academic curiosity; it is the critical determinant of their biological activity, dictating how they interact with target enzymes or receptors. Therefore, the unambiguous determination of their structure is a paramount step in the development pipeline.
This guide provides an in-depth comparison of the principal methods for the structural elucidation of these novel derivatives. We will delve into the gold standard—Single-Crystal X-ray Diffraction (SC-XRD)—and contrast its performance and outputs with powerful solution-state spectroscopic techniques, primarily two-dimensional Nuclear Magnetic Resonance (2D NMR). Our focus will be on the causality behind experimental choices, providing not just protocols, but the strategic thinking a scientist must employ to navigate the path from a newly synthesized powder to a fully validated molecular structure.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD stands as the definitive method for determining the atomic and molecular structure of a crystalline compound. It provides a direct, high-resolution three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally determined.[3] The primary prerequisite, and often the most significant experimental hurdle, is the growth of a high-quality single crystal.[4]
Causality in Experimental Design: The Path to a Diffraction-Quality Crystal
The journey from a powdered sample to a crystal suitable for diffraction is one of controlled supersaturation. The goal is to encourage molecules to abandon the disordered solution phase and assemble slowly into a highly ordered, repeating lattice. The choice of method is dictated by the compound's physicochemical properties, such as solubility and stability.
Experimental Protocol 1: Crystallization of a Novel 2-Aminothiazole-4-Carboxylate Derivative
-
Solvent Screening (The Foundation): The process begins with a meticulous solubility assessment. The ideal crystallization solvent is one in which the compound is sparingly soluble. A solvent that dissolves the compound too readily will make it difficult to achieve supersaturation, while a solvent in which it is insoluble will prevent the necessary molecular transport. For many thiazole derivatives, polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., ethanol, methanol) are excellent starting points.
-
Method Selection - Slow Evaporation (Simplicity and Efficacy): This is often the first method attempted due to its simplicity.
-
Prepare a saturated or near-saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) in a clean vial.
-
Cover the vial with a cap, perforated with a few small holes using a needle. The rationale here is to restrict the rate of solvent evaporation. Rapid evaporation leads to a sudden increase in concentration, causing the compound to crash out as a powder or as a cluster of tiny, unusable microcrystals. Slow, controlled evaporation provides the molecules with sufficient time to orient themselves correctly as they deposit onto the growing crystal lattice.[5]
-
Place the vial in a vibration-free environment and leave it undisturbed for several days to weeks.
-
-
Method Selection - Vapor Diffusion (Fine-Tuning Control): This method offers more precise control over the rate of crystallization.[5] It requires a binary solvent system: a "good" solvent in which the compound is soluble, and a miscible "anti-solvent" in which it is insoluble.
-
Dissolve the compound in a minimal amount of the good solvent (e.g., DMSO or acetone) in a small, open inner vial.
-
Place this inner vial inside a larger, sealed outer vial (a "chamber") containing a reservoir of the anti-solvent (e.g., methanol or water).
-
The anti-solvent's vapor slowly diffuses into the good solvent in the inner vial. This gradual change in the solvent composition reduces the compound's solubility, gently pushing it towards supersaturation and crystallization. This technique is particularly effective for compounds that are sensitive to temperature changes or are available in only small quantities.[4]
-
Workflow for Single-Crystal X-ray Diffraction
The following diagram and protocol outline the standardized workflow once a suitable crystal has been obtained.
Caption: A typical workflow for small molecule single-crystal X-ray diffraction.
Experimental Protocol 2: SC-XRD Data Collection and Structure Refinement
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is carefully mounted on a glass fiber or a loop and placed on a goniometer head in the X-ray diffractometer.[4]
-
Unit Cell Determination: The crystal is cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations, which improves diffraction quality. A preliminary set of diffraction images is collected to locate the diffraction spots. These spots are then indexed to determine the crystal's unit cell parameters (the dimensions of the basic repeating block) and Bravais lattice.[3]
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording hundreds of diffraction images (frames).[3] The exposure time for each frame is optimized to maximize the signal-to-noise ratio.
-
Data Reduction: The raw image data is processed. The intensities of thousands of individual reflections are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled.
-
Structure Solution: This is the crucial step of solving the "phase problem." The measured intensities are only the amplitudes of the diffracted waves; their phases are lost. For small molecules, direct methods or charge-flipping algorithms are used to computationally estimate the initial phases and generate a preliminary electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[4]
-
Validation: The final structure is validated using established metrics (e.g., R-factors, goodness-of-fit) and checked for any inconsistencies. The final model, including all atomic coordinates and crystallographic data, is saved in a standard Crystallographic Information File (CIF).
Case Study: Crystal Structure of a Novel Thiazole Derivative
A recently synthesized derivative, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, serves as an excellent example.[6] The single crystal X-ray analysis provided unambiguous confirmation of its covalent structure and revealed key details about its conformation and intermolecular interactions in the solid state.
| Parameter | Value from SC-XRD[6] | Information Gained |
| Crystal System | Monoclinic | Defines the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Describes the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a=14.4Å, b=7.9Å, c=15.2Å, β=112.1° | Precise dimensions of the repeating structural unit. |
| Bond Lengths/Angles | e.g., C=N, C-S, N-N | Confirms expected bond orders and identifies any unusual strain. |
| Torsion Angles | e.g., around the hydrazinyl linker | Defines the 3D conformation of the molecule in the solid state. |
| Intermolecular Interactions | N-H···O Hydrogen Bonds | Reveals how molecules pack together, influencing physical properties. |
This level of detail is unattainable by other techniques. It not only confirms the identity of the compound but also provides insights into its solid-state behavior, which is critical for drug formulation and understanding polymorphism.
The Orthogonal Approach: Structure Elucidation by 2D NMR
When single crystals cannot be obtained, or when information about the molecule's behavior in solution is required, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful alternative.[7] While 1D ¹H and ¹³C NMR provide initial fingerprints, a full, unambiguous structure determination of a novel compound relies on a suite of 2D NMR experiments.
Causality in Experimental Design: Piecing Together the Molecular Puzzle
The strategy with 2D NMR is to build the molecular structure piece by piece by establishing connectivity between atoms. Each experiment is chosen to answer a specific question: Which protons are coupled to each other? Which proton is attached to which carbon? Which atoms are close in space, even if separated by many bonds?
Experimental Protocol 3: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; it must dissolve the compound without having signals that obscure important regions of the spectrum.
-
1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These provide the fundamental chemical shift information for all proton and carbon environments.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse experiment for establishing proton-proton coupling networks.[8] It reveals which protons are J-coupled (typically through 2 or 3 bonds). Cross-peaks in a COSY spectrum connect protons that are neighbors in a spin system, allowing for the tracing of molecular fragments like alkyl chains or aromatic spin systems.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which proton is directly attached to which carbon.[8] Each cross-peak correlates the chemical shift of a proton with the carbon it is bonded to. This is essential for assigning the carbon skeleton.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for connecting the fragments identified by COSY. It shows correlations between protons and carbons that are separated by multiple bonds (typically 2 or 3).[8] By observing correlations from a proton to carbons two or three bonds away, one can piece together the entire molecular backbone, including connecting quaternary carbons (which are invisible in HSQC) to the rest of the structure.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): While the previous experiments establish through-bond connectivity, NOESY establishes through-space proximity.[8] Cross-peaks in a NOESY spectrum indicate that two protons are close in space (< 5 Å), regardless of whether they are connected by bonds. This is the primary NMR method for determining relative stereochemistry and conformation in solution.
Workflow for 2D NMR Structure Elucidation
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A Senior Application Scientist's Guide to the Comparative Anti-Tubercular Activity of Isoniazid and Its Alternatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of isoniazid (INH), a cornerstone of tuberculosis (TB) therapy, against other key anti-tubercular agents. Moving beyond a simple catalog of drugs, we delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative data. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to rigorously evaluate and compare anti-tubercular compounds.
Isoniazid (INH): The Enduring First-Line Defense
For over six decades, isoniazid has been a primary and highly effective drug in the treatment of tuberculosis.[1] Its success lies in its potent bactericidal activity against actively replicating Mycobacterium tuberculosis (Mtb).[2]
Mechanism of Action & Resistance
Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its effect.[2][3][4] This intricate process is a critical point of study and a primary locus for the development of resistance.
-
Activation: INH passively diffuses into the Mtb cell and is activated by the bacterial catalase-peroxidase enzyme, KatG.[3][5]
-
Target Inhibition: The activated form of INH covalently binds to an NAD+ adduct, which then potently inhibits the enoyl-acyl carrier protein reductase (InhA).[3][6]
-
Mycolic Acid Disruption: InhA is a vital enzyme in the fatty acid synthesis pathway (FAS-II) responsible for producing mycolic acids.[2][3] These long-chain fatty acids are the defining structural component of the robust mycobacterial cell wall. By inhibiting their synthesis, INH effectively disrupts cell wall integrity, leading to bacterial cell death.[2][7]
Resistance to INH most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug.[3][5] Less frequently, mutations in the inhA gene or its promoter region can lead to overexpression of the target enzyme, requiring higher concentrations of activated INH to achieve an inhibitory effect.[3][6][8]
Caption: Isoniazid (INH) activation and mechanism of action.
Comparative Anti-Tubercular Agents
While INH is potent, the rise of drug resistance necessitates combination therapy and the development of new agents. Multidrug-resistant TB (MDR-TB) is defined by resistance to at least INH and rifampicin.[3][5] Here, we compare INH to a first-line partner, Rifampicin, and a newer generation drug, Bedaquiline.
A. Rifampicin (RIF)
Rifampicin is another critical first-line anti-tubercular drug, almost always used in combination with INH for treating drug-susceptible TB.[9]
-
Mechanism of Action: Unlike INH, Rifampicin's mechanism does not target the cell wall. Instead, it inhibits the bacterial DNA-dependent RNA polymerase.[10][11][12] It specifically binds to the β-subunit of this enzyme, physically obstructing the path of the elongating RNA transcript and thereby halting transcription.[10][11][13] This cessation of essential protein synthesis is lethal to the bacteria.[10] This mechanism is highly selective for the bacterial enzyme, sparing the mammalian host's counterpart.[11][12]
-
Comparative Efficacy: Rifampicin exhibits potent bactericidal activity against both actively growing and semi-dormant Mtb populations, making it a crucial "sterilizing" agent in combination therapy.[9] Its ability to penetrate various tissues and even intracellularly within macrophages enhances its effectiveness.[11]
-
Resistance: Resistance to RIF primarily arises from mutations within a specific 81-base-pair region of the rpoB gene, which codes for the β-subunit of the RNA polymerase.[13] These mutations alter the drug's binding site, reducing its inhibitory effect.
B. Bedaquiline (BDQ)
Bedaquiline is a more recent addition to the anti-TB arsenal, specifically approved for treating MDR-TB.[14] It represents a novel class of drugs (diarylquinolines) with a unique mechanism of action.
-
Mechanism of Action: Bedaquiline targets bacterial energy metabolism by inhibiting the F1F0 ATP synthase, an enzyme essential for generating the cell's energy currency, ATP.[14][15][16][17][18] It binds to the c-subunit of the enzyme, effectively jamming the proton pump's rotation and halting ATP synthesis.[15][16][18] This energy depletion is ultimately bactericidal.[18]
-
Comparative Efficacy: A key advantage of Bedaquiline is its efficacy against both replicating and non-replicating (dormant) Mtb, a trait crucial for treating persistent infections.[18] As its target is completely different from that of INH or RIF, it remains effective against strains resistant to these first-line drugs.
-
Resistance: While still less common, resistance to Bedaquiline can emerge through mutations in the atpE gene, which encodes the c-subunit of the ATP synthase.
Caption: Bedaquiline (BDQ) mechanism of action on ATP synthase.
Experimental Protocols for Comparative Analysis
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following methods are foundational for comparing the in vitro activity of anti-tubercular compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[19] The broth microdilution method is a widely accepted standard.[20]
Causality: This assay provides a quantitative measure of a drug's potency. By comparing the MIC values of different drugs against the same bacterial strain, we can directly assess their relative effectiveness at inhibiting growth. Using a standardized inoculum density (e.g., a 0.5 McFarland standard) is crucial for reproducibility, as the number of bacteria can influence the apparent MIC.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture Mtb (e.g., H37Rv reference strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to the mid-logarithmic growth phase.[7] Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, then dilute it to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound (e.g., INH, RIF, BDQ) in 7H9 broth.[21] The concentration range should bracket the expected MIC.
-
Inoculation: Add the prepared Mtb inoculum to each well containing the drug dilutions.
-
Controls (Self-Validation):
-
Positive Control: Include wells with Mtb inoculum but no drug to ensure the bacteria are viable and growing.
-
Negative Control (Sterility): Include wells with broth and the highest drug concentration but no bacteria to check for media sterility and drug precipitation.
-
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest drug concentration in which there is no visible bacterial growth (no turbidity) compared to the drug-free control. Colorimetric indicators like AlamarBlue or PrestoBlue can be added to aid in viability assessment.[21]
Protocol 2: Time-Kill Kinetics Assay
This dynamic assay assesses the rate at which a drug kills a bacterial population, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[22][23][24]
Causality: While MIC tells us the concentration needed to inhibit growth, a time-kill assay reveals how quickly and to what extent a drug reduces the bacterial load.[23][25] This is critical for predicting in vivo efficacy, as rapidly bactericidal drugs can shorten treatment duration and reduce the risk of resistance emergence.[24][26] Sampling at multiple time points is necessary to map the killing curve.
Step-by-Step Methodology:
-
Preparation: Prepare a log-phase Mtb culture in 7H9 broth to a starting concentration of ~1 x 10^6 CFU/mL.[23]
-
Experimental Setup: Dispense the culture into several flasks. Add the test compounds at concentrations relative to their predetermined MIC (e.g., 1x, 4x, 10x MIC). Include a drug-free growth control.
-
Incubation and Sampling: Incubate the flasks at 37°C with agitation. At predefined time points (e.g., 0, 2, 4, 7, and 14 days), withdraw an aliquot from each flask.[23]
-
Quantification: Perform ten-fold serial dilutions of each aliquot in a suitable buffer (e.g., PBS with Tween 80). Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.[23]
-
Colony Counting: Incubate plates at 37°C for 3-4 weeks. Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.[23]
-
Data Analysis: Plot the log10 CFU/mL versus time for each drug concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Caption: Experimental workflow for MIC determination.
Comparative Data Summary
The following table summarizes key characteristics and performance data for the discussed anti-tubercular agents. MIC values can vary based on the specific Mtb strain and testing methodology.
| Feature | Isoniazid (INH) | Rifampicin (RIF) | Bedaquiline (BDQ) |
| Primary Mechanism | Inhibition of mycolic acid synthesis via InhA[2][3] | Inhibition of DNA-dependent RNA polymerase[10][11] | Inhibition of ATP synthase[14][18] |
| Target Gene | inhA[3] | rpoB[13] | atpE |
| Activation Required? | Yes, by KatG[3][5] | No | No |
| Spectrum of Activity | Primarily rapidly dividing bacilli[2] | Broad (replicating and semi-dormant bacilli)[9] | Broad (replicating and non-replicating bacilli)[18] |
| Typical MIC Range (H37Rv) | 0.015 - 0.06 µg/mL | 0.03 - 0.125 µg/mL | 0.015 - 0.06 µg/mL |
| Primary Resistance Gene | katG[3][5] | rpoB[13] | atpE |
Conclusion
Isoniazid remains a remarkably potent and essential anti-tubercular agent, particularly for drug-susceptible disease. However, its efficacy is contingent on its activation by KatG and is primarily directed against metabolically active bacteria. A comparative analysis underscores the brilliance of combination therapy, where drugs like Rifampicin, with its distinct mechanism and broader activity spectrum, provide synergistic effects and combat the emergence of resistance. Furthermore, the development of novel agents like Bedaquiline, which targets a completely different and essential cellular process, provides a critical lifeline for treating multidrug-resistant infections. Rigorous, standardized experimental evaluation using protocols such as MIC determination and time-kill kinetics is paramount for the continued development of new therapeutic strategies to combat the global threat of tuberculosis.
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Bedaquiline | Working Group for New TB Drugs. [Link]
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Unissa, A. N., Subbian, S., Hanna, L. E., & Selvakumar, N. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection, Genetics and Evolution, 45, 474-492. [Link]
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Feng, X., Zhu, W., & Lu, Y. (2019). Re-understanding the mechanisms of action of the anti-mycobacterial drug bedaquiline. Antibiotics, 8(4), 261. [Link]
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Feng, X., Zhu, W., & Lu, Y. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Antibiotics (Basel, Switzerland), 8(4), 261. [Link]
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Feng, X., Zhu, W., & Lu, Y. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Antibiotics. [Link]
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de Jager, V. R., et al. (2017). The role of the time-kill kinetics assay as part of a preclinical modeling framework for assessing the activity of anti-tuberculosis drugs. Antimicrobial Agents and Chemotherapy, 61(5). [Link]
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Rawat, R., Whitty, A., & Tonge, P. J. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and terms of inhibition. Proceedings of the National Academy of Sciences, 100(23), 13881-13886. [Link]
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Ameeruddin, N., et al. (2022). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Journal of Applied Biology & Biotechnology, 10(3), 1-10. [Link]
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Unissa, A. N., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection, Genetics and Evolution. [Link]
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Unissa, A. N., Subbian, S., & Selvakumar, N. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection, Genetics and Evolution. [Link]
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Sirgel, F. A., Wiid, I. J., & van Helden, P. D. (2009). Measuring minimum inhibitory concentrations in mycobacteria. Methods in Molecular Biology, 465, 173-186. [Link]
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Diacon, A. H., et al. (2016). Early Bactericidal Activity of Different Isoniazid Doses for Drug-Resistant Tuberculosis (INHindsight): A Randomized, Open-Label Clinical Trial. American Journal of Respiratory and Critical Care Medicine, 194(7), 884-892. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography Methods for Purity Assessment of Methyl 2-aminothiazole-4-carboxylate
Introduction
Methyl 2-aminothiazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmaceutical agents, including antibacterial, anti-inflammatory, and antitumor compounds.[1][2] Given its role as a key starting material or intermediate, the purity of this compound is of paramount importance. Even trace impurities can have significant downstream effects, potentially leading to the formation of undesired side products, reduced efficacy, or adverse toxicological profiles in the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity determination in the pharmaceutical industry due to its high resolution, accuracy, and reproducibility.[3] However, the inherent polarity of this compound presents a distinct analytical challenge for traditional reversed-phase (RP) HPLC methods, often resulting in poor retention and inadequate separation from other polar impurities.[4][5]
This guide provides an in-depth, objective comparison of two advanced liquid chromatography techniques for the robust purity assessment of this compound: a highly optimized Reversed-Phase HPLC (RP-HPLC) method and an Ultra-Performance Liquid Chromatography (UPLC) method. We will delve into the causality behind the methodological choices, present detailed experimental protocols, and offer a comparative analysis of their performance based on validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]
The Analytical Challenge: Retaining a Polar Analyte
The structure of this compound contains a primary amine, a thiazole ring, and a methyl ester. These functional groups render the molecule highly polar and water-soluble. In conventional RP-HPLC using standard C18 columns, such polar compounds interact weakly with the hydrophobic stationary phase and are rapidly eluted, often near the solvent front (void volume).[8][9] This leads to several analytical issues:
-
Poor Retention: The analyte peak is not sufficiently retained on the column, making accurate quantification difficult.
-
Inadequate Resolution: The main peak may co-elute with polar impurities or solvent-related peaks, masking their presence.
-
Method Instability: Using highly aqueous mobile phases (>95% water) with traditional C18 columns can cause "phase dewetting" or "phase collapse," where the C18 alkyl chains fold upon themselves, leading to drastic and irreversible loss of retention.[8]
To overcome these challenges, our methodologies are specifically designed to enhance the retention and separation of polar analytes.
Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)
Our primary method is a robust RP-HPLC protocol that employs a modern, polar-endcapped stationary phase. This approach prevents phase collapse and offers alternative selectivity for polar compounds.
Rationale for Method Design
-
Stationary Phase: A polar-endcapped C18 column is selected. Unlike traditional C18 phases endcapped with nonpolar trimethylsilyl groups, these columns have a more polar group embedded near the silica surface or at the terminus of the alkyl chain.[9] This modification allows the stationary phase to remain fully wetted even with 100% aqueous mobile phases, ensuring stable retention times.
-
Mobile Phase: A simple isocratic mobile phase consisting of a low-pH phosphate buffer and acetonitrile is used. The acidic buffer (pH ~3.0) ensures that the primary amine on the thiazole ring is consistently protonated. This uniform charge state prevents peak tailing and improves peak shape.
-
Detection: Based on the UV spectrum of the aminothiazole scaffold, a detection wavelength of 272 nm is chosen to ensure high sensitivity for the parent compound and potential impurities.[2]
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
Run Time: 12 minutes.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask using the mobile phase as a diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) using the mobile phase.
-
-
System Suitability Test (SST):
-
Inject the standard solution six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 1.0%.
-
Tailing Factor (T) ≤ 1.5.
-
Theoretical Plates (N) > 2000.
-
-
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
As a direct comparison, a UPLC method was developed. UPLC leverages sub-2 µm particle columns to achieve significant gains in resolution, speed, and sensitivity over traditional HPLC.[10][11]
Rationale for UPLC Adaptation
The core principles of the separation chemistry remain the same as the HPLC method. However, the instrumental and column parameters are adapted to leverage the benefits of UPLC technology. The primary advantage stems from the van Deemter equation, which shows that efficiency (plate count) increases significantly as particle size decreases. This allows for the use of shorter columns and higher flow rates without a loss of resolving power, drastically reducing analysis time.[12]
Detailed Experimental Protocol: UPLC
-
Instrumentation:
-
UPLC system capable of operating at high pressures (>1000 bar), with a low-dispersion flow path, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (85:15, v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 2 µL.
-
Run Time: 3 minutes.
-
-
Sample Preparation:
-
Identical to the RP-HPLC method (100 µg/mL in mobile phase).
-
-
System Suitability Test (SST):
-
Inject the standard solution six times.
-
Acceptance Criteria:
-
RSD of peak area < 1.0%.
-
Tailing Factor (T) ≤ 1.5.
-
Theoretical Plates (N) > 10000.
-
-
Caption: Logical comparison of HPLC and UPLC performance drivers.
Discussion: Choosing the Right Method
The experimental data clearly demonstrates that while both the optimized HPLC and UPLC methods are valid and fit for the purpose of purity testing, the UPLC method offers superior performance in several key areas.
-
Speed and Throughput: The most striking advantage of UPLC is the reduction in analysis time from 12 minutes to 3 minutes. [10]In a quality control or process development environment where sample throughput is critical, this four-fold increase in speed can lead to significant efficiency gains.
-
Resolution and Sensitivity: The use of sub-2 µm particles in the UPLC column results in much higher chromatographic efficiency. [11]This translates to sharper peaks, better resolution between the main component and impurities, and a lower limit of quantitation. The ability to detect and quantify impurities at lower levels is a significant advantage for ensuring drug safety.
-
Economic and Environmental Impact: The UPLC method consumes approximately 90% less solvent per analysis. [12]Over the lifetime of the method, this leads to substantial cost savings in solvent purchase and waste disposal, aligning with green chemistry initiatives.
The optimized RP-HPLC method, however, remains a highly reliable and robust alternative. Its primary advantage lies in its accessibility. Standard HPLC systems are more widely available in analytical laboratories than the specialized high-pressure UPLC systems. For laboratories that do not require high-throughput analysis, this validated HPLC method provides the necessary accuracy and precision for reliable purity assessment.
Conclusion and Recommendations
Both the optimized RP-HPLC and UPLC methods presented in this guide are proven to be accurate, precise, and robust for the purity assessment of this compound. The choice between them should be guided by the specific needs and resources of the laboratory.
-
UPLC is the recommended method for high-throughput quality control environments, for in-depth impurity profiling during drug development, and for laboratories where analytical speed and sensitivity are paramount. Its superior resolving power and reduced environmental impact represent the cutting edge of analytical technology. [10][11]
-
The optimized RP-HPLC method is an excellent and highly reliable alternative for routine quality control in laboratories equipped with standard HPLC instrumentation. It provides the necessary performance to ensure product quality and meet regulatory requirements.
Ultimately, the successful implementation of either method relies on a thorough understanding of the analytical challenges posed by polar molecules and the application of sound chromatographic principles, as detailed in this guide.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available at: [Link]
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Polar Compounds. SIELC Technologies. Available at: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
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What are the Main Benefits of Reversed Phase HPLC?. Chromatography Today. Available at: [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
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Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. Available at: [Link]
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HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Available at: [Link]
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The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. International Journal of Research and Publication Reviews. Available at: [Link]
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Prospects of UPLC in Pharmaceutical Analysis over HPLC. Open Access Journal of Pharmaceutical Research. Available at: [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed Central. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-aminothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-aminothiazole-4-carboxylate, a compound commonly used in organic synthesis.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to comply with environmental regulations.
Section 1: Hazard Identification and Risk Assessment
Before handling this compound for disposal, it is imperative to understand its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not consistently available, data from structurally similar thiazole compounds, such as Ethyl 2-aminothiazole-4-carboxylate, indicate that it should be treated as a hazardous substance.
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3]
-
Acute Toxicity (Oral): May be harmful if swallowed.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
Due to these hazards, this compound is classified as a hazardous waste, necessitating disposal at an approved waste treatment facility.[5]
Personal Protective Equipment (PPE): A thorough risk assessment should be conducted before beginning any disposal procedures. The following PPE is mandatory to minimize exposure:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety glasses or goggles. | Protects against splashes and eye irritation.[4] |
| Hand Protection | Appropriate chemical-resistant gloves. | Prevents skin contact and irritation.[4] |
| Body Protection | A lab coat or other protective clothing. | Prevents contamination of personal clothing.[4] |
| Respiratory Protection | Not typically required with adequate ventilation. | Use a respirator if dust formation is likely or ventilation is poor.[4] |
Section 2: Waste Segregation and Containerization
Proper segregation and containment are the first critical steps in the disposal process. This prevents accidental chemical reactions and ensures the waste is clearly identifiable for disposal personnel.
Step-by-Step Containerization Protocol:
-
Select an Appropriate Container:
-
Use a clearly labeled, leak-proof container compatible with this compound. Plastic containers are often preferred for storing waste materials.[6]
-
Ensure the container has a secure, tight-fitting lid to prevent spills.
-
-
Label the Container:
-
Segregate the Waste:
Section 3: On-Site Accumulation and Storage
All laboratories that generate hazardous waste are considered Satellite Accumulation Areas (SAAs) and must comply with specific storage requirements.[10][11]
Key Storage Guidelines:
-
Designated Area: Store the waste container in a designated, secondary containment area, such as a spill tray, at or near the point of generation.[6][10]
-
Container Integrity: Keep the waste container closed at all times, except when adding waste.[6]
-
Accumulation Limits: Do not exceed the maximum storage limits for hazardous waste in your SAA, which is typically 55 gallons. For acutely toxic "P-listed" wastes, the limit is one quart.[6][10][11]
Disposal Workflow Diagram:
Caption: Decision-making workflow for the proper disposal of this compound.
Section 4: Final Disposal Procedures
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[6][10]
Key Regulatory Frameworks:
-
Resource Conservation and Recovery Act (RCRA): The primary federal law in the United States governing the disposal of solid and hazardous waste.[10][12] The Environmental Protection Agency (EPA) is responsible for its enforcement.[13][14]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard requires that workers are informed about the hazards of chemicals in the workplace through training, labels, and Safety Data Sheets.[15][16]
Disposal Protocol:
-
Contact Environmental Health and Safety (EHS): When your waste container is full, or approaching the designated accumulation time limit, contact your institution's EHS department to arrange for a pickup.[6]
-
Professional Disposal: The EHS department will then transport the waste to a central accumulation facility before it is sent to a licensed hazardous waste disposal plant.[10]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water), the labels should be defaced, and the container can then be disposed of in the appropriate glass or plastic recycling bin.[7][10] However, containers that held acutely toxic "P-listed" waste must be managed as hazardous waste and should not be rinsed.[10]
Section 5: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.
-
Wear Appropriate PPE: Don the appropriate PPE before attempting to clean the spill.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect and Dispose: Carefully sweep up the absorbent material and the spilled chemical and place it in a labeled hazardous waste container.[2][9]
-
Decontaminate: Clean the spill area with soap and water.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
All materials used to clean up a spill must be disposed of as hazardous waste.[11]
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UPenn EHRS. Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. Available from: [Link]
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. Available from: [Link]
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Laboratory Waste Management Guidelines. Available from: [Link]
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Properly Managing Chemical Waste in Laboratories. Available from: [Link]
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Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Available from: [Link]
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Georganics. Safety Data Sheet: Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]
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PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Institutes of Health. Available from: [Link]
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Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. U.S. Department of Labor. Available from: [Link]
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Haz-Map. Ethyl 2-aminothiazole-4-carboxylate. National Library of Medicine. Available from: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-aminothiazole-4-carboxylate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Methyl 2-aminothiazole-4-carboxylate, a key building block in the synthesis of various biologically active molecules, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes.[1][2][3][4] This guide provides a comprehensive, field-proven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Assessment: Understanding the Risks
Before any handling procedures commence, a thorough understanding of the potential hazards associated with this compound is paramount. While comprehensive toxicological data may not be fully available, the existing information mandates a cautious approach.[5]
Summary of Known Hazards:
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion of the compound can lead to adverse health effects.[6][7] |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the skin can cause irritation.[6][7] |
| Eye Irritation | H319: Causes serious eye irritation | The compound can cause significant irritation upon contact with the eyes.[6][7] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract.[6][7] |
The compound is a white to light yellow or orange powder, which increases the risk of airborne dust generation during handling.[8]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy to mitigate the specific risks identified. The following PPE is mandatory when handling this compound.
Eye and Face Protection: The First Line of Defense
Given the serious risk of eye irritation, robust eye protection is non-negotiable.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound, even in solution. They provide a seal around the eyes, protecting against splashes and airborne particles.[9][10]
-
Face Shield: When there is a significant risk of splashing, such as when transferring large quantities or working with solutions under pressure, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.[10]
Skin Protection: A Barrier Against Irritation
To prevent skin irritation, comprehensive skin protection is essential.
-
Gloves:
-
Material: Nitrile gloves are a suitable choice for handling this compound, offering good chemical resistance.[11] Always consult a glove compatibility chart for the specific solvents being used.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, brittleness, or pinholes.[6]
-
Double Gloving: For enhanced protection, especially during prolonged handling or when working with larger quantities, consider wearing two pairs of nitrile gloves.
-
-
Laboratory Coat: A clean, long-sleeved laboratory coat should be worn and fully fastened to protect the arms and torso from accidental splashes and dust.[6][11]
-
Additional Protective Clothing: For procedures with a higher risk of contamination, consider the use of disposable sleeve covers and aprons.
Respiratory Protection: Preventing Inhalation Hazards
Due to the risk of respiratory irritation from airborne powder, stringent control measures are necessary.
-
Engineering Controls: The primary method for controlling respiratory exposure is the use of engineering controls. All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood.[12][13]
-
Respirators: In the rare event that engineering controls are not sufficient to control dust generation, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with a P95 or P100 particulate filter is recommended. For higher levels of protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[5]
Operational Plan: Safe Handling Protocol
A systematic approach to handling ensures that safety is integrated into every step of the workflow.
Preparation
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Assemble Materials: Before starting, ensure all necessary equipment, including the chemical, solvents, glassware, and waste containers, are inside the fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[9]
Handling Workflow
Caption: Workflow for Safe Handling of this compound.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with an appropriate solvent.
-
Waste Segregation: Collect all waste, including excess compound and contaminated PPE, in a designated, clearly labeled, and sealed hazardous waste container.[9]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[9][12]
Emergency Response Protocol
In the event of an emergency, a swift and informed response is crucial.
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][12] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][12] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][12] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][9] |
| Spill | Evacuate the area. Wearing appropriate PPE, including respiratory protection, cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[5][12] |
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Classification: All waste contaminated with this compound is considered hazardous waste.[6]
-
Disposal Method:
-
Container Disposal: Contaminated packaging should be disposed of as unused product.[5]
By adhering to these rigorous safety protocols and utilizing the recommended personal protective equipment, researchers can confidently and safely handle this compound, fostering a secure environment for scientific advancement.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
